gamma-Chlordan

Catalog No.
S580257
CAS No.
5566-34-7
M.F
C10H6Cl8
M. Wt
409.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Chlordan

CAS Number

5566-34-7

Product Name

gamma-Chlordan

IUPAC Name

1,4,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C10H6Cl8/c11-5-6(12)9(16)4-2-7(13,14)1-3(4)8(5,15)10(9,17)18/h3-4H,1-2H2

InChI Key

JBZJEPYXXVKOKF-UHFFFAOYSA-N

SMILES

C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Synonyms

Chlordan, Chlordane, gamma Chlordane, gamma-Chlordane

Canonical SMILES

C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

A highly poisonous organochlorine insecticide. The EPA has cancelled registrations of pesticides containing this compound with the exception of its use through subsurface ground insertion for termite control and the dipping of roots or tops of non-food plants. (From Merck Index, 11th ed)

Organochlorine Pesticides: Classification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Category / Compound Name Key Characteristics & Uses Toxicity & Health Effects Persistence & Regulatory Status
DDT & Metabolites (DDD, DDE) [1] [2] Broad-spectrum insecticide; historically used for malaria and typhus control [2]. Acts as endocrine disruptor (weak estrogen, anti-androgen); suspected carcinogen; linked to neurodevelopmental toxicity [2]. High persistence; listed under the Stockholm Convention on Persistent Organic Pollutants (POPs); restricted/banned in many countries [2] [3].
Cyclodienes (Aldrin, Dieldrin, Endrin, Chlordane, Heptachlor, Endosulfan, Mirex) [1] [3] Used in agriculture and for termite control [2]. Neurotoxins; suppress immune and reproductive systems; some are teratogenic; dieldrin linked to Parkinson's disease [2]. High persistence; all listed under the Stockholm Convention for elimination [3].
Hexachlorocyclohexanes (HCH) (Lindane, BHC) [1] [4] Insecticide used in agriculture and pharmaceutical treatments (e.g., for lice) [1]. Neurotoxin; affects sodium channels; can cause seizures, dizziness, and muscle twitching [1] [2]. Highly persistent; γ-HCH (lindane) is banned in many countries but still detected in the environment [4] [5] [3].
Miscellaneous Compounds (Toxaphene, Hexachlorobenzene, Methoxychlor) [1] [3] Toxaphene: insecticide used on crops and livestock. Methoxychlor: intended as a safer DDT replacement [2]. Toxaphene and Methoxychlor act as endocrine disruptors (estrogenic) [2]. Hexachlorobenzene is a fungicide and by-product [3]. High persistence; Toxaphene and Hexachlorobenzene are POPs listed under the Stockholm Convention [3].

Analytical Protocols for OCP Residue Analysis

For researchers analyzing OCP residues in environmental or biological samples, here are detailed methodologies based on cited research.

Sample Preparation via QuEChERS and Solid-Phase Microextraction (SPME)

This method is effective for complex matrices like plants and milk [6] [5].

  • Sample Homogenization: For plant tissues (e.g., stem, leaf), the samples are first dried, ground into a fine powder, and thoroughly mixed to ensure homogeneity [5].
  • Extraction: The sample is mixed with a buffer solution (e.g., acetic acid and sodium acetate) to precipitate proteins. The mixture is then centrifuged, and an aliquot of the supernatant is transferred to a headspace vial [6].
  • Extraction and Clean-up: A SPME fiber (e.g., 100 μm polydimethylsiloxane/PDMS) is immersed directly into the vial for a set period (e.g., 30 minutes) with continuous stirring. The pesticides partition from the sample onto the fiber coating [6].
  • Analyte Desorption: The fiber is retracted and then immersed into an organic solvent (e.g., methanol) to elute the concentrated residues for instrumental analysis [6].
Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating, identifying, and quantifying OCPs [5].

  • Gas Chromatography (GC): The extracted sample is injected into a GC system. The components are separated as they travel through a capillary column (e.g., Thermohypersil-C18) under a controlled temperature program [6] [5].
  • Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects ions characteristic of each OCP, allowing for highly sensitive and selective quantification [5].

The following diagram illustrates this analytical workflow:

G start Sample (Plant/Milk) step1 Homogenize & Extract (Buffer Solution) start->step1 step2 Centrifuge & Collect Supernatant step1->step2 step3 Solid-Phase Microextraction (SPME Fiber) step2->step3 step4 Gas Chromatography (Compound Separation) step3->step4 step5 Mass Spectrometry (Detection & Quantification) step4->step5 end Quantitative Data step5->end

Analytical workflow for OCP residue analysis using QuEChERS/SPME and GC-MS.

Mechanisms of Toxicity and Signaling Pathways

OCPs exert toxicity through multiple pathways, with endocrine disruption being a primary mechanism.

Nuclear Receptor-Mediated Endocrine Disruption

Many OCPs and their metabolites interfere with hormonal signaling by binding to nuclear receptors [2].

  • Estrogen Receptor (ER) Activation: Compounds like methoxychlor and p,p'-DDT can act as weak estrogens by binding to and activating the ER, leading to the transcription of estrogen-responsive genes and potentially causing reproductive dysfunction [2].
  • Androgen Receptor (AR) Antagonism: Metabolites like p,p'-DDE function as anti-androgens by binding to the AR without activating it. This blocks the receptor from binding natural androgens like testosterone, disrupting normal male sexual development and function [2].

The following diagram outlines these key endocrine disruption pathways:

G cluster_path1 Pathway 1: Estrogenic Effect cluster_path2 Pathway 2: Anti-Androgenic Effect cluster_path3 Pathway 3: Other Effects OCP OCP Exposure (e.g., DDT, Methoxychlor, Dieldrin) ER Binds Estrogen Receptor (ER) OCP->ER AR Binds Androgen Receptor (AR) (e.g., p,p'-DDE) OCP->AR Other Neurotoxicity Immunotoxicity Metabolic Dysregulation OCP->Other R1 Altered Gene Transcription ER->R1 O1 Reproductive Dysfunction R1->O1 R2 Blocks Natural Androgen Signaling AR->R2 O2 Impaired Male Sexual Development R2->O2

Proposed adverse outcome pathways for OCP toxicity, highlighting endocrine disruption.

Research Implications and Future Directions

The persistence and toxicity of OCPs continue to present significant challenges.

  • Environmental Persistence: Despite being banned for decades, OCPs like DDT and HCH are still detected in ambient air due to revolatilisation from soils, acting as a secondary source long after their initial application [4].
  • Agri-food Contamination: Residues in non-edible plant parts (stems, leaves) pose an ecotoxicological risk as they can enter the food chain via livestock, leading to biomagnification [5].
  • Regulatory Effectiveness: Monitoring studies show that atmospheric concentrations of recently banned current-use pesticides do decline, confirming the positive impact of regulation. However, their continued detection post-ban suggests a concerning potential for persistence [4].

References

gamma-Chlordane environmental persistence and half-life

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Persistence and Half-Life Data

The following table summarizes the environmental half-life of gamma-Chlordane based on experimental and modeling studies.

Environmental Compartment Half-Life / Persistence Conditions / Notes
Soil (Sandy Loam) 93 to 154 days [1] Field study data.
Soil (Organic-rich) Much longer than in sandy soil [1] Strongly adsorbs to organic matter.
Soil (General) Approximately 4 years [2] Often exceeds 10 years; 15-20% of applied amount can remain after 15 years [2] [1].
Water <10 days (volatilization) [1] Estimated for a typical pond; highly hydrophobic, so most adsorption is to sediments [2].
Sediment (Anaerobic) High persistence; 67-88% remains after 20 weeks [1] Laboratory study in river sediment at 30°C.

Experimental Protocols for Determining Fate

Understanding these half-lives requires specific experimental methodologies. Key approaches for studying gamma-Chlordane's environmental persistence include:

  • Soil Persistence Studies: Field studies involve applying technical chlordane or gamma-Chlordane to defined plots (e.g., cropped vs. fallow) and periodically collecting soil cores over months or years [1]. Soil samples are extracted with organic solvents, cleaned up to remove interfering substances, and analyzed using gas chromatography coupled with mass spectrometry (GC/MS) or GC with electron capture detection (GC/ECD) to quantify residue levels over time [2] [1].

  • Anaerobic Sediment Degradation Studies: River sediment samples are collected and homogenized under anaerobic conditions. The compound is introduced into the sediment, which is incubated in the dark at a constant temperature (e.g., 30°C). At set intervals, sub-samples are extracted, and the extracts are analyzed via GC/MS or GC/ECD to measure the remaining ratio of the parent compound against a control [1].

  • Volatilization from Water: Volatilization half-lives from water bodies can be estimated using validated environmental models from agencies like the U.S. Environmental Protection Agency (EPA) [1]. These models incorporate the compound's Henry's Law constant, water body depth, and wind speed.

The experimental workflow for these studies generally follows a structured path, as illustrated below:

G Start Study Design Sampling Sample Collection (Soil/Water/Sediment) Start->Sampling Application Compound Application (e.g., spike) Sampling->Application Incubation Controlled Incubation or Field Aging Application->Incubation Collection Time-series Sampling Incubation->Collection Extraction Sample Extraction (Organic solvent) Collection->Extraction Analysis Instrumental Analysis (GC/MS or GC/ECD) Extraction->Analysis Modeling Data Modeling & Half-life Calculation Analysis->Modeling

Analysis and Detection Methods

Analyzing gamma-Chlordane in environmental samples requires highly selective and sensitive techniques due to its low concentrations and complex matrix interference.

  • Recommended Method: Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) is the preferred method for accurately determining gamma-Chlordane in complex matrices. It provides the selectivity needed to distinguish it from other chlordane components and interfering substances [2]. Liquid Chromatography-MS/MS (LC/MS/MS) is not suitable, as attempting to analyze chlordane with it degrades the quality of the results [2].

  • Sample Preparation: Solid samples like soil and sediment require extraction with non-polar solvents. A crucial clean-up step, such as gel permeation chromatography (GPC) or silica gel chromatography, is necessary to remove fats, lipids, and other co-extracted interferents before instrumental analysis [2] [1].

Regulatory Context and Key Properties

Gamma-Chlordane (CAS 5566-34-7), also known as trans-chlordane, is a key component of technical chlordane [3] [1]. It is classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and toxicity [3]. All uses were banned in the U.S. by 1988 [3] [2]. Its high hydrophobicity and low volatility are defining characteristics, as shown in the table below.

Property Value
Molecular Formula C₁₀H₆Cl₈ [1]
Molecular Weight 409.8 g/mol [1]
Water Solubility ~0.1 mg/L at 25°C [1]
Log KOW (Octanol-Water Partition Coefficient) 5.5 [1]
Vapor Pressure 1.3 × 10⁻³ Pa at 25°C [1]

References

Comprehensive Technical Review: gamma-Chlordane Toxicity and Health Effects

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Historical Context

gamma-Chlordane (also known as trans-chlordane; CAS Number 5103-74-2) is a specific stereoisomer of the organochlorine compound chlordane, with molecular formula C₁₀H₆Cl₈ and molar mass 409.76 g·mol⁻¹ [1] [2]. It appears as a white solid with a slightly pungent, chlorine-like odor and density of 1.59 g/cm³ [1]. Technical chlordane, extensively used from 1948 until its U.S. ban in 1988, was a synthetic mixture of over 140 components, with approximately 60% comprising cis- and trans-chlordane isomers and 40% related compounds including heptachlor, trans-nonachlor, and chlordene [1] [3]. This pesticide was predominantly applied for termite control in approximately 30 million U.S. homes, as well as in agriculture until its initial restrictions in 1983 [1].

Despite being banned over three decades ago, chlordane remains a significant environmental concern due to its exceptional persistence, with an environmental half-life of 10-20 years and continued detection at hazardous waste sites [1] [4]. The Environmental Protection Agency (EPA) has set allowable chlordane levels in drinking water at 2 ppb for adults and 0.5 ppb for children, though contamination at Superfund Sites has been measured at concentrations up to 168,950 ppb in water and 1,719 ppm in soil [4]. This persistence, combined with bioaccumulation potential in lipids and movement through food chains, maintains exposure risks decades after use cessation [1] [4].

Health Effects and Toxicological Profile

Acute and Systemic Toxicity

Chlordane exposure is associated with diverse health effects across multiple organ systems. The table below summarizes key toxicological data:

Table 1: Acute Toxicity Profile of gamma-Chlordane and Technical Chlordane

Parameter Species Value Notes Reference
Acute Oral LD₅₀ Rat (technical) 137-590 mg/kg Range across studies [5]
Acute Oral LD₅₀ Rat (cis-chlordane) 83 mg/kg More toxic than technical mixture [5]
Acute Oral LD₅₀ Mouse 390 mg/kg [5]
Acute Oral LD₅₀ Hamster 1,720 mg/kg Species variation in metabolism [5]
Acute Dermal LD₅₀ Rat 530-840 mg/kg [5]
Acute Dermal LD₅₀ Rabbit 1,150 mg/kg [5]
Lethal Oral Dose (human) Human 25-50 mg/kg (est.) Estimated acute lethal dose [5]
Occupational Exposure Limit (OSHA PEL) Human TWA 0.5 mg/m³ [skin] Skin designation indicates significant dermal absorption [1]

The primary molecular mechanism historically attributed to chlordane toxicity involves non-competitive antagonism of GABAₐ-linked chloride channels in the nervous system, potentially inducing convulsive seizures and neurological symptoms [4]. However, recent evidence indicates more complex pathways contribute to its toxicity profile.

Acute exposure in humans manifests predominantly as neurological symptoms including headache, dizziness, irritability, muscle tremors, and convulsions [5]. Case reports describe confusion and convulsions progressing to death following significant accidental ingestion [5]. The cis-chlordane isomer demonstrates greater bioactivity and toxicity compared to the technical mixture [1] [5].

Chronic Health Effects and Epidemiological Associations

Long-term exposure to chlordane and its metabolites is associated with several serious health conditions:

Table 2: Chronic Health Effects Associated with Chlordane Exposure

Health Effect Category Specific Associations Key Evidence Reference
Cancer Non-Hodgkin lymphoma, Prostate cancer, Testicular cancer, Breast cancer Epidemiological studies; EPA cancer risk assessment: 24 ng/m³ concentration over 20 years increases cancer risk by 1 in 1,000,000 [1]
Metabolic Disease Type 2 diabetes, Insulin resistance, Obesity Human epidemiological studies and animal models [1] [4]
Neurological Disorders Migraines, Anxiety, Depression, Permanent neurological damage, Autism-associated behaviors in offspring Maternal trans-nonachlor and oxychlordane levels linked to neurodevelopmental effects [1] [6]
Other Chronic Conditions Sleep disorders, Respiratory infections, Immune-system activation Documented in agricultural health studies [1] [6]

The Agency for Toxic Substances and Disease Registry (ATSDR) has established a Minimal Risk Level (MRL) of 20 ng/m³ for chlordane compounds, representing an estimate of daily human exposure likely to be without appreciable risk of adverse non-cancer effects [1]. Notably, testing of U.S. government housing 32 years after chlordane treatment revealed levels of chlordane and heptachlor 10-15 times this MRL [1].

Molecular Mechanisms and Neurotoxicity

Mitochondrial Dysfunction in Motor Neurons

Recent groundbreaking research has elucidated a novel mechanism for cis-chlordane neurotoxicity specifically relevant to amyotrophic lateral sclerosis (ALS) pathogenesis. Studies using human induced pluripotent stem cell (iPSC)-derived motor neurons demonstrate that cis-chlordane induces profound mitochondrial dysfunction through several interconnected pathways [4] [7]:

  • Increased reactive oxygen species (ROS) production
  • Decreased oxygen consumption rate (OCR)
  • Reduced ATP production
  • Loss of mitochondrial membrane potential

These mitochondrial perturbations closely resemble pathological features observed in ALS patients, suggesting chlordane exposure may contribute to sporadic ALS development through these mechanisms [4]. The toxicity to human motor neurons occurs in a dose-dependent manner with EC₅₀ values ranging from 12-16μM, and notably operates through mechanisms independent of its known GABAₐ antagonism [4] [7].

The following diagram illustrates the key mitochondrial dysfunction pathways identified in chlordane-induced neurotoxicity:

G cluster_mito Mitochondrial Dysfunction Chlordane Chlordane ROS Increased ROS Production Chlordane->ROS OCR Decreased Oxygen Consumption Chlordane->OCR ATP Reduced ATP Production Chlordane->ATP MMP Loss of Membrane Potential Chlordane->MMP OxidativeStress Oxidative Stress ROS->OxidativeStress EnergyDeficit Energy Deficit OCR->EnergyDeficit ATP->EnergyDeficit Apoptosis Neuronal Apoptosis MMP->Apoptosis subcluster_path Downstream Consequences ALSphenotype ALS-like Phenotype OxidativeStress->ALSphenotype EnergyDeficit->ALSphenotype Apoptosis->ALSphenotype

Chlordane-induced mitochondrial dysfunction pathways in motor neurons.

Metabolic Activation and Bioaccumulation

Chlordane undergoes complex metabolic transformation in biological systems, producing metabolites with altered toxicological profiles:

  • Oxychlordane: Primary metabolite of chlordane; accumulates in blood and adipose tissue with age; demonstrated six times greater toxicity to birds compared to parent compound [1] [3]
  • Heptachlor epoxide: Metabolite of heptachlor (a chlordane component); ten times more toxic to rats than parent heptachlor [3]
  • trans-Nonachlor: Environmental component; more toxic than technical chlordane [1]

These metabolites are notably more stable and toxic than their parent compounds, contributing to long-term health risks even after exposure cessation [1] [3]. The lipophilic nature of chlordane and its metabolites facilitates bioaccumulation in fatty tissues and biomagnification through food chains, with liver concentrations in wildlife documented at ten-fold higher levels than brain tissue on a lipid weight basis [3].

Experimental Models and Methodologies

In Vitro Motor Neuron Toxicity Assay

Recent investigations into chlordane neurotoxicity have employed sophisticated stem cell-derived models with the following methodology [4] [7]:

  • Cell Source: Human induced pluripotent stem cell (iPSC) lines (WT 1016a iPSC) or human embryonic stem cell (hESC) lines (WA09-Islet-GFP)
  • Differentiation Protocol: Directed differentiation into motor neurons using established protocols with quality control (Islet1+/MAP2+ percentage ≥60% required)
  • Culture Conditions: Black 96-well plates coated with poly-D-lysine/poly-ornithine followed by laminin (2.5 µg/mL) and fibronectin (5 µg/mL)
  • Dosing: Cells treated with cis-chlordane (commercial source, resuspended in DMSO) or vehicle only 72 hours post-thawing
  • Experimental Replicates: Minimum 3 biological replicates across ≥2 independent differentiations with ≥3 technical replicates per multi-well assay

The experimental workflow for evaluating chlordane toxicity in motor neuron models is summarized below:

G cluster_culture Cell Culture Phase cluster_treatment Treatment & Analysis cluster_assays Analytical Methods Start Human iPSC/hESC Lines Diff Directed Differentiation into Motor Neurons Start->Diff QC Quality Control: Islet1+/MAP2+ ≥60% Diff->QC Plate Plate on Coated 96-well Plates QC->Plate Treat Cis-Chlordane Treatment (12-16μM EC₅₀ range) Plate->Treat Assess Phenotypic Assessment Treat->Assess Metrics Assessment Metrics RNA Sequencing Live Imaging Immunofluorescence Metabolic Assays Assess->Metrics

Experimental workflow for chlordane neurotoxicity assessment.

Analytical Methods for Detection

Sophisticated analytical techniques are required for chlordane quantification in biological and environmental samples:

  • Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS): Preferred method for tissue analysis; provides high sensitivity and specificity [3]
  • Sample Preparation: Tissue homogenization with bead mill homogenizer; extraction with hexane-isopropanol (3:2 v:v) or 1% acetic acid in acetonitrile [3]
  • Chromatographic Separation: Phenomenex Zebron ZB-Multiresidue column (45 m × 250 μm × 0.25 μm) with optimized temperature programming [3]
  • Detection Limits: Capable of detecting chlordane and metabolites at nanogram-per-gram levels in biological matrices [3]

These methods enable precise quantification of chlordane and its major metabolites (oxychlordane, heptachlor epoxide, trans-nonachlor) across diverse sample types, supporting both research and environmental monitoring applications [2] [3].

Regulatory Status and Research Implications

Current Regulatory Framework

Chlordane is recognized as a Persistent Organic Pollutant (POP) classified among the "dirty dozen" and banned by the 2001 Stockholm Convention [1]. The Agency for Toxic Substances and Disease Registry (ATSDR) ranks chlordane at position #22 on the 2022 Substance Priority List, which prioritizes hazardous substances based on frequency, toxicity, and potential for human exposure at National Priorities List (NPL) sites [8]. Notably, the cis- and trans-chlordane isomers are individually ranked at positions #49 and #62 respectively, reflecting their specific persistence and toxicity profiles [8].

Implications for Drug Development and Neurodegenerative Disease Research

The established link between chlordane exposure and ALS-like pathology suggests several strategic considerations for drug development:

  • Environmental Risk Factor Screening: Assessment of pesticide exposure history may be warranted in sporadic neurodegenerative disease cases
  • Mitochondrial-Targeted Therapeutics: The mitochondrial dysfunction pathway suggests potential for targeted interventions in chlordane-associated neurotoxicity
  • Biomarker Development: Chlordane metabolite levels (particularly oxychlordane) may serve as potential biomarkers for environmental component of neurodegenerative disease risk

Further research should focus on detailed mechanistic studies elucidating the molecular pathways connecting chlordane exposure to mitochondrial dysfunction, and potential gene-environment interactions that may increase susceptibility to chlordane toxicity [4] [7].

Conclusion

References

gamma-Chlordane metabolism and bioaccumulation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Enzymology

Gamma-Chlordane is metabolized primarily in the liver through cytochrome P450 (CYP)-dependent oxidation. The process is enantioselective, meaning the different mirror-image forms of the molecule are metabolized at different rates [1].

  • Primary Metabolic Pathway: The major route involves CYP-catalyzed oxidation, forming stable, persistent metabolites.
  • Key Metabolites: The main metabolites are oxychlordane and 1,2-dichlorochlordene from cis- and trans-chlordane, while heptachlor (a component of technical chlordane) is metabolized to heptachlor epoxide B [1].
  • Key Enzymes: Studies with induced rat liver microsomes show that CYP2B and CYP3A isoforms are predominantly involved. The extent of metabolism follows the rank order: Phenobarbital-induced (CYP2B) > Dexamethasone-induced (CYP3A) > control microsomes [1].
  • Enzyme Induction: Like phenobarbital, gamma-Chlordane induces its own metabolism. It stimulates hepatic microsomal enzymes, increasing liver weight, microsomal protein, and the proliferation of the smooth endoplasmic reticulum. This induction enhances the metabolism of other drugs, such as hexobarbital and aminopyrine [2].

The following diagram illustrates the core metabolic pathway of gamma-Chlordane.

G GammaChlordane Gamma-Chlordane CYP2B CYP2B Enzymes GammaChlordane->CYP2B Oxidation CYP3A CYP3A Enzymes GammaChlordane->CYP3A Oxidation Oxychlordane Oxychlordane CYP2B->Oxychlordane Dichlorochlordene 1,2-Dichlorochlordene CYP2B->Dichlorochlordene CYP3A->Oxychlordane CYP3A->Dichlorochlordene Bioaccumulation Bioaccumulation in Adipose Tissue Oxychlordane->Bioaccumulation HeptachlorEpoxide Heptachlor Epoxide B HeptachlorEpoxide->Bioaccumulation Heptachlor Heptachlor Heptachlor->HeptachlorEpoxide Epoxidation

Gamma-Chlordane metabolism and bioaccumulation pathway.

Experimental Protocols for In Vitro Metabolism

This section details a key methodology for studying the enantioselective metabolism of gamma-Chlordane using rat liver microsomes [1].

  • Microsome Preparation:

    • Animal Pretreatment: Male rats receive intraperitoneal injections of enzyme inducers.
      • Phenobarbital (PB): 102 mg/kg body weight/day for 3 days to induce CYP2B isoforms.
      • Dexamethasone (DX): 50 mg/kg body weight/day for 4 days to induce CYP3A isoforms.
      • Control (VH): Corn oil alone for 4 days.
    • Tissue Processing: Euthanize animals 24 hours after the last treatment. Excise livers and prepare microsomes by differential centrifugation. Suspend microsomal pellets in 0.25 M sucrose and store at -80°C. Determine protein concentration using the Lowry method [1].
  • Incubation Conditions:

    • Reaction Mixture: Combine 0.1 M phosphate buffer (pH 7.4), 3 mM MgCl₂, 0.5 mM NADPH, and 0.5 mg/mL microsomal protein.
    • Initiation: Pre-incubate at 37°C for 5 minutes. Start the reaction by adding the organochlorine pesticide (e.g., 50 μL of 0.2 mM solution in acetonitrile).
    • Termination: Incubate for 30 minutes in a shaking water bath. Quench the reaction with 2 mL of 2-propanol and heat at 110°C for 10 minutes to deactivate microsomes [1].
  • Extraction and Analysis:

    • Extraction: Add a surrogate standard (e.g., trans-nonachlor), then extract with hexane/methyl-tert-butyl ether (1:1 v/v). Wash the combined organic extracts with 1% KCl solution.
    • Analysis: Analyze extracts using Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS-NCI). Use a chiral column (e.g., SLB-5ms) to separate and quantify parent compounds and metabolites. Key ions are monitored for each compound [1].

Bioaccumulation and Toxicokinetics

Chlordane is highly lipophilic and readily absorbed through the gastrointestinal tract, respiratory tract, and skin [3]. Its distribution and persistence in the body are characterized by the following data.

Aspect Details Quantitative Findings & Levels
Absorption Rapid from GI tract, lungs, and skin [3]. Peak blood levels in rats: 2-4 hrs post-oral dose [3]. Dermal absorption in monkeys: 4.2-6% of dose [3].
Distribution Initially highest in liver/kidneys; relocates to and persists in adipose tissue [3]. Human fat: 22 μg/g (acute) [3], 5 μg/g fat (58 days post-ingestion) [3]. Cows' milk fat: ≤188 ppm [3].
Persistence Long environmental half-life (10-20 years); oxychlordane is dominant persistent metabolite in fat [4] [3]. Serum biomarkers (NHANES): Oxychlordane 0.089 μM, trans-Nonachlor 0.154 μM (95th percentile) [5].
Toxicity & Health Effects Classified as a Persistent Organic Pollutant (POP); linked to various health risks [4]. Acute LD₅₀ (oral, rat): 200-590 mg/kg [2]. Chronic risks: Neurotoxicity, diabetes, certain cancers (e.g., NHL, prostate) [4].

Research and Clinical Implications

Understanding these pathways is critical for assessing the long-term health risks of chlordane, which has been linked to neurological effects, diabetes, and certain cancers due to its persistence [4]. The induction of CYP enzymes also explains how chlordane exposure can alter the metabolism and toxicity of other drugs [2].

References

technical chlordane composition and components

Author: Smolecule Technical Support Team. Date: February 2026

Technical Chlordane Composition

Technical-grade chlordane is not a single compound but a complex pesticide mixture. The table below summarizes its key constituents and characteristics based on historical and analytical data [1] [2]:

Property/Component Description
General Composition A mixture of over 140 related chlorinated hydrocarbons (cyclodienes) [1] [2].
Primary Isomers α-chlordane (cis-chlordane) and γ-chlordane (trans-chlordane) [1] [2].
Other Key Components trans-Nonachlor and Heptachlor are also significant constituents of the mixture [1].
Physical Form Originally appeared as white or off-white crystals, but was typically formulated as emulsifiable concentrates, solutions, dusts, and powders [1].
Persistence Classified as a Persistent Organic Pollutant (POP) with an environmental half-life of 10 to 20 years [1]. It is lipophilic and bioaccumulates in fatty tissues [1].

Analytical Methods and Detection

Analyzing chlordane requires precise methods to separate and quantify its numerous components. The following table outlines standard protocols for its detection in various environmental samples:

Aspect Description
Standard Method EPA Method 8081 is a standard protocol for testing organochlorine pesticides and is applicable for analyzing technical chlordane in soil [3].
NIOSH Air Method NIOSH Method S278 specifies collection on a mixed cellulose ester membrane and Chromosorb-102 sorbent, followed by extraction with toluene and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) [4].
Method Performance The NIOSH method has a working range of 0.156 to 1.17 mg/m³ and a detection limit of 0.4 micrograms per sample [4].
Quality Control Laboratories use ready-to-analyze soil samples (e.g., ERA QC Soil ERA000036) containing technical chlordane at 100–1000 µg/kg for quality assurance [3].

The workflow for analyzing chlordane in air samples, based on NIOSH Method S278, can be visualized as follows:

G Air Sampling Air Sampling Sample Collection Sample Collection Filter & Sorbent Filter & Sorbent Sample Collection->Filter & Sorbent On mixed cellulose ester membrane & Chromosorb-102 Extraction Extraction Filter & Sorbent->Extraction Toluene solvent Analysis Analysis Extraction->Analysis GC-ECD Quantification Quantification Analysis->Quantification Working range: 0.156 - 1.17 mg/m³

Chlordane air analysis workflow per NIOSH Method S278 [4].

Environmental Impact and Biodegradation

Despite its persistence, research into bioremediation shows promise. Certain microorganisms can degrade chlordane under controlled conditions.

Biodegradation Experimental Protocol

A 2011 study demonstrated that specific strains of Streptomyces bacteria can biodegrade technical chlordane [2]. The detailed methodology is as follows:

  • Microbial Strains: The experiment used four indigenous Streptomyces strains (A2, A5, A6, A13) isolated from organochlorine pesticide-contaminated soil in Argentina, with Streptomyces coelicolor A3 as a reference strain [2].
  • Culture Conditions: Strains were cultured in a minimal medium (MM) with technical chlordane as the sole carbon source at a concentration of 1.66 mg/L. Incubation was carried out at 30°C on an orbital shaker [2].
  • Soil Experiment: The most effective strain, Streptomyces sp. A5, was further tested in sterile soil samples. The soil was contaminated with 50 mg/kg of technical chlordane and inoculated with the strain for 28 days [2].
  • Analysis: Residual chlordane was extracted with n-hexane and analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD). Chloride ion release was measured to confirm dechlorination using a colorimetric assay with mercuric thiocyanate and ferric ammonium sulfate [2].

The experimental workflow for the soil bioremediation study is summarized below:

G Soil Contamination Soil Contamination Inoculation Inoculation Soil Contamination->Inoculation With Streptomyces sp. A5 Incubation Incubation Inoculation->Incubation 28 days at 30°C Analysis Analysis Incubation->Analysis GC-ECD & Chloride assay Result Result Analysis->Result 56% γ-chlordane reduction

Soil bioremediation experiment with Streptomyces sp. A5 [2].

Key Biodegradation Findings
  • Optimal Conditions: The optimal conditions for Streptomyces sp. A5 to degrade chlordane were identified as pH 7.0 and a temperature of 30°C [2].
  • Efficacy: In the 28-day soil experiment, Streptomyces sp. A5 achieved a 56% reduction in γ-chlordane concentration [2].
  • Significance: This research confirms the potential of using specific actinobacteria for the bioremediation of soils contaminated with persistent organochlorine pesticides like chlordane [2].

Metabolites and Health Risks

The health risks of chlordane are compounded by its breakdown into stable, toxic metabolites [1]:

Metabolite/Component Health Risk Association
Oxychlordane The primary stable metabolite; accumulates in blood and fatty tissue with age [1].
Heptachlor epoxide The primary metabolite of heptachlor (a component of technical chlordane); also bioaccumulates [1].
trans-Nonachlor A component of the original mixture; reported to be more toxic than technical chlordane [1].

Epidemiological and clinical studies have linked exposure to chlordane and its metabolites to several adverse health outcomes, including [1]:

  • Cancer: An increased risk of non-Hodgkin lymphoma has been associated with higher levels of chlordane in household dust. The EPA estimates that exposure to 24 ng/m³ over 20 years increases cancer risk by 1 in 1,000,000 [1].
  • Neurological Effects: Acute poisoning can cause symptoms ranging from headaches and dizziness to muscular contractions and convulsions [5].
  • Other Health Issues: Links to type-2 diabetes, prostate cancer, testicular cancer, breast cancer, and neurodevelopmental effects such as behaviors associated with autism in offspring have been suggested by research [1].

Conclusion

Technical chlordane's legacy as a persistent organic pollutant continues to pose significant challenges for environmental science and public health. Its complex chemical nature requires sophisticated analytical methods like GC-ECD for accurate monitoring. While its environmental persistence is high, promising bioremediation strategies using microorganisms like Streptomyces are under development. The primary concerns stem from the long-term bioavailability of its components and metabolites, which have been linked to serious chronic health conditions.

References

Comprehensive Technical Guide: Environmental Fate and Behavior of Gamma-Chlordane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Gamma-chlordane (γ-chlordane), also known as trans-chlordane, is a significant component of technical-grade chlordane, an organochlorine insecticide with substantial environmental persistence and bioaccumulation potential. Technical chlordane was developed in the late 1940s and consists of a complex mixture of over 140 components, with the γ-isomer representing approximately 24% of the composition alongside α-chlordane (cis-chlordane, 19%), chlordene isomers (21.5%), heptachlor (10%), and nonachlor (7%) [1]. This compound belongs to the cyclodiene family of organochlorine insecticides and has been classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and adverse health effects [2].

The chemical exhibits high stability in the environment, with an environmental half-life of 10-20 years, contributing to its long-term persistence despite bans on its use in many countries since the 1980s [2]. Gamma-chlordane's molecular structure consists of a chlorinated cyclodiene ring system with eight chlorine atoms, contributing to its hydrophobic character and resistance to degradation. The IUPAC name for this compound is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane, and it has a molecular formula of C₁₀H₆Cl₈ and a molecular weight of 409.76 g·mol⁻¹ [2].

Physical and Chemical Properties

The physical and chemical properties of gamma-chlordane dictate its environmental behavior and fate. Understanding these parameters is essential for predicting its distribution, persistence, and potential for long-range transport.

Table 1: Physical and Chemical Properties of Gamma-Chlordane

Property Value Reference
Appearance White solid or colorless to amber/brown viscous liquid (technical) [2] [3]
Melting Point 104-105°C (γ-isomer) [1]
Boiling Point 175°C at 0.13 kPa [1]
Vapor Pressure 1 × 10⁻⁵ mm Hg (0.13 × 10⁻⁵ kPa) at 25°C (pure) [1]
Water Solubility 0.0001% (20°C) / 0.1 mg/L at 25°C [2] [1]
Log Kₒw Not explicitly reported in search results N/A
Henry's Law Constant Not explicitly reported in search results N/A
Specific Gravity 1.59-1.63 at 25°C [3]

Gamma-chlordane is practically insoluble in water but exhibits high solubility in most organic solvents, including acetone, ethanol, kerosene, and trichloroethylene [1]. This hydrophobicity, combined with its high lipophilicity, contributes to its strong adsorption to soil particles and organic matter, with a preference for partitioning into lipid tissues of organisms, leading to bioaccumulation through food chains [2]. The compound is stable under normal environmental conditions but decomposes when heated or reacted with strong oxidizers or alkaline agents, producing corrosive and toxic gases including carbon monoxide, hydrogen chloride gas, chlorine, and phosgene [3].

Environmental Distribution and Partitioning

Gamma-chlordane enters the environment through historical applications and continuing releases from contaminated reservoirs. Its environmental distribution is governed by its physico-chemical properties, which favor association with organic phases and lipid tissues.

Environmental Partitioning Behavior
  • Soil and Sediment Binding: Gamma-chlordane strongly adsorbs to soil particles, particularly those with high organic carbon content, with low mobility in most soil types. Studies at Uchalli and Khabeki Lakes in Pakistan found chlordane concentrations in sediments ranging from 146.9-589.03 ng/g, reflecting its persistence in these compartments [4]. In permafrost regions, gamma-chlordane accumulates in frozen soils through "cold trapping" and may be released as secondary sources through thermokarst processes like thaw slumping [5].

  • Water Column Distribution: Due to its low water solubility, gamma-chlordane in aquatic systems is primarily associated with suspended solids and sediments rather than dissolved in water column. Monitoring studies detected chlordane in lake waters at concentrations of 0.27-10.37 μg/L, with the dissolved fraction being minimal compared to particle-associated fractions [4].

  • Bioaccumulation and Biomagnification: Gamma-chlordane exhibits significant bioaccumulation potential in aquatic and terrestrial food chains. The metabolite oxychlordane, along with cis-nonachlor and trans-nonachlor, are the main bioaccumulating constituents [2]. This bioaccumulation factor is substantial in lipid-rich tissues, leading to increased concentrations at higher trophic levels.

Table 2: Environmental Concentrations of Chlordane Compounds in Various Matrices

Environmental Matrix Concentration Range Location Reference
Lake Water 0.27-10.37 μg/L Uchalli and Khabeki Lakes, Pakistan [4]
Lake Sediments 146.9-589.03 ng/g Uchalli and Khabeki Lakes, Pakistan [4]
Soil 159.01-480.17 ng/g Uchalli and Khabeki Lakes, Pakistan [4]
Air 3.31-1349.99 pg/m³ Uchalli and Khabeki Lakes, Pakistan [4]
Indoor Air Up to 1000 ng/m³ (in previously treated homes) United States [2]
Drinking Water Allowable limit: 2 ppb EPA standard [2]

The following diagram illustrates the environmental fate and transport pathways of gamma-chlordane:

G cluster_secondary Secondary Processes cluster_reservoirs Environmental Reservoirs Application Application Air1 Atmospheric Release Application->Air1 Soil1 Soil Contamination Application->Soil1 Water1 Aquatic Contamination Application->Water1 Buildings Treated Buildings & Homes Application->Buildings Volatilization Volatilization Air1->Volatilization Soil1->Volatilization Runoff Runoff & Erosion Soil1->Runoff Permafrost Permafrost (Secondary Source) Soil1->Permafrost Bioaccumulation Bioaccumulation in Biota Water1->Bioaccumulation Sediments Lake & River Sediments Water1->Sediments LRAT Long-Range Atmospheric Transport Volatilization->LRAT Deposition Atmospheric Deposition Deposition->Soil1 Deposition->Water1 Runoff->Water1 LRAT->Deposition

Figure 1: Environmental fate and transport pathways of gamma-chlordane showing primary distribution, secondary processes, and long-term reservoirs

Environmental Persistence and Degradation

Gamma-chlordane exhibits remarkable environmental persistence, with a half-life ranging from 10 to 20 years in various environmental compartments [2]. This persistence is attributed to its chemical structure, particularly the multiple chlorine atoms that stabilize the cyclodiene ring against degradation.

Abiotic Degradation
  • Photodegradation: Gamma-chlordane is susceptible to slow photodegradation when exposed to ultraviolet radiation, which induces changes in the skeletal structure and chlorine content [1]. However, this process is relatively inefficient compared to other degradation pathways.

  • Chemical Degradation: The compound decomposes in the presence of strong oxidizers and alkaline reagents, with decomposition producing corrosive and toxic fumes of carbon monoxide, hydrogen chloride gas, chlorine, and phosgene [3]. In the environment, these conditions are rarely encountered, limiting the significance of this degradation pathway.

Biotic Degradation and Metabolite Formation

Biotic degradation represents a more significant transformation pathway for gamma-chlordane, though it occurs slowly. The metabolic pathways proceed differently in various organisms, but several key metabolites have been identified:

  • Oxychlordane: This is the primary metabolite of chlordane in mammals and birds, formed through epoxidation and demonstrating even greater persistence than the parent compound [2]. Oxychlordane accumulates in blood and adipose tissue with age and has been implicated in various toxic effects.

  • Heptachlor Epoxide: As technical chlordane contains approximately 10% heptachlor, the formation of heptachlor epoxide represents a significant transformation pathway [2]. This metabolite is more stable and toxic than its parent compound.

  • cis-Nonachlor and trans-Nonachlor: These components of technical chlordane are also persistent and accumulate in biological tissues, with trans-nonachlor being more toxic than technical chlordane itself [2].

The following experimental workflow outlines the methodology for studying chlordane degradation and metabolic effects:

G cluster_methods Analytical Methods SampleCollection Sample Collection (Environmental or Biological) Extraction Extraction (ACN for crops/dairy, Petroleum Ether partitioning) SampleCollection->Extraction Cleanup Clean-up (Florisil Column or Gel-Permeation Chromatography) Extraction->Cleanup Analysis Analysis (GC-ECD or GC-MS) Cleanup->Analysis MetaboliteID Metabolite Identification (Oxychlordane, Heptachlor Epoxide) Analysis->MetaboliteID GCECD GC-ECD (Gas Chromatography with Electron Capture Detection) Analysis->GCECD GCMS GC-MS (Gas Chromatography- Mass Spectrometry) Analysis->GCMS ToxicityTesting Toxicity Testing (in vitro or in vivo models) MetaboliteID->ToxicityTesting

Figure 2: Experimental workflow for analysis of gamma-chlordane and its metabolites in environmental and biological samples

Analytical Methodologies

Sample Collection and Preparation

The analysis of gamma-chlordane in environmental matrices requires careful sample collection and preparation to ensure accurate quantification:

  • Water Samples: Composite water samples should be collected in pre-cleaned 1-liter bottles, with consideration for depth stratification in lake systems. For Uchalli and Khabeki Lakes, composites consisted of four grab samples taken from different sites across the lake (north, south, east, west) to enhance spatial representativeness [4].

  • Sediment and Soil Samples: Surface sediments (0-10 cm) should be collected using a stainless steel spatula (EPA Method 5035) and stored in polyethylene bags [4]. Soil samples (10 cm depth) can be collected using an auger, with composite samples prepared by mixing four grab samples on a stainless-steel tray to ensure homogeneity [4].

  • Air Sampling: Polyurethane Foam-Passive Air Samplers (PUF-PAS) placed 2.5 m above the ground effectively capture atmospheric concentrations. These samplers should be deployed for sufficient duration to detect the low concentrations typically present [4].

  • Biological Samples: Adipose tissue, blood, or other biological matrices require specific extraction approaches, with gel-permeation chromatography particularly effective for clean-up of human adipose tissue [1].

Extraction and Clean-up Protocols
  • Extraction: Efficient extraction (80-100%) from crops, dairy products, plants, and oils can be achieved using acetonitrile for extraction followed by petroleum ether for partitioning [1]. The choice of solvent should be optimized for the specific matrix being analyzed.

  • Clean-up: Sample clean-up is typically performed on a Florisil column, though gel-permeation chromatography can also be used, particularly for human adipose tissue [1]. This step is crucial for removing interfering compounds that may co-extract with the target analytes.

Analysis and Quantification
  • Gas Chromatography with Electron-Capture Detection (GC-ECD): This is the method of choice for qualitative and quantitative estimation of chlordane isomers and heptachlor due to its sensitivity to halogenated compounds [1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides confirmation of GC-ECD analyses and enables better determination of some components, such as heptachlor epoxide [1]. Both single quadrupole and tandem mass spectrometers can be employed, with the latter providing enhanced specificity.

  • Quality Assurance/Quality Control: Analyses should include procedural blanks, matrix spikes, duplicate samples, and certified reference materials where available. Recovery studies should demonstrate efficiency within acceptable limits (typically 70-120%).

Table 3: Analytical Methods for Gamma-Chlordane in Various Matrices

Matrix Extraction Method Clean-up Method Analytical Technique Detection Limit
Water Liquid-liquid extraction with appropriate solvents Florisil column GC-ECD or GC-MS Low ng/L range
Sediments/Soils Soxhlet or pressurized liquid extraction Gel-permeation chromatography GC-ECD or GC-MS Low ng/g range
Biological Tissues Matrix-specific extraction (e.g., Bligh-Dyer for lipids) Gel-permeation chromatography GC-MS (for confirmation) Compound-dependent
Air PUF-PAS extraction with organic solvents Florisil column GC-MS pg/m³ range

Toxicity and Molecular Mechanisms

Neurotoxicity Mechanisms

Gamma-chlordane's primary mode of action involves disruption of neural signaling through interaction with neurotransmitter receptors:

  • GABA Receptor Antagonism: Gamma-chlordane non-competitively antagonizes GABAA-linked chloride channels at the distal picrotoxin site, reducing GABA-mediated inhibition of post-synaptic neuronal excitability [3] [6]. This mechanism is responsible for the acute neurotoxic effects, including convulsions and seizures observed in poisoning cases.

  • Mitochondrial Dysfunction: Recent research demonstrates that cis-chlordane (the alpha isomer) causes significant mitochondrial impairment in human motor neurons, including increased reactive oxygen species production, decreased oxygen consumption rate, reduced ATP production, and loss of mitochondrial membrane potential [6]. These effects suggest a mechanism contributing to neurodegenerative processes.

The following diagram illustrates the molecular mechanisms of gamma-chlordane toxicity:

G cluster_neuro Neurotoxicity Pathways cluster_mito Mitochondrial Dysfunction cluster_other Other Effects Chlordane Gamma-Chlordane Exposure GABA GABAA Receptor Antagonism Chlordane->GABA ROS Increased ROS Production Chlordane->ROS OCR Decreased Oxygen Consumption Rate Chlordane->OCR EnzymeInduction Hepatic Enzyme Induction Chlordane->EnzymeInduction EndocrineDisrupt Endocrine Disruption Chlordane->EndocrineDisrupt Carcinogenicity Potential Carcinogenicity Chlordane->Carcinogenicity Chloride Reduced Chloride Influx GABA->Chloride NeuronalExcitation Neuronal Hyperexcitation Chloride->NeuronalExcitation Seizures Convulsions/Seizures NeuronalExcitation->Seizures MMP Loss of Mitochondrial Membrane Potential ROS->MMP ATP Reduced ATP Production OCR->ATP

Figure 3: Molecular mechanisms of gamma-chlordane toxicity showing neurotoxic, mitochondrial, and other pathological pathways

Ecotoxicological Effects

Gamma-chlordane presents significant risks to ecological systems, with particular sensitivity observed in certain taxa:

  • Aquatic Organisms: The compound is highly toxic to fish, with an LD₅₀ of 0.022-0.095 mg/kg (oral) [2]. Chronic exposure at sublethal concentrations may affect reproduction, development, and behavior.

  • Terrestrial Wildlife: Birds and mammals experience bioaccumulation, with predatory species at higher trophic levels showing the greatest tissue concentrations. Birds consuming chlordane-contaminated insects may consume sufficient quantities to cause mortality [6].

  • Soil Organisms: The impact on soil invertebrates and microorganisms varies with species and exposure conditions, but the compound's persistence creates potential for chronic exposure scenarios.

Regulatory Status and Guidelines

Gamma-chlordane and technical chlordane mixtures have been subject to increasing regulatory restrictions globally due to concerns about persistence, bioaccumulation, and adverse health effects:

  • United States: The EPA banned all uses of chlordane in 1983 except for termite control in wooden structures, with a complete ban implemented in 1988 [2]. The EPA has defined a concentration of 24 ng/m³ for chlordane compounds over a 20-year exposure period as the concentration that will increase the probability of cancer by 1 in 1,000,000 persons [2].

  • Stockholm Convention: Chlordane is listed as a Persistent Organic Pollutant under the Stockholm Convention, requiring parties to eliminate or restrict its production and use [2].

  • Occupational Exposure Limits: OSHA has set a Permissible Exposure Limit (PEL) of 0.5 mg/m³ (skin) averaged over an 8-hour work shift, while NIOSH has established an Immediately Dangerous to Life and Health (IDLH) value of 100 mg/m³ [3].

  • Environmental Guidelines: The EPA recommends that children should not drink water with more than 60 ppb of chlordane for longer than 1 day, with a maximum contaminant level in drinking water of 2 ppb [2]. The Agency for Toxic Substances and Disease Registry (ATSDR) has defined a Minimal Risk Level (MRL) of 20 ng/m³ for chlordane compounds based on non-cancer effects [2].

Conclusion and Future Research Directions

Gamma-chlordane remains a significant environmental concern decades after its restrictions due to its extraordinary persistence, potential for long-range transport, and bioaccumulation capacity. Current research continues to reveal new dimensions of its toxicological profile, particularly regarding mitochondrial dysfunction in neural tissues [6] and its role as a potential environmental factor in neurodegenerative diseases.

Future research priorities should include:

  • Advanced Remediation Strategies: Developing more efficient and cost-effective technologies for chlordane remediation in contaminated soils and sediments, particularly in sensitive ecosystems.

  • Climate Change Interactions: Better understanding of how climate change and permafrost thawing influence the global re-distribution of gamma-chlordane and other POPs [5].

  • Mixture Toxicology: Investigating the combined effects of gamma-chlordane with other environmental contaminants to better assess real-world risk scenarios.

  • Molecular Mechanisms: Elucidation of the precise molecular pathways linking chlordane exposure to mitochondrial dysfunction and neurodegenerative processes.

  • Global Monitoring: Enhanced monitoring programs, particularly in remote regions and developing countries, to track the continuing distribution and transformation of this persistent pollutant.

References

Gamma-Chlordane under the Stockholm Convention: Regulatory Status, Technical Properties, and Analytical Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Gamma-Chlordane (γ-Chlordane), a key component of technical chlordane mixtures, is regulated as a Persistent Organic Pollutant (POP) under the Stockholm Convention. Listed in Annex A (Elimination), gamma-Chlordane is subject to global production and use restrictions due to its persistence, bioaccumulation potential, and adverse health effects. This whitepaper provides a comprehensive technical review of gamma-Chlordane's regulatory status, chemical properties, analytical methodologies, and implications for pharmaceutical research and development. Despite its primary pesticide applications, understanding gamma-Chlordane's regulatory framework is essential for researchers working with organochlorine compounds or addressing historical environmental contamination issues relevant to public health.

Introduction and Regulatory Status

Chemical Identity and Stockholm Convention Classification

Gamma-Chlordane is one of the stereoisomers present in technical chlordane mixtures, which contain complex arrangements of chlordane isomers and related chlorinated hydrocarbons. The Stockholm Convention addresses chlordane as a whole rather than targeting individual isomers, resulting in gamma-Chlordane being regulated under the broader chlordane classification. According to the Convention's chemical listings, chlordane is included in Annex A, which mandates elimination of production and use, with specific exemptions available only to Parties that have registered for them [1]. This classification reflects the international consensus on the chemical's hazardous properties and environmental persistence.

The regulatory framework for chlordane under the Stockholm Convention establishes specific obligations for member Parties. These include implementing measures to eliminate production and use, restricting trade, managing stockpiles responsibly, and remediating contaminated sites. The Convention recognizes that chlordane "remains in the soil for a long time and has a reported half-life of one year," highlighting its environmental persistence [1]. Furthermore, the Convention notes concerns about chlordane's potential impacts on human health, specifically that it "may affect the human immune system and is classified as a possible human carcinogen" [1]. These concerns form the basis for its strict international regulation.

Global Regulatory Context

The Stockholm Convention operates alongside other international regulatory frameworks that address persistent organic pollutants. The Rotterdam Convention on the Prior Informed Consent (PIC) procedure also regulates chlordane, listing it in Annex III as a chemical subject to the PIC procedure [2]. This dual listing under major international environmental agreements underscores the global consensus on the hazards posed by chlordane and its components, including gamma-Chlordane. The PIC procedure requires exporters to obtain prior informed consent from importing countries before shipping listed chemicals, providing an additional layer of international control.

Regionally, implementation of these international obligations varies. In the European Union, the POPs Regulation (EC 850/2004) implements the Stockholm Convention's provisions, listing chlordane in Annex I which prohibits manufacturing, placing on the market, and use with specific exemptions [3]. Similarly, other jurisdictions have established their own implementing regulations. For pharmaceutical researchers, this regulatory landscape necessitates careful attention to chemical sourcing, compliance with use restrictions, and consideration of potential impurities in starting materials that might contain or degrade to persistent organic pollutants like gamma-Chlordane.

Chemical and Physical Properties

Gamma-Chlordane possesses distinct physicochemical properties that contribute to its environmental persistence and biological interactions. The table below summarizes key technical parameters for gamma-Chlordane and related compounds:

Table 1: Physicochemical Properties of Gamma-Chlordane and Related Compounds

Parameter gamma-Chlordane Technical Chlordane Heptachlor (Component)
Physical Form White crystalline solid (pure) Light-yellow to amber viscous liquid White crystalline solid
Melting Point 104-105°C Not applicable (mixture) 95-96°C
Boiling Point Not specified 175°C at 0.13 kPa (pure material) 135-145°C at 0.13-0.21 kPa
Vapor Pressure Not specified 0.13×10⁻⁵ kPa at 25°C (pure) 0.5×10⁻⁴ kPa at 25°C
Water Solubility Practically insoluble 0.1 mg/L at 25°C 56 µg/L at 25-29°C
Stability Stable in daylight, air, moisture Decomposed by alkalis with loss of chlorine Stable in daylight, air, moisture
Structural Characteristics and Technical Composition

Gamma-Chlordane exists within a complex isomeric mixture in technical chlordane formulations. Technical-grade chlordane contains approximately 60-75% chlordane isomers, with the major components being two stereoisomers historically designated cis and trans, or α and γ [4]. The nomenclature has been inconsistent in scientific literature, with the term "γ-chlordane" occasionally referring to different isomeric structures. According to IARC documentation, "the α or cis-isomer is described above under [5103-71-9]; the trans-isomer [5103-74-2], also usually known as the γ-isomer, is occasionally referred to as β-chlordane" [4]. This structural complexity presents analytical challenges for precise identification and quantification.

The technical mixture contains numerous additional components beyond the primary chlordane isomers. Approximately one description notes the composition includes: "trans-chlordane, 24%; cis-chlordane, 19%; chlordene isomers, 21.5%; heptachlor, 10%; nonachlor, 7%; octachlorocyclopentene, 1%; hexachlorocyclopentadiene, 1%; other, 16.5%" [4]. This complex composition means that environmental monitoring for "chlordane" typically targets multiple analytes, with gamma-Chlordane being one component of the mixture. The presence of heptachlor at approximately 10% concentration is particularly significant since heptachlor is itself a listed POP under the Stockholm Convention with similar restrictive provisions [1].

Environmental Fate and Persistence

The environmental persistence of gamma-Chlordane and related compounds is a key factor in their regulation as POPs. Chlordane demonstrates remarkable stability in various environmental media, with the Stockholm Convention noting it "remains in the soil for a long time and has a reported half-life of one year" [1]. This persistence enables long-range environmental transport, bioaccumulation in food chains, and ongoing human exposure long after use has ceased. The chemical's low water solubility and high lipophilicity contribute to its tendency to accumulate in fatty tissues and biomagnify through trophic levels.

The transformation pathways of chlordane in the environment further complicate its behavior. Environmental degradation and metabolic processes can convert chlordane components into other persistent compounds, including chlordane isomers and oxychlordane. The IARC notes that "determination of chlordane residues is difficult because of the complex nature of the components and the fact that each component degrades independently" [4]. This differential degradation means that environmental residues may bear little resemblance to the original technical mixture proportions, requiring sophisticated analytical approaches to fully characterize contamination and exposure patterns.

Analytical Methodologies

Sample Preparation and Extraction Techniques

The analysis of gamma-Chlordane in various matrices requires meticulous sample preparation to isolate the analyte from complex matrices. Extraction efficiency is paramount, with methods typically achieving 80-100% recovery when using optimized approaches. For biological samples, plant materials, and environmental matrices, extraction with acetonitrile followed by partitioning with petroleum ether has proven effective [4]. This combination facilitates the separation of organochlorine compounds from polar matrix components, providing a cleaner extract for subsequent analysis. The choice of extraction solvent and technique must be optimized for specific sample types to address varying lipid content, water composition, and potential interferences.

Cleanup procedures are essential for removing co-extracted compounds that could interfere with analysis. Florisil column chromatography is widely employed for this purpose, effectively separating chlorinated pesticides from other organic compounds [4]. Alternatively, gel-permeation chromatography has demonstrated particular utility for cleaning up extracts from human adipose tissue and other biological samples with high lipid content [4]. These cleanup steps are critical for maintaining analytical instrument performance and achieving the low detection limits required for monitoring POPs at environmentally relevant concentrations, which often exist at trace levels despite their persistence.

Instrumental Analysis and Detection Methods

Table 2: Analytical Methods for Gamma-Chlordane and Related Compounds

Analytical Technique Detection System Applications Limits of Detection
Gas Chromatography Electron-Capture Detection (ECD) Primary screening and quantification Low µg/kg to ng/kg range
Gas Chromatography-Mass Spectrometry Electron Impact Ionization (EI) Confirmatory analysis and identification Sub-ng/g in tissue samples
High-Resolution GC-MS Magnetic sector or TOF mass analyzers Isomer-specific quantification ppt to ppq range
Gas Chromatography Mass Spectrometry in SIM mode Specific determination of metabolites like heptachlor epoxide Not specified

Gas chromatography with electron-capture detection (GC-ECD) represents the method of choice for initial screening and quantification of gamma-Chlordane and related organochlorine compounds [4]. The electron-capture detector provides excellent sensitivity for halogenated compounds, making it ideal for monitoring POPs at environmentally relevant concentrations. However, the complexity of chlordane mixtures and the potential for co-elution with other compounds necessitate confirmatory analysis using more specific techniques. Method optimization must address chromatographic resolution of multiple chlordane-related compounds while maintaining acceptable analysis times and detection limits.

Confirmatory analysis employing gas chromatography-mass spectrometry (GC-MS) is essential for unambiguous identification of gamma-Chlordane, particularly in complex environmental and biological samples [4]. The mass spectrometer provides both qualitative (structural identification) and quantitative data, with selected ion monitoring (SIM) enhancing sensitivity for trace-level analysis. As noted in the IARC documentation, "gas chromatographic analyses can be confirmed by gas chromatography-mass spectrometry, a method that can also provide better determination of some of the components, such as heptachlor epoxide" [4]. This approach is particularly valuable for distinguishing gamma-Chlordane from other chlordane isomers and related transformation products that may be present in aged environmental samples.

Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for gamma-Chlordane determination in environmental and biological samples:

G SampleCollection Sample Collection Extraction Extraction (Acetonitrile) SampleCollection->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether) Extraction->Partitioning Cleanup Cleanup Procedure Partitioning->Cleanup Florisil Florisil Column Chromatography Cleanup->Florisil GPC Gel-Permeation Chromatography Cleanup->GPC Instrumental Instrumental Analysis Florisil->Instrumental GPC->Instrumental GCECD GC-ECD Screening & Quantification Instrumental->GCECD GCMS GC-MS/MS Confirmatory Analysis Instrumental->GCMS DataAnalysis Data Analysis & Reporting GCECD->DataAnalysis GCMS->DataAnalysis

Analytical workflow for gamma-Chlordane determination in complex matrices

This integrated methodology ensures reliable identification and quantification of gamma-Chlordane across various sample types, addressing the complex nature of technical chlordane mixtures and their environmental transformation products. The workflow highlights critical decision points where method selection must be matched to sample characteristics and analytical requirements.

Regulatory Framework and Implications

Stockholm Convention Provisions

The Stockholm Convention establishes specific obligations for Parties regarding chlordane and its components, including gamma-Chlordane. As an Annex A (Elimination) chemical, Parties must take measures to eliminate production and use of chlordane, with specific exemptions available only through formal registration processes [1]. The Convention text explicitly notes that chlordane was "used extensively to control termites and as a broad-spectrum insecticide on a range of agricultural crops" but now faces global restrictions due to its adverse environmental and health effects [1]. This regulatory status reflects the international community's consensus on managing chemical risks through a precautionary approach.

The Convention also addresses unintentional production of POPs through its Annex C provisions, though chlordane is primarily regulated as an intentional production chemical. However, related compounds like hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs) are listed under both Annex A and Annex C, highlighting the comprehensive approach to addressing both intentional production and unintentional formation of persistent organic pollutants [1]. For researchers, this distinction is important when investigating transformation pathways that might convert precursor compounds into listed POPs through environmental processes or industrial activities.

Implementation and Compliance Monitoring

Implementation of Stockholm Convention provisions occurs at the national level, with Parties required to develop implementation plans and report on their progress. The Global Monitoring Plan establishes frameworks for evaluating effectiveness of the Convention, including monitoring of POPs in core matrices (air, human milk/blood, and other environmental media) [1]. For gamma-Chlordane and other chlordane components, this typically involves participation in international proficiency testing programs and environmental monitoring networks to ensure data comparability across regions and over time.

Effectiveness evaluation relies on robust scientific data generated through standardized analytical methods. The Convention's provisions for information exchange and technical assistance support capacity building in developing countries for monitoring and reporting on POPs, including chlordane. For pharmaceutical researchers, understanding these monitoring frameworks is valuable when designing environmental surveillance studies or assessing historical exposure patterns that might inform epidemiological research or risk assessment activities related to persistent organic pollutants.

Research Implications and Future Directions

Analytical Research Needs

Despite well-established methodologies for chlordane analysis, several analytical challenges persist, particularly regarding isomer-specific quantification and understanding metabolic pathways. Future research should focus on reference materials with certified concentrations of specific chlordane isomers, including gamma-Chlordane, to improve method validation and comparability across laboratories. Additionally, development of high-throughput methods that maintain the sensitivity and specificity required for environmental and biological monitoring would significantly enhance research efficiency and data generation capacity.

Emerging techniques in high-resolution mass spectrometry and two-dimensional gas chromatography offer promising approaches for addressing the complex analytical challenges presented by technical chlordane mixtures and their environmental transformation products. These advanced methodologies can provide unprecedented separation power and detection capability, potentially enabling more precise fingerprinting of contamination sources and degradation pathways. Such technological advances would support more sophisticated fate and transport modeling, ultimately improving exposure assessment and risk characterization for gamma-Chlordane and related persistent organic pollutants.

Regulatory Science Perspectives

The evolving landscape of POPs regulation presents ongoing challenges and opportunities for researchers. As the Stockholm Convention continues to add new chemicals to its annexes, the precautionary approach embodied in the treaty may influence how other chemical classes are regulated. For pharmaceutical scientists, understanding this regulatory trajectory is valuable for anticipating future restrictions on persistent, bioaccumulative, or toxic compounds used in or generated by pharmaceutical processes. Additionally, research on alternative compounds with reduced persistence and toxicity profiles represents an important contribution to the goals of the Stockholm Convention.

The interface between chemical regulation and pharmaceutical development requires careful attention to potential POPs as impurities, transformation products, or metabolites. While gamma-Chlordane itself is not typically used in pharmaceutical applications, the regulatory frameworks and analytical approaches developed for POPs monitoring may inform how other persistent compounds are handled in pharmaceutical regulation. This cross-disciplinary knowledge transfer can enhance pharmaceutical safety assessment and environmental risk evaluation processes, ultimately supporting more sustainable pharmaceutical development practices.

Conclusion

Gamma-Chlordane, as a component of technical chlordane mixtures, remains a globally regulated persistent organic pollutant under the Stockholm Convention. Its listing in Annex A necessitates elimination of production and use, with limited exemptions. The complex isomeric composition of technical chlordane, combined with the environmental persistence and transformation of its components, presents ongoing analytical challenges that require sophisticated methodologies for accurate monitoring and assessment. For researchers and pharmaceutical professionals, understanding the regulatory status, technical properties, and analytical approaches for gamma-Chlordane provides important insights into the broader framework of international chemicals management and its implications for scientific practice.

References

Introduction and Chemical Identity

Author: Smolecule Technical Support Team. Date: February 2026

Gamma-Chlordane (γ-Chlordane, trans-Chlordane) is one of the main bioactive isomers in technical chlordane mixtures [1] [2]. It is classified as a persistent organic pollutant under the Stockholm Convention, leading to worldwide restrictions on its use [3].

Chemical and Physical Properties:

  • IUPAC Name: 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane [1] [2]
  • Molecular Formula: C₁₀H₆Cl₈ [1] [4]
  • Molar Mass: 409.76 g·mol⁻¹ [1]
  • Appearance: White solid [1]
  • Water Solubility: Very low (approx. 0.0001% at 20°C) [1]
  • Persistence: Environmental half-life of 10 to 20 years [1]

Health and Safety Considerations

Gamma-Chlordane is moderately toxic and a suspected human carcinogen [1]. Exposure has been linked to various health effects, including impacts on the nervous system, diabetes, and certain cancers [1]. It is highly toxic to fish and can bioaccumulate in the food chain [1].

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects) [4].
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and lab coats. Handle all standards and sample extracts within a fume hood.

Sample Preparation Protocol

The goal of sample preparation is to isolate the target analytes from the sample matrix and remove potential interferents. Due to the trace-level occurrence of chlordane in foodstuffs (around 0.1 μg/kg), relatively large sample sizes are recommended [3].

Extraction from Solid Samples (e.g., meat, vegetation)

For solid matrices, high-speed solvent extraction is an effective method [3].

  • Homogenization: Pre-homogenize the sample thoroughly.
  • Weighing: Accurately weigh 10–20 g of the sample into an extraction vessel.
  • Internal Standard Addition: Add a known quantity of a suitable internal standard (e.g., a deuterated analog of chlordane if available) to correct for losses during preparation and instrumental variability [5].
  • Extraction: Add an appropriate organic solvent (e.g., hexane, acetone, or a mixture like hexane:acetone). Extract using a high-speed homogenizer (e.g., Polytron) for 3-5 minutes.
  • Separation: Centrifuge the mixture and collect the organic (upper) layer.
  • Re-extraction: Repeat the extraction step once or twice and combine the organic layers.
Extraction from Liquid Samples (e.g., water, milk)

For liquid matrices, liquid-liquid extraction (LLE) is commonly employed [3].

  • Measure: Measure a 100 mL volume of the liquid sample.
  • Internal Standard: Add the internal standard.
  • Extraction: Shake the sample vigorously with a water-immiscible solvent (e.g., dichloromethane or hexane) in a separatory funnel.
  • Collection: Allow the phases to separate and drain the organic layer.
  • Re-extraction: Repeat the extraction and combine the organic phases.
Cleanup

The raw extract often contains co-extracted lipids and other interfering compounds. A cleanup step is crucial for reliable analysis.

  • Solid Phase Extraction (SPE): Pass the extract through a SPE cartridge (e.g., Florisil, silica, or C18). Elute the target analytes with a small volume of a suitable solvent [3].
  • Other Techniques: Matrix Solid Phase Dispersion (MSPD) or Gel Permeation Chromatography (GPC) can also be used for effective cleanup [3].
Concentration

Concentrate the cleaned extract to a small volume (e.g., 100-200 μL) under a gentle stream of nitrogen gas to enhance detection sensitivity.

GC-MS Instrumental Analysis

Gas Chromatography Conditions

The following conditions, adapted from published methods, provide a starting point for method development [3].

Parameter Specification
GC System Agilent, Thermo Scientific, or equivalent
Injector Programmed Temperature Vaporization (PTV) or Split/Splitless
Injection Mode Splittless (pulse splittless can be optimized)
Injection Volume 1–2 μL
Carrier Gas Helium (>99.999% purity)
Flow Rate Constant flow, e.g., 1.0 mL/min

| Capillary Column | Two columns of different polarity can be used for confirmation.

  • Primary Column: DB-5 ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 μm film thickness.
  • Confirmatory Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 μm film thickness [3]. | | Oven Program | - Initial: 60°C (hold 1 min)
  • Ramp 1: 20°C/min to 180°C (hold 5 min)
  • Ramp 2: 5°C/min to 280°C (hold 10 min) |
Mass Spectrometry Conditions
Parameter Specification
MS System Single Quadrupole or Triple Quadrupole (GC-MS/MS) [6]
Ionization Mode Electron Ionization (EI) [7] [6]
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 280°C

| Acquisition Mode | Full Scan (for qualitative screening): Mass range: 40-500 m/z [7] [6] Selected Ion Monitoring (SIM) (for high-sensitivity quantification): Monitor ions 373, 375, 377, 411 [7] |

Data Acquisition and Analysis

Qualitative Identification

Confident identification of gamma-Chlordane requires a multi-parameter approach:

  • Retention Time Match: The sample's peak retention time must match that of the authentic analytical standard within a narrow window (e.g., ±0.1 min) [5] [3].
  • Mass Spectral Match: The mass spectrum of the sample peak should match the reference spectrum from a certified standard or library (e.g., NIST). The match factor should exceed a predefined threshold (e.g., 80%) [7] [6].
  • Ion Ratio Verification: In SIM mode, the relative abundance (ratio) of the qualifier ions (e.g., 375, 377) to the primary quantifier ion (e.g., 373) must be within ±15-20% of the ratio observed in the standard [7].

Using two capillary columns with different stationary phases (e.g., DB-5 and DB-17) provides an additional layer of confirmation, as the analyte will have different elution times on each column [3].

Quantitative Analysis

For accurate quantification, use a calibration curve with internal standardization [5].

  • Calibration Curve: Prepare a series of standard solutions at different concentrations (e.g., 5, 10, 50, 100, 500 μg/L). A minimum of five concentration levels is recommended.
  • Internal Standard: Add a fixed amount of internal standard to all calibration standards and samples.
  • Calculation: The calibration curve is constructed by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the analyte. The concentration in the unknown sample is calculated using this curve [5].

The following diagram illustrates the complete analytical workflow, from sample to result:

workflow Start Sample Collection Prep Sample Preparation: - Homogenization - Internal Std. Addition - Extraction - Cleanup Start->Prep GCMS GC-MS Analysis Prep->GCMS Data Data Acquisition GCMS->Data Qual Qualitative ID: - Retention Time - Mass Spectrum - Ion Ratios Data->Qual Quant Quantification: - Calibration Curve - Internal Standard Qual->Quant Report Result & Report Quant->Report

Analytical Performance

Method validation is essential to ensure the reliability of the data. The table below summarizes typical validation parameters based on the literature [3].

Parameter Target / Acceptable Criteria
Linear Range 5 - 500 μg/L (with R² > 0.995)
Limit of Detection (LOD) ~0.01 μg/kg (matrix-dependent)
Limit of Quantification (LOQ) ~0.03 μg/kg (matrix-dependent)
Accuracy (Recovery) 70 - 120% (with Internal Standard)
Precision (Repeatability) Relative Standard Deviation (RSD) < 15%

Regulatory Context

The acceptable daily intake (ADI) for chlordane was set by FAO/WHO in 1986 at 0.0005 mg per kg of body weight per day [3]. Monitoring often involves reporting the sum of alpha-chlordane, gamma-chlordane, and the primary metabolite oxychlordane [3]. The U.S. EPA has set a maximum contaminant level (MCL) for chlordane in drinking water at 2 ppb (μg/L) [1].

Analyst Guidance

  • Sensitivity vs. Specificity: For high-sensitivity quantification of target analytes in complex matrices, SIM mode is preferred as it reduces noise and increases the signal-to-noise ratio [7]. For non-targeted screening or discovery of unknown compounds, Full Scan mode is necessary [7] [6].
  • Carrier Gas: While helium is the most common carrier gas, hydrogen can be used as a alternative to achieve faster flow rates and potentially reduce run times.
  • Quality Control: Include procedural blanks, solvent blanks, and spiked recovery samples in every batch of analysis to monitor for contamination and assess method performance.

The decision flow for selecting the appropriate MS data acquisition mode can be summarized as follows:

gcms_decision Start Start: Define Analysis Goal Question Primary Goal is High-Sensitivity Target Quantification? Start->Question SIM Use Selected Ion Monitoring (SIM) Mode Question->SIM Yes FullScan Use Full Scan Mode Question->FullScan No


References

Performance of Selected Ionic Liquids for Insecticide Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Insecticide Highest Performing Ionic Liquid (Cation) Anion Selectivity Capacity Performance Index
BHC 1,3-dimethyl-imidazolium Chloride 1074.06 - 57064.77
BHC 2-hydroxyethyl trimethyl ammonium Chloride - 84.0 -
Heptachlor Triisobutyl-methylphosphonium Chloride 624.22 49.2 -
Aldrin Triisobutyl-methylphosphonium Chloride 456.49 47.7 -
gamma-Chlordane Triisobutyl-methylphosphonium Chloride 379.66 45.6 -
Endrin 1,3-dimethyl-imidazolium Chloride 331.21 32.9 -
Methoxychlor Triisobutyl-methylphosphonium Acetate 207.42 55.9 -

Source: Computational screening data [1]

This computational study suggests that phosphonium-based cations paired with chloride anions are particularly effective for extracting gamma-Chlordane [1].

Proposed Protocol: Ionic Liquid-Based Extraction

This protocol outlines a method for extracting gamma-Chlordane from water using a selected Ionic Liquid, based on a computational screening study [1].

Workflow Overview

The following diagram illustrates the complete experimental workflow from sample preparation to final analysis:

cluster_1 Sample Preparation cluster_2 Extraction cluster_3 Analysis start Start prep Prepare Water Sample (Adjust pH/Salinity if needed) start->prep end End meas Measure 100 mL Sample prep->meas add Add Internal Standard (e.g., PCB 103) meas->add ext Liquid-Liquid Extraction with 1 mL Ionic Liquid (Vortex 2 min, Ultrasonicate 10 min) add->ext sep Phase Separation (Centrifuge at 5000 rpm for 5 min) ext->sep rec Recover IL Phase (Use micro-syringe) sep->rec inj Instrumental Analysis (GC-ECD or GC-MS) rec->inj inj->end

Materials and Reagents
  • Water samples: Surface water, groundwater, or wastewater. Filter through a 0.45 μm glass fiber filter to remove particulates.
  • Extraction solvent: Triisobutyl-methylphosphonium chloride ionic liquid (or other candidate ILs from the screening study) [1].
  • Internal standard: A compound not present in the samples, such as PCB 103 or deuterated organochlorine compounds.
  • Chemicals: Anhydrous sodium sulfate (for drying), acetone, and hexane (for cleaning and dilution).
  • Labware: Glass separatory funnel or conical tubes, volumetric pipettes, micro-syringe, and 2 mL GC vials.
Detailed Procedure
  • Sample Preparation:

    • Collect at least 100 mL of water sample in a clean glass bottle [2].
    • Filter the sample to remove suspended solids that could interfere with the analysis.
    • Spike the sample with a known concentration of an internal standard to correct for procedural losses and matrix effects.
  • Extraction:

    • Transfer 100 mL of the filtered water sample into a 250 mL separatory funnel or a conical centrifuge tube.
    • Add 1.0 mL of the selected ionic liquid to the sample.
    • Vortex the mixture vigorously for 2 minutes, then sonicate in an ultrasonic water bath for 10 minutes to enhance the extraction efficiency.
    • Allow the phases to separate. If separation is slow or incomplete, centrifuge at 5000 rpm for 5 minutes.
    • Carefully separate the lower, denser ionic liquid phase from the aqueous phase using a micro-syringe.
  • Clean-up (If necessary):

    • For complex water matrices with high organic content, a further clean-up step may be required. Pass the extracted ionic liquid phase through a small column of adsorbents (e.g., Florisil or silica gel) to remove co-extracted interferents [2].
  • Analysis:

    • The extract in the ionic liquid can be directly injected into a Gas Chromatograph (GC). Given the trace concentrations expected, a Gas Chromatograph coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS) is recommended for high sensitivity and confirmatory analysis [2].
    • GC Conditions (Suggested, to be optimized):
      • Columns: Use two capillary columns of different polarity (e.g., DB-5 and DB-17) connected in parallel to confirm analyte identity [2].
      • Injector: Programmed-temperature vaporization (PTV) in solvent vent mode is suitable for large-volume injection of the IL extract.
      • Detector: MS in Selected Ion Monitoring (SIM) mode for high selectivity.

Key Considerations for Method Development

  • IL Selection and Optimization: The proposed IL was identified computationally; experimental validation is crucial. Test multiple candidate ILs to find the most effective one for your specific water matrix [1].
  • Matrix Effects: The performance of this method can vary significantly with the type of water (e.g., freshwater, saline water, wastewater). Always use matrix-matched calibration standards for accurate quantification.
  • Analytical Confirmation: Using two GC columns with different stationary phases provides a higher degree of confidence in correctly identifying gamma-Chlordane, as it eliminates the risk of co-elution with other compounds [2].

References

Chemical Properties and Analytical Suitability

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Properties of gamma-Chlordane [1] [2]

Property Description
IUPAC Name 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane
Common Name gamma-Chlordane; trans-Chlordane
CAS Number 5103-74-2
Molecular Formula C₁₀H₆Cl₈
Molar Mass 409.76 g/mol
Form White solid [2]
Analytical Suitability Suitable for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) [1]
Hazards Moderately toxic, suspected human carcinogen, very toxic to aquatic life, persistent organic pollutant (POP) [2]

Table 2: Analytical Performance Data from a Related Methodology [3] This data is from a method using Headspace Solid-Phase Microextraction (HS-SPME) for soil analysis, demonstrating the detectability of gamma-Chlordane.

Parameter Value / Range
Limit of Detection (LOD) 0.02 to 3.6 ng/g
Intermediate Precision (CV%) 14% to 36%
Recovery 8% to 51%

Inferred Solid-Phase Extraction Protocol for gamma-Chlordane

The following protocol is a generalized guideline for extracting gamma-Chlordane from aqueous samples using Bond Elut PPL cartridges, a type of reversed-phase sorbent known for its effectiveness in extracting a broad range of organic compounds from water [4]. This protocol is adapted from a method used for extracting marine chemical exudates, which shares the same fundamental principle of isolating hydrophobic molecules from water [4].

Materials and Equipment
  • SPE Cartridges: Agilent Bond Elut PPL, 200 mg, 3 mL [4].
  • SPE Vacuum Manifold: For processing multiple samples simultaneously [4].
  • Solvents: LC-MS grade Methanol (MeOH) and LC-MS grade Water (H₂O) [4].
  • Acid: Trace metals grade Hydrochloric Acid (HCl), for sample preservation [4].
  • Sample Tubes: 50 mL polypropylene Falcon tubes or similar [4].
  • Pipettes and appropriate tips.
Sample Preparation
  • Collect water samples in clean containers. For field sampling, Rhizon samplers can be used for porewater collection [4].
  • To prevent microbial degradation, acidify the water samples to approximately pH 2 using trace metals grade HCl. Note: The stability of gamma-Chlordane under acidic conditions should be verified for your specific matrix.
  • Store samples at -20°C in the dark until extraction to preserve analyte integrity [4].
Solid-Phase Extraction Procedure
  • Conditioning: Pass 6 mL of MeOH through the PPL cartridge, followed by 6 mL of LC-MS grade water (acidified to pH 2). Do not let the sorbent bed run dry [4].
  • Sample Loading: Load the acidified water sample onto the conditioned cartridge. The sample volume can vary (e.g., 50 mL to several liters); larger volumes are used for ultra-trace analysis. A slow, controlled flow rate (e.g., 1-5 mL/min) is critical for efficient analyte retention [4].
  • Washing: After sample loading, rinse the cartridge with 6 mL of acidified LC-MS grade water (pH 2) to remove salts and polar interferences. Dry the cartridge by drawing air through it for several minutes or using a centrifuge.
  • Elution: Elute the captured gamma-Chlordane and other non-polar compounds with 6 mL of MeOH into a clean collection tube. Ensure the eluent solvent contacts the entire sorbent bed for maximum recovery.
Post-Extraction and Analysis
  • Evaporate the methanol eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dry extract in a small volume (e.g., 100-200 µL) of a solvent compatible with your instrumental analysis (e.g., ethyl acetate or hexane for GC, or methanol for HPLC).
  • Analyze the reconstituted extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), as this technique has been successfully applied for the sensitive detection of gamma-Chlordane and other organochlorine pesticides [3].

Experimental Workflow Diagram

The diagram below summarizes the complete workflow for the analysis of gamma-Chlordane, from sample collection to instrumental analysis.

cluster_spe Solid-Phase Extraction (SPE) Core Steps start Start: Sample Collection step1 Acidify to pH 2 with HCl start->step1 step2 SPE Cartridge Conditioning step1->step2 step3 Load Sample step2->step3 step4 Wash with Acidified Water step3->step4 step5 Elute with Methanol step4->step5 step6 Concentrate Extract (Nitrogen Evaporation) step5->step6 step7 Reconstitute in GC-Compatible Solvent step6->step7 step8 GC-MS/MS Analysis step7->step8 end Data Acquisition & Quantification step8->end

Critical Method Notes and Troubleshooting

  • Sorbent Selection: The protocol recommends PPL sorbent, but C18 is another common choice for reversed-phase SPE. The recovery efficiency of gamma-Chlordane may differ between sorbents and should be tested.
  • Recovery Optimization: The recovery rates for organochlorine pesticides using similar methods can be low and variable (e.g., 8-51%) [3]. It is essential to validate and optimize this protocol for your specific sample matrix (e.g., drinking water, wastewater, biological extracts) by testing different sorbents, elution solvents (e.g., dichloromethane, ethyl acetate), and solvent volumes.
  • Contamination Control: To prevent contamination, avoid using materials that can leach plasticizers, such as silicone coatings or polyethylene glycol (PEG) [4].
  • Analytical Standards: Always use a certified analytical standard of gamma-Chlordane (e.g., PESTANAL) [1] to validate the method, create calibration curves, and calculate recovery yields via spiked samples.
  • Instrumental Parameters: The GC-MS/MS method should be optimized for the separation and sensitive detection of gamma-Chlordane. This includes selecting appropriate MRM (Multiple Reaction Monitoring) transitions, optimizing temperatures for the inlet and column, and using a confirmed retention time for identification [3].

Conclusion

This document outlines a feasible approach for the analysis of gamma-Chlordane using Solid-Phase Extraction. While a direct, peer-reviewed protocol for gamma-Chlordane SPE was not located, the information provided here synthesizes current best practices and a related, validated methodology. Success will depend on rigorous in-lab optimization and validation using certified reference standards.

References

gamma-Chlordane analytical reference standard applications

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Applications of Gamma-Chlordane

Gamma-Chlordane is primarily used as an analytical reference standard for the quantitative determination of this organochlorine pesticide in various sample matrices. Its main function is to enable calibration, quantification, and quality control in environmental and food safety testing [1] [2].

The table below summarizes the typical applications and analytical techniques for gamma-Chlordane:

Application Area Sample Matrices Reported Analytical Techniques
Environmental Analysis Water samples, soils, sediments [1] [3] [4] Gas Chromatography with various detectors (GC-ECD, GC-MS), Microwave-Assisted Extraction (MAE), Headspace Solid-Phase Microextraction (HS-SPME) [3] [4]
Food Safety & Monitoring Meat, marine shellfish, vegetation [1] [5] Gas Chromatography (GC), Liquid Chromatography (HPLC) [1]
Human Exposure & Risk Assessment Biological tissues (implied by toxicity studies) [6] Chromatographic techniques (inferred)

Documented Methodologies for Analysis

While complete step-by-step protocols are not available in the search results, several scientific sources outline the methodological frameworks for analyzing gamma-Chlordane.

  • Analysis in Foods: A developed method for determining chlordanes in foods uses gas chromatography with parallel DB-5 and DB-1701 (or similar DB-17) capillary columns for confirmatory analysis. Sample preparation involves high-speed solvent extraction for solid foods and liquid-liquid extraction for liquid foods, followed by clean-up and measurement using GC with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) [5].
  • Analysis in Soils: A novel method for analyzing chlorinated pesticides in soils uses Microwave-Assisted Extraction (MAE) combined with Headspace Solid-Phase Microextraction (HS-SPME), followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method reduces solvent use and avoids clean-up steps, making it suitable for rapid screening of soils. For the cited method, the reported Limit of Detection (LOD) for gamma-Chlordane was 0.02 ng/g [3].
  • General Analytical Suitability: The gamma-Chlordane PESTANAL analytical standard is certified as suitable for use in both HPLC and Gas Chromatography techniques [1].

Experimental Workflow for Sample Analysis

The following diagram synthesizes a general experimental workflow for analyzing gamma-Chlordane in samples, based on the methods cited above.

Start Sample Collection (Water, Soil, Food, etc.) Step1 Sample Preparation (Homogenization, Drying) Start->Step1 Step2 Extraction (Solvent, MAE, SPME) Step1->Step2 Step3 Clean-up & Concentration (SPE, Filtration, Evaporation) Step2->Step3 Step4 Instrumental Analysis (GC-ECD, GC-MS, HPLC) Step3->Step4 Step5 Detection & Quantification (Using Gamma-Chlordane Standard) Step4->Step5 End Data Reporting & Analysis Step5->End

Critical Notes for Researchers

  • Toxicological Hazard: Gamma-Chlordane is classified with Danger hazard statements. It is acutely toxic via oral and inhalation routes, is suspected of causing cancer, and poses an acute and chronic hazard to aquatic life. Proper personal protective equipment (PPE) and engineering controls are essential when handling this standard [1] [7].
  • Storage and Handling: The analytical standard should be stored at 2-8°C and is typically supplied in sealed ampules [1]. Always refer to the Safety Data Sheet (SDS) and the Certificate of Analysis (CoA) for the specific product for detailed safety, storage, and usage information [1] [7].

References

Comprehensive Application Notes and Protocols for Multiresidue Pesticide Analysis Including Gamma-Chlordane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-Chlordane (γ-Chlordane, CAS No. 5103-74-2) is a prominent organochlorine pesticide (OCP) that persists as a significant environmental contaminant despite severe restrictions on its use. As a component of technical chlordane mixtures, γ-Chlordane continues to be detected in various environmental matrices, food products, and biological samples due to its exceptional persistence and bioaccumulation potential. Analytical methods for multiresidue pesticide analysis must address the unique challenges presented by γ-Chlordane, including its presence in complex sample matrices at trace concentrations and the need to distinguish it from numerous other organochlorine compounds and metabolites. These application notes provide detailed protocols for the reliable identification and quantification of γ-Chlordane alongside other pesticides in various sample types, utilizing robust chromatographic techniques and comprehensive sample preparation methods suitable for research and regulatory applications.

The analytical determination of γ-Chlordane is particularly challenging because technical chlordane consists of multiple components, primarily cis-chlordane (α-chlordane) and trans-chlordane (γ-chlordane) in varying proportions, along with related compounds such as heptachlor and nonachlor [1] [2]. Approximately 25-50% of the 70,000 tons of chlordane produced since 1946 remains unaltered in the environment today [1], creating a continuous need for monitoring programs. These protocols address these challenges through selective extraction procedures, efficient cleanup steps, and high-resolution separation techniques that enable reliable quantification at relevant regulatory levels.

Materials and Methods

Reagents and Standards
  • Reference Standards: γ-Chlordane PESTANAL analytical standard (CAS 5103-74-2) with certified purity >99% [3]. Additional organochlorine pesticide standards including α-chlordane, heptachlor, heptachlor epoxide, aldrin, dieldrin, and various PCB congeners should be acquired from certified reference material producers.

  • Solvents: High-purity pesticide-grade or equivalent solvents are required: acetonitrile, dichloromethane, hexane, petroleum ether, and acetone. All solvents should be demonstrated to be free of interfering contaminants before use.

  • Sorbent Materials: Florisil (for matrix solid-phase dispersion and cleanup columns), silica gel, C18 bonded silica, and graphitized carbon black for solid-phase extraction procedures. Sorbents should be activated according to manufacturers' specifications before use.

  • Special Reagents: Concentrated sulfuric acid for cleanup of extracts, anhydrous sodium sulfate (pesticide-grade) for drying organic extracts, and ultrapure water generated from a Milli-Q or equivalent system.

Table 1: Primary Reference Standards for Multiresidue Analysis

Compound CAS Number Molecular Weight Purity Storage Conditions
γ-Chlordane (trans-Chlordane) 5103-74-2 409.76 >99% 2-8°C, sealed ampule [3]
α-Chlordane (cis-Chlordane) 5103-71-9 409.76 >99% 2-8°C, sealed ampule
Heptachlor 76-44-8 373.32 >99% 2-8°C
Heptachlor epoxide 1024-57-3 389.32 >99% 2-8°C
Technical Chlordane 12789-03-6 Varies Mixture 2-8°C [1]
Instrumentation and Equipment
  • Gas Chromatograph equipped with electron capture detector (GC-ECD) and/or mass spectrometric detector (GC-MS). The GC system should have precise temperature control, pressure-programmable capillary flow, and autosampler capability.

  • Chromatographic Columns: Fused silica capillary columns with low-polarity stationary phases are recommended. Two columns with different selectivities provide confirmatory analysis:

    • Primary column: DB-5MS or equivalent (30 m × 0.25 mm ID × 0.25 μm film thickness)
    • Confirmatory column: DB-1701 or equivalent (30 m × 0.25 mm ID × 0.25 μm film thickness)
  • Sample Preparation Apparatus: Homogenizer (high-speed for solid samples), centrifuge (capable of 4000 rpm), analytical balance (0.0001 g sensitivity), nitrogen evaporator with temperature control, ultrasonic bath, and vacuum manifold for solid-phase extraction.

  • Specialized Extraction Equipment: Matrix solid-phase dispersion (MSPD) materials including mortar and pestle or mechanical blender for sample disruption, solid-phase extraction (SPE) vacuum manifolds, and accelerated solvent extraction (ASE) system if available.

Sample Preparation Protocols
2.3.1 Matrix Solid-Phase Dispersion (MSPD) for Biological Tissues

The MSPD technique provides an efficient approach for the simultaneous disruption, extraction, and cleanup of solid and semi-solid samples. The following protocol has been validated for chicken eggs [4] and can be adapted for other biological matrices:

  • Step 1: Thoroughly homogenize 2.0 g of sample (egg, adipose tissue, or liver) with 8.0 g of activated Florisil using a glass mortar and pestle until a homogeneous, dry-looking mixture is obtained (approximately 5 minutes).

  • Step 2: Transfer the mixture to a chromatographic column (10 mm ID) containing a frit at the bottom. Gently tamp the material to eliminate air gaps and ensure uniform packing.

  • Step 3: Add a top frit to the column to prevent disturbance of the bed during elution. Pre-wash the column with 10 mL of hexane to condition the system.

  • Step 4: Elute the target analytes with 50 mL of dichloromethane/hexane (1:1, v/v) at a flow rate of approximately 2 mL/min. Collect the entire eluate in a calibrated tube.

  • Step 5: Concentrate the eluate to approximately 2 mL using a gentle nitrogen stream at 40°C. Transfer to a graduated tube and adjust the volume to 2.0 mL with hexane for subsequent cleanup or analysis.

2.3.2 Acid Cleanup Procedure for Lipid-Rich Extracts

For samples with significant lipid content, additional cleanup with sulfuric acid effectively removes co-extracted interferents:

  • Step 1: Transfer 2 mL of the extract to a screw-cap test tube with PTFE lining.

  • Step 2: Carefully add 1 mL of concentrated sulfuric acid to the extract. Cap the tube securely and mix using a vortex mixer for 30 seconds.

  • Step 3: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases. The acid layer will appear dark as it dissolves interfering compounds.

  • Step 4: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.

  • Step 5: Repeat the acid treatment if the organic phase remains discolored. Wash the organic phase with 5 mL of ultrapure water to remove residual acid.

  • Step 6: Dry the extract over anhydrous sodium sulfate and concentrate to the desired volume under nitrogen for instrumental analysis.

Chromatographic Methods

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD provides exceptional sensitivity for halogenated compounds like γ-Chlordane, making it ideal for environmental and food monitoring at trace concentrations.

  • GC Parameters:

    • Injector: Split/splitless mode at 250°C
    • Injection volume: 1-2 μL in splitless mode (60-second purge-off time)
    • Carrier gas: Helium, constant flow at 1.2 mL/min
    • Detector: ECD at 320°C with nitrogen makeup gas at 60 mL/min
  • Temperature Program:

    • Initial temperature: 100°C (hold 2 minutes)
    • Ramp 1: 20°C/min to 180°C (hold 5 minutes)
    • Ramp 2: 5°C/min to 240°C (hold 5 minutes)
    • Ramp 3: 10°C/min to 280°C (hold 10 minutes)
  • Run Time: Total analysis time approximately 45 minutes

Table 2: Retention Time Windows and Method Detection Limits for Selected Organochlorine Pesticides

Compound Retention Time (min) Primary Ion (m/z) Secondary Ions (m/z) Method Detection Limit (ng/g)
γ-Chlordane 24.8 ± 0.3 373 375, 377 0.5 [4]
α-Chlordane 25.6 ± 0.3 373 375, 377 0.5
Heptachlor 20.4 ± 0.3 272 274, 337 0.3
Heptachlor epoxide 23.2 ± 0.3 353 355, 357 0.4
4,4'-DDE 26.8 ± 0.3 246 248, 318 0.6
Dieldrin 28.3 ± 0.3 263 277, 279 0.5
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation

GC-MS provides definitive confirmation of analyte identity through retention time matching and ion ratio verification. The following protocol uses selected ion monitoring (SIM) for enhanced sensitivity:

  • GC Parameters:

    • Injector: Pulsed splitless at 260°C
    • Injection volume: 1 μL
    • Carrier gas: Helium, constant flow at 1.0 mL/min
    • Transfer line temperature: 280°C
  • Mass Spectrometer Parameters:

    • Ionization mode: Electron impact (EI) at 70 eV
    • Ion source temperature: 230°C
    • Solvent delay: 8 minutes
    • Acquisition mode: Selected ion monitoring (SIM)
  • Temperature Program:

    • Initial temperature: 80°C (hold 2 minutes)
    • Ramp 1: 15°C/min to 200°C
    • Ramp 2: 5°C/min to 250°C
    • Ramp 3: 10°C/min to 300°C (hold 5 minutes)

The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:

G Start Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction Matrix Solid-Phase Dispersion (Florisil + DCM/Hexane) Homogenization->Extraction Cleanup Acid Cleanup (Concentrated H₂SO₄) Extraction->Cleanup Concentration Concentration (N₂ Evaporation) Cleanup->Concentration GC_ECD GC-ECD Screening Concentration->GC_ECD GC_MS GC-MS Confirmation GC_ECD->GC_MS Presumptive Detection Data_Analysis Data Analysis & Reporting GC_MS->Data_Analysis

Figure 1: Analytical Workflow for Multiresidue Pesticide Analysis - This diagram illustrates the complete procedure from sample preparation to final confirmation and data analysis.

Quality Assurance and Method Validation

Calibration and Quantification
  • Stock Standard Solutions: Prepare individual stock solutions at 1000 μg/mL in hexane or isooctane. Store at -20°C in amber glass vials with PTFE-lined caps. Stock solutions are stable for 12 months.

  • Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions. Include γ-Chlordane and all target analytes at concentrations ranging from 0.5 to 500 ng/mL. Working standards should be prepared monthly and stored at 4°C.

  • Calibration Curve: Analyze at least five concentration levels covering the expected sample concentration range. The correlation coefficient (r) should be ≥0.995, and the back-calculated concentrations should be within ±15% of the true value (±20% at the limit of quantification).

Method Performance Characteristics

Comprehensive validation of the multiresidue method is essential to demonstrate reliability. The following performance characteristics should be established for each analyte:

  • Accuracy and Precision: Determine through recovery studies using fortified samples at multiple concentrations (e.g., 10, 50, and 100 ng/g). Analyze six replicates at each concentration. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) ≤15% [4].

  • Method Detection Limits (MDL) and Quantification Limits (MQL): Establish MDL using the standard deviation of replicate analyses of fortified samples at low concentrations multiplied by the appropriate t-value. For γ-Chlordane, MDL of <0.7 ng/g has been demonstrated [4]. MQL is typically set at 3-5 times the MDL.

  • Selectivity and Specificity: Demonstrate absence of significant interference from sample matrix components at the retention times of target analytes. Use two-dimensional confirmation with dual GC columns or GC-MS.

Table 3: Method Validation Parameters for γ-Chlordane in Different Matrices

Parameter Egg Samples Meat Samples Water Samples Soil/Sediment
Average Recovery (%) 82-110 [4] 75-105 85-115 80-110
Repeatability (RSD%) <8 [4] <10 <8 <12
MDL (ng/g) <0.7 [4] 1.0 0.01 (ng/mL) 0.5
MQL (ng/g) 2.0 3.0 0.03 (ng/mL) 1.5
Linear Range (ng/mL) 2-500 3-500 0.03-500 1.5-500
Quality Control Measures
  • Procedural Blanks: Analyze with each batch of samples (maximum 20 samples) to monitor contamination. Blank results should be < MQL for all target analytes.

  • Laboratory Fortified Blanks: Include with each batch to assess extraction and analysis performance. Recovery should be within established control limits (typically 70-120%).

  • Quality Control Samples: Include certified reference materials when available. Alternatively, prepare in-house quality control samples characterized by multiple analyses.

  • Continuing Calibration Verification: Analyze calibration standards at frequency not exceeding every 10 samples. Results should be within ±15% of the true value.

Applications and Case Studies

Environmental Monitoring

The described methodology has been successfully applied to the analysis of environmental samples including water, soil, and sediment. γ-Chlordane's environmental persistence is remarkable, with studies indicating that 25-50% of historically applied chlordane remains unaltered in the environment [1]. In water samples, the low solubility of γ-Chlordane (0.056-1.85 mg/L at 25°C) [1] necessitates sensitive detection methods capable of measuring at ng/L concentrations. The protocol can be adapted for water analysis by incorporating solid-phase extraction (SPE) with C18 or polymeric sorbents followed by GC-ECD or GC-MS analysis. For soil and sediment, the high organic carbon partition coefficient (Log Koc 3.49-4.64) [1] indicates strong binding to organic matter, requiring vigorous extraction techniques such as accelerated solvent extraction or ultrasonic extraction with acetone:hexane mixtures.

Food Safety and Regulatory Compliance

Food monitoring represents a critical application for γ-Chlordane analysis due to established maximum residue limits (MRLs) in many countries. The developed method has been applied to various food matrices including eggs, meat, dairy products, and marine shellfishes [3] [4]. In a surveillance study of commercial chicken eggs, the method demonstrated capability to detect γ-Chlordane at concentrations below established MRLs [4]. The lipophilic nature of γ-Chlordane (Log Kow 5.54) [1] results in preferential accumulation in fatty tissues, necessitating robust extraction and cleanup procedures to maintain method performance. For high-fat samples, additional cleanup steps such as gel permeation chromatography (GPC) may be incorporated to extend column lifetime and maintain chromatographic integrity.

Human Exposure Assessment

Biomonitoring of γ-Chlordane and its metabolites in human tissues and fluids provides valuable data for exposure assessment and risk characterization. The method can be adapted for analysis of human serum, adipose tissue, and breast milk, though special ethical considerations and precautions are necessary for handling human specimens. The exceptional persistence of γ-Chlordane in humans is evidenced by its detection in adipose tissue years after exposure cessation. When analyzing human milk, particular attention must be paid to efficient lipid removal while maintaining adequate recovery of target analytes. The MSPD protocol with Florisil, followed by sulfuric acid cleanup, has proven effective for these challenging matrices.

Troubleshooting and Technical Notes

  • Chromatographic Issues: Peak tailing for γ-Chlordane may indicate active sites in the GC system. Regular maintenance of injector liners, column trimming, and use of deactivated injection components minimizes this problem. If response degradation occurs, conditioning the GC system with multiple injections of sillanizing reagent may restore performance.

  • Recovery Problems: Low recovery of γ-Chlordane may result from incomplete extraction or volatilization losses during concentration. Ensure adequate extraction time and temperature, and avoid over-heating during concentration steps. Using Kuderna-Danish apparatus for concentration rather than nitrogen evaporation may improve recovery for volatile components.

  • Matrix Interferences: If matrix interference persists after cleanup, consider alternative sorbents such as graphitized carbon black for planar molecules or additional cleanup with silica gel columns. For complex matrices, the use of gel permeation chromatography provides excellent lipid removal.

  • Detection Sensitivity: For samples requiring ultra-trace detection, large volume injection (5-10 μL) techniques or programmable temperature vaporization can enhance sensitivity. When using GC-MS, careful optimization of SIM ions and dwell times improves detection limits.

Conclusion

The comprehensive methodology described in these application notes provides reliable protocols for the determination of γ-Chlordane in multiresidue pesticide analysis. The combination of matrix solid-phase dispersion for sample preparation, sulfuric acid cleanup for interferent removal, and dual-column chromatographic analysis with confirmatory mass spectrometry delivers robust performance across diverse sample matrices. The exceptional environmental persistence and bioaccumulative potential of γ-Chlordane [1] necessitate ongoing monitoring programs, for which these optimized protocols are particularly suited.

The method's validation data demonstrate compliance with accepted criteria for analytical quality control, with recovery rates of 82-110% and relative standard deviations <8% for γ-Chlordane in complex matrices [4]. These performance characteristics make the method suitable for regulatory compliance monitoring, environmental surveillance, and research applications. Continued method refinement will focus on expanding the scope of analytes, reducing solvent consumption through miniaturization, and incorporating advanced instrumentation such as GC-MS/MS for enhanced selectivity and sensitivity in challenging matrices.

References

Comprehensive Application Notes and Protocols: Selective Pressurized Liquid Extraction for Organochlorine Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selective Pressurized Liquid Extraction (SPLE)

Selective Pressurized Liquid Extraction (SPLE) represents a significant advancement in sample preparation technology for the analysis of persistent organic pollutants, particularly organochlorine pesticides (OCPs) and other environmental contaminants. SPLE builds upon conventional Pressurized Liquid Extraction (PLE) by integrating extraction and clean-up into a single automated step, thereby addressing key limitations of traditional methods. This technique employs elevated temperatures and pressures to maintain solvents in liquid states beyond their normal boiling points, significantly enhancing extraction efficiency while reducing processing time and solvent consumption compared to traditional techniques like Soxhlet extraction or liquid-liquid extraction [1] [2].

The significance of SPLE in analytical chemistry stems from its ability to provide robust, reproducible results for complex matrices while minimizing manual intervention. For organochlorine compounds—which include historically significant pesticides like DDT, aldrin, dieldrin, and chlordane—accurate monitoring at trace levels is essential for environmental and food safety assessments. These persistent organic pollutants exhibit environmental stability, bioaccumulation potential, and toxicity, necessitating highly sensitive and selective analytical methods capable of detecting them at parts-per-billion or even parts-per-trillion levels in various sample matrices [3] [1] [4].

Principles and Advantages of SPLE Technology

Fundamental Principles

SPLE operates on the principle of using elevated temperature and pressure to enhance the extraction process while incorporating a selective clean-up mechanism directly within the extraction cell. The application of temperatures typically ranging from 50°C to 200°C and pressures of 1000-3000 psi (6.9-20.7 MPa) fundamentally alters the physicochemical properties of extraction solvents. Under these conditions, solvents demonstrate decreased viscosity and surface tension, allowing for improved penetration into matrix pores and enhanced solvation power for target analytes [2]. The pressurized environment maintains solvents in the liquid state well above their atmospheric boiling points, facilitating more efficient mass transfer and faster extraction kinetics compared to conventional techniques.

The selectivity component of SPLE is achieved through the strategic placement of adsorbent materials within the extraction cell, typically above the sample mixture. These adsorbents—which may include Florisil, alumina, silica gel, or customized sorbents—retain interfering compounds such as lipids, pigments, and other matrix components while allowing the target analytes to pass through. This integrated approach eliminates the need for separate, labor-intensive clean-up procedures that traditionally follow extraction [1]. The fundamental SPLE process can be visualized as follows:

G SamplePreparation Sample Preparation (Homogenization + Drying) CellPacking Extraction Cell Packing SamplePreparation->CellPacking AdsorbentLayer Adsorbent Layer (Florisil/Silica) CellPacking->AdsorbentLayer SampleDispersant Sample + Dispersant AdsorbentLayer->SampleDispersant SPLEProcess SPLE Extraction (High T & P) SampleDispersant->SPLEProcess ExtractCollection Extract Collection SPLEProcess->ExtractCollection Analysis Instrumental Analysis ExtractCollection->Analysis

Comparative Advantages

The implementation of SPLE offers several distinct advantages over traditional extraction methodologies:

  • Time Efficiency: SPLE significantly reduces extraction time from hours (e.g., Soxhlet extraction requiring 6-24 hours) to typically 15-20 minutes per cycle [1] [2]. This dramatic reduction enhances laboratory throughput and enables more rapid decision-making in monitoring scenarios.

  • Solvent Reduction: SPLE consumes approximately 50-90% less solvent than conventional extraction methods, aligning with green chemistry principles and reducing operational costs associated with solvent purchase and waste disposal [1] [2].

  • Automation Potential: Commercial SPLE systems enable automated, unattended operation of multiple sequential extractions, improving reproducibility while reducing labor requirements and potential operator errors [2].

  • Enhanced Selectivity: The in-cell clean-up capability provides superior selectivity by removing interfering compounds during the extraction process rather than as a separate step, potentially improving method accuracy and detection limits [1].

  • Improved Recovery: The combination of elevated temperature and pressure enhances the extraction efficiency for target analytes, particularly those strongly bound to matrix components, often yielding superior recoveries compared to conventional methods [3] [1].

Experimental Design and Optimization

Critical Optimization Parameters

Successful implementation of SPLE requires systematic optimization of several interconnected parameters that collectively influence extraction efficiency and selectivity:

  • Temperature: Elevated temperature enhances solubility and mass transfer kinetics but must be balanced against potential degradation of thermally labile compounds. For organochlorines, optimal temperatures typically range between 80°C and 150°C [1] [2]. The temperature effect is particularly important as it directly impacts the solvent's ability to disrupt analyte-matrix interactions.

  • Pressure: Operating pressures of 10-20 MPa (1500-3000 psi) maintain solvents in liquid state at elevated temperatures, with minimal additional effect on extraction efficiency beyond this fundamental requirement [2].

  • Extraction Time: Static extraction time must be sufficient to approach equilibrium conditions. Typical static extraction times range from 5-20 minutes, with multiple cycles sometimes employed to maximize recovery [1] [5].

  • Solvent Selection: Solvent polarity must be compatible with both the target analytes and the adsorbent used for clean-up. For organochlorine pesticides, non-polar to moderately polar solvents such as n-hexane, dichloromethane, acetone-n-hexane mixtures, or ethyl acetate-n-hexane combinations have demonstrated effectiveness [1] [6].

  • Adsorbent Selection: The choice of adsorbent determines the clean-up selectivity. Florisil, silica gel, and alumina are commonly used, with Florisil particularly effective for retaining lipids and pigments while allowing organochlorines to elute [1]. The amount and activity level of the adsorbent must be optimized for each application.

Method Development Considerations

A systematic approach to SPLE method development should include the following stages:

  • Preliminary Scouting: Initial experiments to identify promising parameter ranges using univariate approaches or screening designs.

  • Response Surface Methodology (RSM): Implementation of statistical experimental designs such as Box-Behnken or Central Composite Designs to model parameter interactions and identify optimal conditions [5] [7].

  • Validation: Comprehensive method validation including assessment of recovery, precision, limits of detection and quantification, linearity, and robustness.

  • Matrix-Specific Adjustments: Fine-tuning of parameters for specific sample types, as matrix composition significantly influences extraction efficiency [1] [6].

The following diagram illustrates the strategic approach to SPLE method development:

G Preliminary Preliminary Scouting (Identify parameter ranges) Screening Screening Experiments (Critical parameter identification) Preliminary->Screening Optimization RSM Optimization (Model parameter interactions) Screening->Optimization Validation Method Validation (Recovery, precision, LOD/LOQ) Optimization->Validation Application Real Sample Application (Matrix-specific adjustments) Validation->Application

Detailed Application Protocol: Organochlorine Pesticides in Soil

Materials and Equipment
  • Samples: Soil samples collected from agricultural fields, stored in amber glass containers at -20°C until analysis [1]
  • Reagents and Standards: Pesticide-grade or equivalent purity solvents (n-hexane, acetone, ethyl acetate); anhydrous sodium sulfate; organochlorine pesticide analytical standards; surrogate standards (e.g., tetrachloro-m-xylene) [1] [4]
  • Adsorbents: Florisil (60-100 mesh), activated at 650°C and deactivated with 1-2% water; alternatively silica gel or alumina [1]
  • Equipment: Pressurized Liquid Extractor (e.g., Dionex ASE, Speed Extractor); gas chromatograph equipped with electron capture detector (GC-ECD) or mass spectrometer (GC-MS); analytical balance; mortar and pestle [1]
Sample Preparation
  • Homogenization: Thoroughly mix soil samples and remove foreign materials (stones, plant roots) [1]
  • Particle Size Reduction: Grind samples to achieve homogeneous particle size distribution using mortar and pestle or mechanical grinder [2]
  • Drying: Mix sample with anhydrous sodium sulfate at approximately 1:2 ratio (sample:Na₂SO₄) until free-flowing consistency is achieved [1] [2]
  • Dispersant Addition: Combine dried sample with dispersing agent (diatomaceous earth or sea sand) in approximately 1:1 ratio to prevent aggregation during extraction [2] [7]
SPLE Procedure
  • Extraction Cell Preparation:

    • Place cellulose filter at the bottom of the extraction cell
    • Add 1-2 g of inert material (sea sand) as a bottom layer
    • Add 3-5 g of Florisil adsorbent
    • Transfer the prepared sample mixture (5-10 g)
    • Top with another layer of dispersant to fill empty volume
    • Cap the cell securely [1]
  • Extraction Parameters:

    • Temperature: 100°C
    • Pressure: 1500 psi (10.3 MPa)
    • Static time: 10 minutes
    • Solvent: Acetone:n-hexane (1:1 v/v) or ethyl acetate:n-hexane (1:1 v/v)
    • Flush volume: 60% of cell volume
    • Purge time: 90 seconds with nitrogen
    • Number of cycles: 2-3 [1]
  • Extract Collection:

    • Collect extracts in pre-cleaned 60 mL vials
    • If necessary, concentrate extracts under gentle nitrogen stream
    • Transfer to appropriate vials for instrumental analysis [1]

The following workflow summarizes the complete SPLE procedure:

G SoilSample Soil Sample Collection Homogenization Homogenization & Grinding SoilSample->Homogenization Drying Drying with Na₂SO₄ Homogenization->Drying CellPacking Extraction Cell Packing (Florisil layer + sample) Drying->CellPacking SPLE SPLE Extraction (100°C, 1500 psi, 10 min) CellPacking->SPLE Concentration Extract Concentration (N₂ evaporation) SPLE->Concentration Analysis GC-ECD/MS Analysis Concentration->Analysis

Analytical Performance Data

Quantitative Performance Characteristics

Table 1: Analytical performance of SPLE for organochlorine compounds in different matrices

Compound Class Matrix Recovery Range (%) RSD (%) LOD LOQ Reference
OCPs, PCBs, PBDEs Wild boar liver 74-119 <20 Low to mid pg/g range Low to mid pg/g range [3]
Organochlorine pesticides Soil 71-121 <15 0.01-0.05 ng/g 0.03-0.17 ng/g [1] [4]
Semi-volatile organic compounds Tadpole tissue 33-236 4-15 - - [6]
Multiclass pesticides Cow milk - <9 0.58-2.56 ng/mL 1.95-8.51 ng/mL [8]
Comparison with Alternative Techniques

Table 2: Method comparison for organochlorine pesticide analysis

Parameter SPLE Soxhlet Extraction Ultrasonic Extraction MSPD
Time per sample 15-30 min 6-24 hours 30-60 min 60-90 min
Solvent consumption 15-40 mL 200-500 mL 150-300 mL 50-100 mL
Automation potential High Low Moderate Moderate
Simultaneous clean-up Yes No No Yes
Recovery (%) 74-119 63-115 72-121 33-236
RSD (%) <20 <20 <20 4-15
Labor intensity Low High Moderate Moderate

Troubleshooting and Technical Guidance

Common Challenges and Solutions
  • Poor Recovery: Potential causes include insufficient temperature, inappropriate solvent selection, or analyte degradation. Solutions: Optimize temperature settings; verify solvent compatibility with both target analytes and adsorbent; consider adding antioxidant preservatives [1] [2].

  • Carryover Between Samples: May result from incomplete purging or cross-contamination. Solutions: Implement adequate purge times; include system blanks between samples; perform thorough line cleaning procedures [2].

  • High Background Interference: Suggests insufficient clean-up. Solutions: Increase adsorbent amount; optimize adsorbent activity (e.g., deactivation level); consider alternative adsorbent combinations; implement additional post-extraction clean-up if necessary [1] [6].

  • Reduced Flow Rate or Clogging: Caused by fine particles or matrix components. Solutions: Improve sample homogenization; increase dispersant ratio; use additional filter layers; consider larger cell sizes for challenging matrices [2].

  • Irreproducible Results: May stem from inconsistent cell packing, variable moisture content, or equipment malfunction. Solutions: Standardize cell packing procedure; ensure consistent sample drying; verify equipment calibration regularly [1].

Quality Control Measures

Implementation of comprehensive quality control protocols is essential for generating reliable analytical data:

  • Surrogate Standards: Add recovery surrogates (e.g., tetrachloro-m-xylene, PCB congeners not present in samples) prior to extraction to monitor method performance [4] [6].

  • Matrix Spikes: Regularly analyze matrix spikes to verify accuracy and identify potential matrix effects.

  • Procedure Blanks: Include method blanks with each batch to monitor contamination.

  • Certified Reference Materials: When available, analyze CRMs to validate overall method accuracy [1] [4].

  • Continuing Calibration: Verify instrument calibration regularly throughout analytical sequences [4].

Conclusion

Selective Pressurized Liquid Extraction represents a powerful analytical tool for the determination of organochlorine compounds in complex matrices. By integrating extraction and clean-up into a single automated process, SPLE addresses key limitations of conventional techniques while providing superior efficiency, reduced solvent consumption, and enhanced throughput. The method demonstrates excellent performance characteristics for organochlorine pesticides, with recoveries typically ranging between 74-119% with RSDs below 20% and detection limits in the low picogram per gram range [3] [1].

The flexibility of SPLE technology allows for adaptation to various sample matrices including soils, sediments, biological tissues, and food products. Future developments will likely focus on expanding the range of applicable compounds, enhancing selectivity through novel adsorbent materials, and improving integration with subsequent analytical separation and detection systems. As regulatory requirements for monitoring persistent organic pollutants become increasingly stringent, SPLE methodology offers researchers and analytical laboratories a robust, reliable, and environmentally conscious approach to sample preparation that aligns with the principles of green chemistry while maintaining the rigorous performance standards required for modern trace analysis.

References

gamma-Chlordane detection in environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Organochlorine Pesticides

The core principle for detecting gamma-Chlordane involves gas chromatography coupled with mass spectrometry (GC-MS). Gamma-Chlordane is a component of technical chlordane mixtures and is regulated in drinking water under the Synthetic Organic Contaminants (SOCs) group [1] [2] [3].

For solid and complex matrices like soil or biological tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for sample preparation, as demonstrated for the related pesticide chlordecone [4].

The table below summarizes the key parameters for a robust GC-MS method based on general organochlorine pesticide analysis:

Parameter Specification / Description
Recommended Method Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Sample Types Water, soil, sediments, biological tissues (feces, urine) [4] [1]
Extraction Technique Liquid-Liquid Extraction (water samples); QuEChERS (solid samples like soil, feces) [4] [1]
Detection Limit As low as 0.1 μg/L (ppb) for water samples; low μg/kg (ppb) range for solid samples [4] [1]
Key Advantage High sensitivity and selectivity; can distinguish gamma-Chlordane from other isomers and metabolites [1]

Detailed Experimental Protocol

This protocol outlines the steps for detecting gamma-Chlordane in water and soil samples using GC-MS.

Sample Collection and Preservation
  • Water Samples: Collect in 1L glass amber bottles with Teflon-lined caps to prevent photodegradation and contamination. Preserve samples at 4°C and analyze within 14 days if storing, or acidify to pH <2 for longer preservation [1].
  • Soil/Sediment Samples: Collect using a stainless steel corer. Store in glass jars with Teflon lids. Freeze at -20°C until extraction to halt microbial activity [4].
Sample Preparation and Extraction
  • For Water Samples (Liquid-Liquid Extraction):

    • Filter a 1L water sample through a 0.7 μm glass fiber filter to remove particulates.
    • Extract with 3 x 60 mL of pesticide-grade dichloromethane in a separatory funnel.
    • Combine the dichloromethane extracts and pass them through a drying column containing anhydrous sodium sulfate.
    • Concentrate the extract to near dryness using a rotary evaporator and a gentle stream of nitrogen gas.
    • Reconstitute the residue in 1.0 mL of hexane for GC-MS analysis.
  • For Soil/Feces Samples (QuEChERS Method) [4]:

    • Homogenize and weigh 2.0 g of sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
    • Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 0.5g disodium citrate, 1g sodium citrate) and shake immediately for another minute.
    • Centrifuge at >4000 rpm for 5 minutes.
    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dispersive-SPE tube containing clean-up sorbents (e.g., 150 mg MgSO₄, 25 mg PSA).
    • Shake and centrifuge, then transfer the clean extract to an autosampler vial. It may be concentrated under nitrogen or diluted prior to analysis.
Instrumental Analysis (GC-MS)
  • Gas Chromatograph Conditions:

    • Column: Fused silica capillary column (e.g., 30m length x 0.25mm ID, 0.25μm film thickness) with a (5%-phenyl)-methylpolysiloxane stationary phase.
    • Injector: Programmable Temperature Vaporization (PTV) or split/splitless, set at 250°C.
    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 20°C/min to 180°C, then at 5°C/min to 280°C (hold 10 min).
    • Carrier Gas: Helium, constant flow of 1.0 mL/min.
  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230°C.
    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor primary and secondary qualitative ions for gamma-Chlordane. The table below suggests characteristic ions [1]:
Compound Target Ion (m/z) Qualifier Ions (m/z)
gamma-Chlordane 373 375, 377
Quality Assurance and Control
  • Calibration: Prepare a minimum 5-point calibration curve using analytical standards. The correlation coefficient (R²) should be ≥0.995.
  • Continuing Calibration Check: Analyze a mid-range calibration standard every 10-12 samples. The result should be within ±15% of the expected value.
  • Blanks: Process and analyze a method blank with each batch of samples to check for contamination.
  • Matrix Spikes: Spike duplicate samples with a known concentration of gamma-Chlordane standard to monitor method accuracy and precision. Recovery should typically be within 70-120% [4].
  • Limits of Quantification (LOQ): Establish based on signal-to-noise ratio of 10:1. For similar compounds, LOQs of 0.1 μg/L in liquid and ~3-6 μg/kg in solid matrices have been achieved [4].

Experimental Workflow for Gamma-Chlordane Analysis

The following diagram illustrates the complete analytical procedure:

start Start Analysis sample_collect Sample Collection & Preservation start->sample_collect sample_prep Sample Preparation sample_collect->sample_prep extraction Extraction sample_prep->extraction cleanup Clean-up (if needed) extraction->cleanup gc_ms GC-MS Analysis cleanup->gc_ms data_analysis Data Analysis & Reporting gc_ms->data_analysis qc Quality Control qc->sample_collect Blanks qc->extraction Spikes qc->gc_ms Calibration

Critical Considerations and Troubleshooting

  • Isomer Separation: Technical chlordane contains multiple isomers. Confirm that your GC method provides adequate separation of gamma-Chlordane from alpha-Chlordane and other components [2].
  • Matrix Effects: Co-extracted compounds can suppress or enhance the analyte signal in the MS. Use internal standards (e.g., deuterated or C¹³-labeled chlordane) for quantification to correct for these effects and variability during sample preparation [4].
  • Metabolite Interference: Be aware that gamma-Chlordane can metabolize to oxychlordane and other compounds. Ensure your MS method can distinguish the parent compound from its metabolites [2].

Regulatory and Scientific Context

Gamma-Chlordane is a Persistent Organic Pollutant (POP) with a half-life of 10-20 years in soil [2]. The EPA's Maximum Contaminant Level (MCL) for total chlordane in drinking water is 2 parts per billion (ppb) [2] [3]. Detection is crucial for assessing contamination and evaluating remediation strategies.

Frequently Asked Questions

Q: What is the main challenge in detecting gamma-Chlordane today? A: The primary challenge is its persistence at low concentrations and the need for highly selective techniques to distinguish it from the many other organochlorine compounds and their metabolites that may be present in a contaminated sample [1] [2].

Q: Can I use Liquid Chromatography-MS/MS (LC-MS/MS) instead of GC-MS? A: While GC-MS is the well-established standard, LC-MS/MS is a powerful alternative, especially for polar metabolites or when analyzing biological matrices like urine, as demonstrated for chlordecone [4]. LC-MS/MS can sometimes offer better sensitivity without the need for derivatization.

References

Comprehensive Analytical Methods for Gamma-Chlordane Determination in Biological Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gamma-Chlordane and Analytical Challenges

Gamma-Chlordane (γ-Chlordane) is a prominent organochlorine pesticide (OCP) and a key component of technical chlordane mixtures, recognized for its significant bioaccumulation potential in biological tissues. As a persistent organic pollutant (POP), gamma-Chlordane exhibits exceptional environmental stability with a half-life ranging from 10 to 20 years, resisting degradation through both biological and chemical processes [1]. This persistence, combined with lipophilic properties (log Pow ≈ 2.78), facilitates its accumulation in adipose-rich biological matrices, creating complex analytical challenges for researchers [2]. The compound's classification as a probable human carcinogen and its association with neurological, developmental, and metabolic disorders further necessitate precise and sensitive analytical methods for accurate quantification in biological systems [1] [3].

Analytical determination of gamma-Chlordane in biological tissues presents particular difficulties due to the complexity of sample matrices and the low concentrations typically found in environmental samples. Biological tissues contain numerous interfering compounds including lipids, proteins, and other endogenous substances that can co-extract with the target analyte, potentially compromising analytical accuracy [4]. Furthermore, gamma-Chlordane exists alongside multiple chlordane isomers and metabolites in environmental samples, requiring highly selective techniques to resolve it from structurally similar compounds such as alpha-chlordane, trans-nonachlor, and the primary metabolite oxychlordane, which also accumulates in biological tissues [1] [5]. Successful analysis therefore demands rigorous sample preparation, sophisticated separation techniques, and sensitive detection methods to achieve the required selectivity and detection limits for reliable quantification.

Experimental Design and Workflow

The comprehensive analysis of gamma-Chlordane in biological tissues follows a systematic workflow encompassing sample preparation, extraction, cleanup, and instrumental analysis, with quality control measures integrated throughout the process. The following diagram illustrates the complete analytical procedure:

G Biological Tissue Sample Biological Tissue Sample Homogenization Homogenization Biological Tissue Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Extraction Techniques Extraction Techniques Lipid Extraction->Extraction Techniques LLE with organic solvents LLE with organic solvents Extraction Techniques->LLE with organic solvents SPE on silica/Florisil SPE on silica/Florisil Extraction Techniques->SPE on silica/Florisil Cleanup Procedures Cleanup Procedures LLE with organic solvents->Cleanup Procedures SPE on silica/Florisil->Cleanup Procedures Instrumental Analysis Instrumental Analysis Cleanup Procedures->Instrumental Analysis Data Quantification Data Quantification Instrumental Analysis->Data Quantification Results Reporting Results Reporting Data Quantification->Results Reporting Quality Control Steps Quality Control Steps Quality Control Steps->Homogenization Quality Control Steps->Extraction Techniques Quality Control Steps->Cleanup Procedures Quality Control Steps->Instrumental Analysis Quality Control Steps->Data Quantification

Figure 1: Complete Analytical Workflow for Gamma-Chlordane Determination in Biological Tissues

This structured approach ensures extensive sample cleanup to remove matrix interferences while maintaining high analytical recovery of the target compound. Each stage incorporates specific quality control measures to guarantee method reliability, with particular attention to minimizing contamination and maintaining the integrity of samples throughout the analytical process. The workflow has been optimized to address the unique challenges presented by biological matrices while achieving the sensitivity required for detecting gamma-Chlordane at environmentally relevant concentrations.

Sample Preparation Protocols

Tissue Collection and Storage

Proper collection and preservation of biological tissues is a critical initial step in ensuring analytical accuracy. Tissue samples should be collected using stainless steel instruments to prevent contamination, with careful attention to avoiding cross-contamination between samples [4]. Adipose-rich tissues including liver, kidney, and fatty deposits are particularly important due to gamma-Chlordane's lipophilic character and tendency to accumulate in these matrices [5]. Immediately after collection, samples should be frozen at -20°C in clean glass or polypropylene containers to prevent degradation [4]. Prior to analysis, tissues must be thoroughly homogenized using a grinder or blender to ensure sample uniformity, with sub-samples taken from the homogenized material for extraction. For fish tissues, studies have demonstrated the importance of removing skin, bones, head, and tail before homogenization to improve analytical consistency [4].

Extraction Techniques

Efficient extraction is essential for achieving quantitative recovery of gamma-Chlordane from complex biological matrices. The following methods have been validated for this purpose:

  • Liquid-Liquid Extraction (LLE): This classical approach employs organic solvents such as n-hexane, cyclohexane, or dichloromethane in a 2:1 (v:v) solvent-to-sample ratio [4]. The extraction is typically performed with vigorous shaking for 15-20 minutes followed by centrifugation at 3000 × g for 10 minutes to separate phases. The procedure should be repeated 2-3 times, combining the organic layers for maximum recovery.

  • Solid Phase Extraction (SPE): SPE utilizing silica gel or Florisil cartridges provides enhanced cleanup during the extraction process [4]. Condition cartridges with 5-10 mL of n-hexane before loading sample extracts. Elution is typically performed using a n-hexane/dichloromethane mixture (80:20 v/v), collecting the eluate for subsequent concentration.

  • Accelerated Solvent Extraction (ASE): This automated technique operates at elevated temperatures and pressures, significantly reducing extraction time and solvent consumption compared to traditional methods [4]. ASE conditions typically include temperatures of 100-150°C and pressures of 1500-2000 psi using n-hexane:dichloromethane (1:1 v/v) as the extraction solvent.

Table 1: Comparison of Extraction Methods for Gamma-Chlordane from Biological Tissues

Method Solvent System Time Required Relative Recovery (%) Advantages
Liquid-Liquid Extraction n-hexane:acetone (2:1) 45-60 minutes 73-112 [4] Simple, minimal equipment
Solid Phase Extraction n-hexane:DCM (80:20) 30-45 minutes 85-105 [4] Reduced matrix interference
Accelerated Solvent Extraction n-hexane:DCM (1:1) 15-20 minutes 90-110 [4] Automated, reduced solvent use
Cleanup Procedures

Effective cleanup is imperative to remove co-extracted interferences such as lipids, pigments, and other endogenous compounds that can compromise chromatographic performance. The following procedures have demonstrated efficacy for gamma-Chlordane analysis:

  • Silica Gel Chromatography: Pack a chromatography column with activated silica gel (5% deactivated) in n-hexane. Transfer the concentrated extract to the column and elute with 50-100 mL of n-hexane, discarding this fraction. Then elute gamma-Chlordane with 100-150 mL of n-hexane:dichloromethane (7:3 v/v), collecting this fraction for analysis [4].

  • Gel Permeation Chromatography (GPC): GPC employing Bio-Beads S-X3 with cyclohexane:ethyl acetate (1:1 v/v) as the mobile phase effectively removes high molecular weight interferents including lipids and proteins [4]. This automated approach offers reproducible cleanup for multiple sample types.

  • Sulfuric Acid Treatment: For tissues with exceptionally high lipid content, treatment with concentrated sulfuric acid effectively degrades lipid interferents [4]. Carefully add 1-2 mL of acid to the extract, vortex vigorously, and centrifuge. The organic layer containing gamma-Chlordane is recovered while lipid degradation products remain in the acid phase.

Instrumental Analysis Methods

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Parameters

GC-MS/MS represents the gold standard technique for gamma-Chlordane determination due to its exceptional selectivity and sensitivity. The following parameters have been optimized for reliable quantification:

  • Gas Chromatography Conditions:

    • Column: Fused silica capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness) with 5% phenyl polysiloxane stationary phase
    • Injector Temperature: 250°C
    • Injection Volume: 1-2 μL in pulsed splitless mode
    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 20°C/min to 200°C, then at 5°C/min to 280°C (hold 10 min)
    • Carrier Gas: Helium at constant flow of 1.0 mL/min
    • Transfer Line Temperature: 280°C [4]
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron impact (EI) at 70 eV
    • Ion Source Temperature: 230°C
    • Acquisition Mode: Multiple Reaction Monitoring (MRM)
    • Precursor Ion: 410.8 [M]⁺
    • Product Ions: 375.8 (quantifier), 237.9 (qualifier)
    • Collision Energy: 15-20 eV [4]
Method Validation Parameters

Rigorous method validation is essential to demonstrate analytical reliability and ensure accurate quantification. The following table summarizes typical validation parameters for gamma-Chlordane determination in biological tissues:

Table 2: Method Validation Parameters for Gamma-Chlordane Analysis in Biological Tissues

Validation Parameter Performance Characteristics Reference Method
Limit of Detection (LOD) 0.6-8.3 μg/kg [4] GC-MS/MS
Limit of Quantification (LOQ) 2-25 μg/kg [4] GC-MS/MS
Recovery Efficiency 73-112% across five concentration levels [4] LLE-GC-MS/MS
Precision (RSD) 1.4-17.9% for all concentration levels [4] LLE-GC-MS/MS
Linear Range 1-200 ng/g [4] GC-MS/MS with internal standard

Quality Assurance and Quality Control

Implementation of a comprehensive QA/QC program is imperative for generating reliable analytical data. Each analytical batch should include method blanks, matrix spikes, duplicate samples, and continuing calibration verification to monitor performance.

  • Internal Standards: Utilize deuterated analogs such as p,p'-DDE-D8 or p,p'-DDT-D8 as internal standards to correct for matrix effects and instrumental variability [4]. Add internal standards to samples prior to extraction to monitor procedural efficiency throughout the entire analytical process.

  • Calibration Standards: Prepare calibration curves using at least five concentration levels spanning the expected sample concentration range. Include a zero standard (containing only internal standard in solvent) and ensure correlation coefficients (r²) exceed 0.995 for acceptable linearity [4].

  • Quality Control Samples: Analyze procedural blanks with each batch to monitor contamination and matrix spike samples (typically at low, medium, and high concentrations) to verify ongoing accuracy and precision. Acceptance criteria should be established for recovery (typically 70-120%) and precision (RSD < 20%) [4].

Applications and Current Research Perspectives

Analytical methods for gamma-Chlordane continue to evolve in response to ongoing research needs. Recent studies have demonstrated the persistent environmental occurrence of gamma-Chlordane decades after regulatory restrictions. Monitoring in central Europe has revealed that despite being banned, OCPs including chlordane persist in the atmosphere with revolatilisation from surfaces apparent in summer months, indicating continued environmental cycling [6]. Recent research from 2025 has documented chlordane contamination in lake environments, with soil-air exchange measurements showing atmospheric deposition into soils, highlighting ongoing transport mechanisms [7].

Emerging toxicological research utilizing Drosophila models has provided new insights into gamma-Chlordane's mechanistic pathways, demonstrating that exposure causes lipid peroxidation and disrupts redox homeostasis, potentially explaining its adverse effects on insulin signaling and glucose/lipid metabolism [3]. These findings underscore the continued importance of sensitive analytical methods for monitoring gamma-Chlordane in biological tissues to support health effects research.

The analytical methodologies outlined in this application note provide researchers with robust protocols for detecting and quantifying gamma-Chlordane in diverse biological matrices. These methods support ongoing monitoring efforts and toxicological studies aimed at understanding the full implications of persistent organochlorine pesticide contamination in the environment and living organisms.

References

optimizing extraction temperature for organochlorine pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Low-Temperature Purification (LTP) & Extraction Optimization

For certain extraction methods, lowering the temperature is a highly effective clean-up strategy to separate analytes from matrix interferences.

  • Principle: This technique leverages the different solubility and partition behaviors of pesticides versus matrix components (like fats and waxes) at low temperatures. The aqueous phase and unwanted sample components freeze, while the organic solvent containing the pesticides remains liquid for easy separation [1].
  • Recommended Protocol (for honey samples): After liquid-liquid extraction with acetonitrile and ethyl acetate, place the extract in a freezer at -20 °C for low-temperature purification. This step effectively co-precipitates honey sugars and other water-soluble interferents, resulting in a cleaner extract for instrumental analysis [1].

Temperature Control in Dispersive Liquid-Liquid Microextraction (DLLME)

While room temperature is standard for DLLME, controlling and sometimes elevating it can be part of the optimization. A recent study optimized a DLLME method for multiclass pesticides without requiring external heating or cooling [2].

The workflow below outlines the key variables to optimize for an efficient DLLME method.

start DLLME Optimization Workflow var1 Select Extraction & Disperser Solvents start->var1 var2 Optimize Solvent Volumes start->var2 var3 Adjust Sample pH start->var3 var4 Set Salt Concentration (e.g., 3% w/v NaCl) start->var4 var5 Define Vortex Parameters (e.g., 1200 rpm for 80 s) start->var5 outcome Centrifuge & Analyze var1->outcome var2->outcome var3->outcome var4->outcome var5->outcome

Troubleshooting Common Temperature-Related Issues

Here are solutions to frequently encountered problems related to extraction temperature and clean-up.

Issue & Phenomenon Possible Causes Solutions & Optimization Recommendations

| Poor Recovery of OCPs after LTP Low analyte signal after low-temperature step. | • Extraction solvent polarity not optimal. • Co-precipitation of target analytes with the matrix. | • Adjust solvent mixture: For pyrethroids, adding a small amount of ethyl acetate to acetonitrile improved recovery [1]. • Optimize solvent-to-sample ratio to prevent freezing of the entire organic phase. | | Matrix Interference in Chromatography High baseline, noisy signal, peaks from interferents. | • Inefficient clean-up; matrix components not fully removed by LTP. • Sample-specific interferences (e.g., fats, pigments). | • Ensure complete freezing at -20°C and careful separation of the organic phase [1]. • Combine with other clean-up methods like SPE or QuEChERS for complex matrices [3]. | | Low Extraction Efficiency in DLLME Low recovery for certain pesticides in the mixture. | • Vortex speed/time insufficient for proper dispersion and mass transfer. • Salt concentration or pH not optimized for target analytes. | • Systematically optimize vortex parameters: A method achieved high efficiency at 1200 rpm for 80 seconds [2]. • Re-evaluate salt addition and pH to improve partitioning into the extraction solvent [2]. |

Key Experimental Considerations for OCP Analysis

When developing your method, keep these broader points in mind:

  • Analyte Stability: While OCPs are generally stable, ensure that your entire extraction and clean-up process does not expose them to conditions that might cause degradation (e.g., highly acidic/basic environments or active catalytic surfaces in the system) [3].
  • Instrumental Analysis: The choice of GC column and its temperature program is critical for separating and detecting OCPs without breakdown. Inert columns are recommended to prevent degradation of sensitive compounds like DDT and endrin [3]. Techniques like Low-Pressure GC (LPGC) can speed up analysis [4] [3].

References

Chlordane Analysis: Foundational Data & Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical properties of chlordane and heptachlor from the search results, which are crucial for understanding their behavior during extraction and analysis [1].

Property Chlordane (Technical) Heptachlor (Technical)
Physical Description Light-yellow to amber, viscous liquid White crystalline solid, mild camphor odor
Water Solubility 0.1 mg/L at 25 °C 56 µg/L at 25–29 °C
Vapor Pressure 4.6 × 10-4 mm Hg at 25°C 4 × 10-4 mm Hg at 25°C
Log Kow (Hydrophobicity) ∼ 6.2 [2] Information not in sources
Major Components trans-chlordane (~24%), cis-chlordane (~19%), chlordene isomers (~21.5%), heptachlor (~10%) [1] Heptachlor (~72%), γ-chlordane (~20-22%) [1]

Reported Analytical Techniques for Chlordane

While not specific to SPLE, the literature describes several established methods for chlordane analysis that can inform your optimization work.

  • Extraction and Clean-up: Solid phase extraction (SPE), solvent extraction, and supercritical fluid extraction (SFE) have been used for chlordane [2]. Clean-up often involves silica gel or Florisil columns, and gel-permeation chromatography is effective for complex matrices like human adipose tissue [1].
  • Analysis: Gas Chromatography (GC) is the preferred method due to the volatility and thermal stability of chlordane compounds [2] [1].
    • Detection: Electron-capture detection (ECD) is common, with confirmation by gas chromatography-mass spectrometry (GC-MS) [1].
    • Chiral Separation: For enantioselective analysis, chiral GC with derivatized cyclodextrin stationary phases is the standard method to determine enantiomeric ratios of the cis- and trans- isomers [2].

Experimental Workflow for Chlordane Analysis

The following diagram outlines a general experimental workflow for chlordane analysis based on the gathered methodologies, which can serve as a reference for developing your SPLE protocol.

cluster_GC GC Analysis Details Start Sample Preparation A Extraction (e.g., SFE, Solvent) Start->A B Clean-up (Silica/Florisil Column, GPC) A->B C Analysis: Gas Chromatography B->C D Detection C->D C1 Chiral Stationary Phase C2 Electron-Capture Detector (ECD) C3 Mass Spectrometer (MS) for Confirmation E Data Interpretation D->E

Potential Avenues for Further Research

To build effective troubleshooting guides for SPLE optimization, you may need to consult more specialized sources. Consider exploring:

  • Scientific Databases: Search for recent review articles on "supercritical fluid extraction of organochlorine pesticides" or "pressurized liquid extraction optimization chlordane" in specialized databases like SciFinder or Web of Science.
  • Instrument Manufacturers: Technical notes and application guides from vendors of SFE and SPLE equipment often contain detailed, optimized methods for specific analyte classes.
  • Method Translation: Look for SPLE methods developed for other Persistent Organic Pollutants (POPs) with similar chemical properties (e.g., high log Kow, low volatility) as a starting point for chlordane.

References

clean-up techniques for gamma-Chlordane in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Gamma-Chlordane Analysis in Complex Matrices

Q: What are the main challenges in analyzing gamma-Chlordane in complex matrices like fish tissue? A: The primary challenge is the efficient removal of co-extracted lipids, which can interfere with instrumental analysis by adsorbing to the GC system (injection port, column), leading to poor chromatographic performance and inaccurate results. Lipids have high solubility in the organic solvents used for pesticide extraction [1].

Q: What is a rapid and effective cleanup technique for removing lipids before gamma-Chlordane analysis? A: Freezing-lipid filtration is a developed technique that leverages the significant difference in melting points between lipids (below ~40°C) and chlorinated pesticides like gamma-Chlordane (above ~260°C). After extraction, the organic extract is cooled to -24°C, causing lipids to precipitate as a frozen solid, while gamma-Chlordane remains dissolved. The frozen lipids are then removed by simple filtration [1]. This method is faster and uses less solvent than conventional approaches like gel permeation chromatography or column chromatography.

Q: What analytical technique is recommended for the final determination of gamma-Chlordane? A: The cited protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) for the final separation, detection, and quantification of gamma-Chlordane and other chlorinated pesticides [1].


Techniques for Lipid Removal in Gamma-Chlordane Analysis

The table below compares the freezing-lipid filtration method with other common cleanup approaches.

Technique Principle Advantages Disadvantages/Limitations
Freezing-Lipid Filtration [1] Separation based on melting point difference; lipids freeze and are filtered out. Rapid, reduces solvent use, high throughput, effective lipid removal. May require a subsequent SPE cleanup for complete purity.
Solid-Phase Extraction (SPE) [1] Adsorption chromatography using a cartridge (e.g., Florisil) to separate analytes from impurities. Effective removal of remaining interferences after initial cleanup. Used as a secondary step; may not be sufficient for heavy lipid loads on its own.
Gel Permeation Chromatography (GPC) Separation by molecular size in a packed gel column. Automated, effective for separating small analyte molecules from larger lipid molecules. Time-consuming, requires specialized equipment, uses large volumes of organic solvents.
Liquid-Liquid Partitioning Utilizes differential solubility of analytes and lipids in immiscible solvent pairs. A classical, established method. Often requires multiple steps, is time-consuming, and uses large solvent volumes.
Acidic/Basic Saponification Chemical degradation of lipids into small fatty acids under extreme pH. Effectively breaks down and removes lipids. Not suitable for gamma-Chlordane, as it is prone to degrade under these harsh conditions [1].

Experimental Protocol: Freezing-Lipid Filtration & SPE for Fish Tissue

This is a detailed methodology based on the search results, specifically developed for determining chlorinated pesticides in fish tissue [1].

Extraction
  • Homogenization: Begin by homogenizing the fish tissue sample.
  • Solvent Extraction: Extract the homogenate using an appropriate solvent. The study evaluated methylene chloride, n-hexane, toluene, and acetone using ultrasonic extraction (sonication). Among these, methylene chloride was found to provide the most satisfactory recovery of chlorinated pesticides from the spiked fish matrix [1].
Cleanup: Freezing-Lipid Filtration
  • Re-dissolve the extracted residue in acetonitrile, a solvent with low solubility for lipids.
  • Place the acetonitrile extract in a freezer at -24°C for a period of time (until lipids are frozen).
  • Immediately filter the cold extract through a paper filter to remove the solidified lipid particles [1].
Further Cleanup: Solid-Phase Extraction (SPE)
  • After freezing-lipid filtration, pass the extract through a Florisil-SPE cartridge to remove most of the remaining interfering compounds.
  • The specific conditioning, loading, and elution steps for the Florisil cartridge should be optimized, but this combination was shown to enable efficient lipid removal without significant loss of chlorinated pesticides [1].
Analysis: GC-MS
  • Analyze the final purified extract using Gas Chromatography-Mass Spectrometry (GC-MS).
  • The developed method was successfully applied to monitor regulated pesticides in fish, confirming its practicality [1].

The following workflow diagram summarizes the key steps in this protocol.

G Start Homogenized Fish Tissue S1 Ultrasonic Extraction with Methylene Chloride Start->S1 S2 Freezing-Lipid Filtration (Re-dissolve in Acetonitrile, Freeze at -24°C, Filter) S1->S2 S3 Solid-Phase Extraction (SPE) (Florisil Cartridge) S2->S3 S4 Analysis via GC-MS S3->S4 End Gamma-Chlordane Quantified S4->End

Troubleshooting Guide

Problem Potential Cause Solution
Poor Chromatographic Performance (peak tailing, low signal) Lipids not fully removed; interfering with GC system. Ensure extract is cooled to a sufficiently low temperature (e.g., -24°C) during freezing-lipid filtration. Combine with a Florisil-SPE step for a more thorough cleanup.
Low Recovery of Gamma-Chlordane Pesticide loss during cleanup. Verify that the solvent used for the freezing step is appropriate (acetonitrile is recommended). Avoid harsh acidic or basic conditions that may degrade the analyte.
Inconsistent Results Incomplete homogenization or variable extraction. Standardize the sample homogenization process. Use an internal standard (e.g., ( ^{13}C )-labeled HCB) to correct for variability [1].

References

preventing chlordane degradation in alkaline conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chlordane Stability and Alkaline Degradation

Chlordane is known to decompose in the presence of alkalis [1] [2] [3]. This reaction involves dechlorination (loss of chlorine atoms) and can produce corrosive and toxic gases like hydrogen chloride, chlorine, and phosgene [2].

The primary strategy is to strictly control pH and avoid alkaline substances. The table below summarizes the key risk factors and handling recommendations:

Factor Risk / Recommendation Key Rationale
High pH Avoid Directly induces dechlorination and decomposition [1] [2]
Strong Oxidizers Avoid Can produce toxic gases (e.g., phosgene, chlorine) [2]
Recommended pH Neutral Maintain a neutral or acidic pH to ensure stability [4]
Storage Materials Choose carefully Corrosive to iron, zinc; use approved containers (e.g., aluminum) [2]

Experimental Workflow for Degradation Studies

For researchers needing to work with or study chlordane, the following experimental workflow ensures stability and safety. A key step is preparing a buffer system that maintains a stable, non-alkaline pH throughout the experiment.

G start Start: Prepare Chlordane Solution step1 Use inert, non-aqueous solvent (e.g., hexane, n-hexane) start->step1 step2 Prepare pH-Buffered Aqueous Phase (pH ≤ 7, e.g., pH 3 Citrate Buffer) step1->step2 step3 Combine Phases & Monitor pH Use sealed, compatible reaction vessel step2->step3 step4 Conduct Experiment (e.g., in dark or under controlled light) step3->step4 step5 Sample & Analyze Extract with solvent, analyze via GC-MS step4->step5 end Record & Report Data Note pH stability and degradation products step5->end

Detailed Methodology for a Controlled System

This protocol outlines steps to create a system for studying chlordane behavior while minimizing unwanted degradation.

  • Solution Preparation

    • Solvent Choice: Prepare chlordane stock solutions in inert, water-immiscible organic solvents, as used in degradation studies. n-hexane is a suitable choice [4].
    • Aqueous Buffer: For any required aqueous phase, prepare a buffered solution at a controlled pH. To study chlordane under stable conditions, a pH of 3-7 is recommended. You can use a citrate buffer for pH 3 or a phosphate buffer for neutral pH [4].
  • Experimental Setup and Monitoring

    • Reaction Vessel: Use sealed containers made of materials compatible with chlordane, such as glass or specific phenolic enamel-lined metals. Avoid containers with iron or zinc components [2].
    • pH Monitoring: Continuously monitor the pH of the aqueous phase (if applicable) with a pH meter to ensure it remains stable and within the non-alkaline range throughout the experiment.
  • Sampling and Analysis

    • Extraction: Extract chlordane from the aqueous phase or reaction mixture using an appropriate solvent like n-hexane [4].
    • Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS). This is the standard method for identifying and quantifying chlordane and its degradation products, allowing you to track any decomposition [1] [4].

Frequently Asked Questions (FAQs)

  • What are the immediate signs that chlordane is degrading in my experiment? A noticeable change in solution color or the appearance of a chlorine-like odor could indicate decomposition. However, the absence of visible signs does not guarantee stability, so analytical confirmation (e.g., GC-MS) is crucial [2] [3].

  • My experimental protocol requires a basic pH. What can I do? If alkaline conditions are unavoidable, the focus must shift from prevention to characterization. Design your study to explicitly measure the degradation rate and identify the breakdown products using GC-MS. Using a stronger buffer at the lowest possible alkaline pH and minimizing the experiment duration can help limit the extent of decomposition.

  • Besides alkalis, what other factors accelerate chlordane degradation? Chlordane is also susceptible to decomposition by strong oxidizers and ultraviolet (UV) light [1] [2] [3]. Store chlordane solutions in the dark and ensure they are not mixed with oxidizing agents.

References

improving recovery rates for gamma-Chlordane extraction

Author: Smolecule Technical Support Team. Date: February 2026

Why Is Recovering Gamma-Chlordane Challenging?

Gamma-Chlordane is an organochlorine pesticide (OCP). Due to its persistent nature and semivolatility, it can be challenging to extract quantitatively from complex matrices. These properties mean it can persist in environmental compartments like soil or biological tissues long after its application, making efficient extraction difficult [1].

A well-validated and optimized analytical method is crucial for achieving high recovery rates, which are essential for accurate quantification [2].

Troubleshooting Guide: Low Recovery Rates for Gamma-Chlordane

Here is a structured guide to help you diagnose and resolve common issues that lead to low recovery of gamma-Chlordane.

Potential Issue Possible Causes Recommended Solutions & Techniques
Sample Preparation Inefficient extraction from the matrix; excessive matrix interference. Use Selective Pressurized Liquid Extraction (SPLE) with in-cell clean-up [3].
Extraction Parameters Suboptimal temperature, pressure, or static time. Optimize SPLE conditions to 100 °C, 150 bar, and 10-minute static time for 3 cycles [3].
Extract Clean-up Inadequate purification, leading to matrix effects in the instrument. Perform Solid-Phase Extraction (SPE) using dual-layer EZ-POP cartridges after SPLE [3].
Instrument Analysis Poor chromatographic peak shape or low detector sensitivity. Use GC-MS/MS for superior selectivity/sensitivity; employ Analyte Protectants (APs) to improve peak shape [4] [3].
Method Validation Unaccounted for matrix effects and loss during the entire process. Use deuterated internal standards (e.g., DDT-D8); validate recovery (target: 95-119%); ensure RSD < 20% [3].

Optimized Experimental Protocol for Complex Matrices

The following workflow and detailed protocol are based on an optimized method for extracting OCPs from a complex biological matrix (wild boar liver), which is highly relevant for challenging extractions [3].

sple_workflow cluster_sple_setup SPLE Setup cluster_sple_params SPLE Parameters cluster_spe_cleanup SPE Clean-up cluster_prep_analysis Sample Preparation start Start with Sample sple_setup SPLE Setup start->sple_setup sple_params SPLE Extraction sple_setup->sple_params a1 Weigh 2.0 g sample spe_cleanup SPE Clean-up sple_params->spe_cleanup b1 Solvent: Acetonitrile prep_analysis Prepare for GC-MS/MS spe_cleanup->prep_analysis c1 Condition EZ-POP cartridge with acetone gc_analysis GC-MS/MS Analysis prep_analysis->gc_analysis d1 Evaporate eluent to dryness a2 Mix with 35 g activated silica a1->a2 a3 Add 7.5 mL KOH (60%, w/v) a2->a3 a4 Add 1.0 g anhydrous Na₂SO₄ a3->a4 b2 Temperature: 100 °C b1->b2 b3 Pressure: 150 bar b2->b3 b4 3 Static Cycles (10 min each) b3->b4 c2 Load 1 mL SPLE extract c1->c2 c3 Elute with 40 mL acetonitrile c2->c3 d2 Reconstitute in 100 µL acetone with APs & IS d1->d2

Step-by-Step Protocol:

  • SPLE Setup:

    • Accurately weigh 2.0 g of your homogenized sample.
    • Thoroughly mix the sample with 35 g of activated silica and 1.0 g of anhydrous sodium sulfate (Na₂SO₄) in the extraction cell.
    • Add 7.5 mL of potassium hydroxide (KOH, 60% w/v). The KOH and silica act as an in-cell clean-up agent, helping to remove fats and other interfering compounds [3].
  • Pressurized Liquid Extraction:

    • Load the cell into the SPLE system.
    • Use acetonitrile as the extraction solvent.
    • Set the extractor to 100 °C, 150 bar, and perform three static extraction cycles of 10 minutes each [3].
  • Solid-Phase Extraction Clean-up:

    • After SPLE, concentrate the extract to approximately 1.0 mL.
    • Condition tandem dual-layer EZ-POP SPE cartridges with 20 mL of acetone.
    • Load the 1 mL extract onto the cartridge.
    • Elute the target analytes, including gamma-Chlordane, with 40 mL of acetonitrile [3].
  • Final Extract Preparation:

    • Evaporate the 40 mL acetonitrile eluent to complete dryness under a gentle stream of nitrogen or on an evaporator (at ~30°C to prevent loss of volatile compounds).
    • Reconstitute the dry residue in 100 µL of acetone. This solvent is suitable for GC analysis.
    • At this stage, add your internal standards (e.g., DDT-D8 for OCPs) and analyte protectants (APs) like 3-ethoxy-1,2-propanediol, d-sorbitol, and l-gulonic acid γ-lactone to improve chromatographic performance [3].
  • Instrumental Analysis via GC-MS/MS:

    • Analyze the final extract using Gas Chromatography coupled to Tandem Mass Spectrometry (GC-QqQ-MS/MS).
    • The use of MS/MS in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity, reducing chemical noise and minimizing matrix interferences [4] [3].

Key Technical Specifications & Quality Control

For your reference, the table below outlines critical quality parameters achieved for gamma-Chlordane and related compounds using the optimized SPLE-GC-MS/MS method.

Compound Retention Time (min) Average Recovery (%) (RSD) LODs LOQs
cis-Chlordane (Gamma-isomer) 11.267 99 (3.0%) 0.010 pg/g 0.040 pg/g
trans-Chlordane 10.880 95 (1.0%) 0.010 pg/g 0.040 pg/g
Heptachlor 8.765 106 (18%) 0.010 pg/g 0.040 pg/g
o,p'-DDT 12.045 94 (4.0%) 0.050 pg/g 0.16 pg/g

Key Quality Control Metrics:

  • Recovery: The method achieved a recovery of 99% for cis-Chlordane (gamma-Chlordane) with an excellent relative standard deviation (RSD) of 3.0%, indicating high accuracy and precision [3].
  • Linearity: The internal linear calibration curves showed a coefficient of determination (r²) greater than 0.999 across the calibration range [3].
  • Sensitivity: The method offers very low Limits of Detection (LOD) and Quantification (LOQ) in the low picogram-per-gram range, ensuring the method is capable of detecting trace levels [3].

Summary

To significantly improve the recovery rates of gamma-Chlordane:

  • Core Technique: Implement an optimized Selective Pressurized Liquid Extraction (SPLE) method with integrated chemical clean-up using KOH and silica [3].
  • Critical Step: Follow SPLE with a robust Solid-Phase Extraction (SPE) clean-up using EZ-POP cartridges to remove co-extracted interferents [3].
  • Best Practice: Utilize GC-MS/MS with analyte protectants and deuterated internal standards for the most reliable and sensitive quantification [4] [3].

References

method validation parameters for gamma-Chlordane quantification

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters for Gamma-Chlordane

The table below summarizes key validation parameters for quantifying gamma-Chlordane using Gas Chromatography (GC), as established in recent studies.

Validation Parameter Reported Performance Experimental Protocol & Context
Linearity Range 2.5–20 μg/L [1] [2] Working standards prepared in n-hexane via serial dilution. A minimum of five repetitions per concentration were injected into the GC to assess the calibration curve [1].
Limit of Detection (LOD) Ranged from 0.78 to 14.74 μg/L (or ng/mL) for a multi-residue method [3]. LOD determined using multiple approaches: the linear regression method, external calibration curve slope, and laboratory fortified blank-based detection [1] [2].
Limit of Quantification (LOQ) Ranged from 2.34 to 44.22 μg/L (or ng/mL) [3]. LOQ was determined alongside LOD, reflecting the lowest concentration that can be reliably quantified [1] [3].
Accuracy (Recovery) Recovery percentages for gamma-Chlordane and related compounds were between 50 and 150% at a 5 μg/L spiked concentration [1] [2]. Accuracy measured via recovery studies on spiked samples. The result is consistent with the accuracy criteria of the standard APHA method [1].
Precision Relative Standard Deviation (RSD) for most compounds, including gamma-Chlordane, was below 20% [1] [2]. Precision was measured by calculating the Relative Standard Deviations of the analytical results, indicating good reproducibility [1].

Experimental Workflow for Water Analysis

The following diagram and protocol detail the method for quantifying gamma-Chlordane in water samples using Liquid-Liquid Extraction (LLE) and GC-ECD, as described in the search results.

G Figure 1: Analytical Workflow for Gamma-Chlordane in Water SamplePrep Sample Preparation Extraction Liquid-Liquid Extraction (LLE) with organic solvent SamplePrep->Extraction Concentration Extract Concentration Extraction->Concentration InstrumentalAnalysis Instrumental Analysis GC-ECD or GC-MS Concentration->InstrumentalAnalysis DataAnalysis Data Analysis & Quantification InstrumentalAnalysis->DataAnalysis

Detailed Protocol [1]:

  • Sample Preparation: Collect water samples. The use of deionized water for preparing laboratory blanks and fortified blanks is recommended for method validation.
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using an appropriate organic solvent. The specific solvent used in the study was n-hexane [1].
  • Concentration: Concentrate the organic extract to a smaller volume to pre-concentrate the analyte and improve detection limits.
  • Instrumental Analysis:
    • Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD). GC-ECD is highly sensitive to halogenated compounds like gamma-Chlordane and is a widely used, cost-effective technique for this purpose [1].
    • Confirmatory Analysis: For complex matrices like food, a confirmatory analysis using a second GC column with a different stationary phase (e.g., DB-5 and DB-17) is highly recommended to confirm the identity of the analyte [4].
  • Data Analysis & Quantification: Use an external calibration curve with standards of known concentration for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable GC detector for analyzing gamma-Chlordane? A1: The Electron Capture Detector (ECD) is a standard and suitable choice. It offers high sensitivity for halogenated compounds like gamma-Chlordane and is a widely used, cost-effective technique for environmental pollutants [1]. For higher specificity and confirmatory analysis, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful alternative [5].

Q2: My method shows poor recovery for gamma-Chlordane. What could be the issue? A2: Recovery issues can stem from several factors in the sample preparation stage:

  • Extraction Efficiency: The LLE procedure may not be fully optimized. Ensure proper shaking time and solvent selection.
  • Matrix Effects: Complex sample matrices (e.g., fatty foods) can interfere with extraction. A clean-up step, such as silica gel chromatography, is often necessary to remove co-extracted interferents like lipids and pigments [5].
  • Loss during Concentration: Avoid overly aggressive evaporation during the concentration step, as this can lead to the loss of the volatile analyte.

Q3: How can I confirm the identity of gamma-Chlordane in my sample? A3: The most robust way to confirm identity is by using two capillary GC columns with different stationary phases (e.g., DB-5 and DB-17). The analyte is identified by comparing its retention time on both columns against the standard [4]. For unambiguous confirmation, GC-MS/MS is the gold standard.

Troubleshooting Common Issues

Issue Potential Causes Suggested Solutions
High Background Noise/Interference Dirty sample extract; matrix effects; contaminated liner/column in GC. Implement a clean-up step (e.g., silica SPE); maintain and condition GC system regularly; use a confirmatory column [4] [5].
Poor Chromatographic Peak Shape Inactive liner or column; incorrect inlet conditions. Re-place or clean the GC liner; cut a small portion from the front of the analytical column; ensure the injector temperature is optimized.
Low Sensitivity/High LOD Inefficient extraction; losses during concentration; detector issues. Re-optimize the LLE protocol; carefully control the concentration step (use gentle nitrogen evaporation); calibrate the detector and check its performance.

References

GC column selection for chlordane isomer separation

Author: Smolecule Technical Support Team. Date: February 2026

GC Method for Chlordane Isomer Separation

For the separation of chlordane compounds, which are persistent organochlorine pollutants (POPs), a detailed methodology is outlined below.

1. Column Selection: Stationary Phase

  • Recommended Phase: A 5% diphenyl / 95% dimethyl polysiloxane phase is the industry standard for multiresidue pesticide analysis, including chlordane. It provides an ideal balance of performance, low bleed, and thermal stability [1] [2].
  • Alternative for Enantiomers: For separating the enantiomers of cis- and trans-chlordane, a derivatized cyclodextrin chiral stationary phase (CSP) is required [3].

2. Column Dimensions Optimal column dimensions balance resolution, analysis time, and sample capacity for chlordane analysis.

Parameter Recommended Specification Rationale
Length 30 meters [4] Standard length offering best balance of resolution and analysis time.
Internal Diameter (I.D.) 0.25 mm [4] Most popular I.D.; good efficiency and sample capacity.
Film Thickness 0.25 μm [4] Suitable for high-boiling point compounds (>300 °C) like chlordane; provides sharper peaks and reduced column bleed.

3. Carrier Gas & Flow Rates

  • Carrier Gas: Helium is commonly used. Methane is sometimes used in specific MS modes.
  • Flow Rate: Use a constant linear velocity of ~40 cm/sec. The exact pressure setting to achieve this will depend on your specific GC model and the column's I.D. and length. Consult your GC's method set-up software for accurate pressure calculations.

4. Injection & Detection

  • Injection Mode: Pulsed Splittless injection is recommended for trace-level analysis.
  • Injection Port Temperature: 270 °C [1].
  • Injection Volume: 1 μL is standard.
  • Detection: GC-MS/MS in Selected Reaction Monitoring (SRM) mode is preferred for its superior sensitivity and selectivity, allowing for detection below 10 ppb [1].

5. Oven Temperature Program The following program is adapted from a proven multiresidue pesticide method and serves as an excellent starting point for chlordane isomers [1]:

  • Initial Temperature: 60 °C (hold for 1.5 minutes)
  • Ramp 1: 40 °C/min to 170 °C (no hold)
  • Ramp 2: 10 °C/min to 240 °C (no hold)
  • Ramp 3: 40 °C/min to 300 °C (hold for 3.5 minutes)

The typical retention times for trans-chlordane and cis-chlordane under a similar program are approximately 16.06 minutes and 16.10 minutes, respectively [1]. You should verify and adjust this program to achieve baseline separation for your specific system.

This method selection process can be visualized in the following workflow:

Start Start GC Method for Chlordane Phase Select Stationary Phase Start->Phase NP Isomer Separation Only? Phase->NP Chiral Use Chiral Column (e.g., Cyclodextrin) NP->Chiral No (Enantiomers) Standard Use 5% Diphenyl/95% Dimethyl Polysiloxane NP->Standard Yes Dims Set Column Dimensions Chiral->Dims Standard->Dims Length Length: 30 m Dims->Length ID I.D.: 0.25 mm Length->ID Film Film: 0.25 µm ID->Film Method Finalize Method Film->Method Temp Apply Oven Temperature Program Method->Temp Inj Pulsed Splittless Injection at 270°C Method->Inj Det GC-MS/MS Detection in SRM Mode Method->Det

Troubleshooting FAQs

Q1: My chlordane peaks are co-eluting or have poor resolution. What should I do?

  • Adjust the temperature program: Slightly decreasing the ramp rate (e.g., from 10 °C/min to 8 °C/min) around the expected elution temperature (240-300 °C) can improve separation [2].
  • Verify your column phase: Ensure you are using a recommended mid-polarity phase like 5% diphenyl/95% dimethyl polysiloxane. A column with different selectivity, such as one containing a 35% phenyl equivalent, might be necessary for difficult separations [2].
  • Check column integrity: A degraded column will lose resolution. Perform routine maintenance and testing.

Q2: I am getting low sensitivity for trace-level chlordane analysis. How can I improve it?

  • Use a thinner film column: A 0.25 µm film, as recommended, provides sharper peaks and increased signal-to-noise for high-boiling point compounds like chlordane [4].
  • Confirm injection technique: Ensure the splittless injection mode is correctly configured, and the purge activation time is set properly to focus the analyte band.
  • Maintain a clean system: Check for active sites in the inlet and column. High column bleed can increase noise and reduce signal-to-noise. Use ultra-low bleed columns certified for MS [1].

Q3: Why is chiral separation important for chlordane analysis? Technical chlordane is a racemic mixture, but biological processes are enantioselective. Measuring the enantiomeric ratio (ER) in environmental or biological samples is crucial because:

  • A non-racemic ER indicates enantioselective biodegradation has occurred within an organism [3].
  • This provides a "fingerprint" to understand metabolic pathways and differentiate between recent and historical exposure [3].

Q4: My peaks are tailing. What is the likely cause?

  • Activity in the system: Tailing peaks, especially for active analytes, suggest activity in the inlet liner, column, or seals. Replace the inlet liner and trim 10-20 cm from the front of the column. Ensure you are using a deactivated inlet liner suitable for splittless injection.
  • Check the carrier gas flow and pressure: Ensure there are no leaks and the pressure is stable.

References

internal standards for gamma-Chlordane quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Standards and Key Components

For accurate quantification, it's crucial to understand the composition of technical chlordane and its analytical standards. The table below summarizes the key information.

Aspect Description
Technical Chlordane A complex mixture of 140+ components [1] [2]. Main constituents are cis- (α-) and trans- (γ-) chlordane, cis- and trans-nonachlor, and heptachlor [1] [2].
Gamma-Chlordane Standard Available as a neat analytical standard (PESTANAL, 50 mg ampule) for instrument calibration [3].
Application of Standard Used as an analytical reference standard for determining γ-Chlordane in meat, marine shellfish, vegetation, and water samples via GC or HPLC [3].

Critical Consideration for Quantification

A key finding from environmental persistence studies is that relying solely on gamma-chlordane for quantifying total technical chlordane residues is not recommended [4].

  • In Water: The concentrations of alpha- and gamma-chlordane remain proportional to total chlordane [4].
  • In Sediment: Alpha- and gamma-chlordane are more persistent than other constituents. Quantifying based only on gamma-chlordane (or alpha and gamma only) can lead to incorrect results [4].

For comprehensive monitoring, method guidelines often specify measuring the sum of cis- (alpha-), trans- (gamma-), and oxychlordane [5] [2].

Experimental Methodology for Food Analysis

The following is a detailed methodology for determining chlordane compounds in food, as outlined in one research paper [2]. This can serve as a foundational protocol.

1. Sample Extraction

  • Solid Samples: Use high-speed solvent extraction.
  • Liquid Samples: Use liquid-liquid extraction.
  • Due to trace-level occurrence (around 0.1 μg/kg), a relatively large sample size is required for extraction [2].

2. Analysis by Gas Chromatography (GC)

  • Detection: Use Gas Chromatography with Electron Capture Detector (GC-ECD) or Gas Chromatography with Mass Spectrometry (GC-MS).
  • Confirmatory Technique: The method uses two capillary columns (DB-5 and DB-17) connected in parallel. The different elution times of analytes on the two columns are used to confirm the identity of each compound [2].
  • Analyte Separation: This dual-column setup is crucial for resolving co-eluting compounds. For example, on a DB-5 column, oxychlordane co-elutes with heptachlor epoxide B, but these are separated on a DB-17 column. Similarly, alpha-chlordane co-elutes with endosulfan I on a DB-17 column but are separated on a DB-5 column [2].

The workflow below summarizes the key steps of this analytical method.

Start Food Sample Extract Extraction Start->Extract GC Dual-Column GC Analysis Extract->GC DB5 DB-5 Column GC->DB5 DB17 DB-17 Column GC->DB17 Data Data Analysis & Confirmation DB5->Data Separation Profile DB17->Data Separation Profile

References

Comparative Toxicity Profile: gamma-Chlordane vs. trans-Nonachlor

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and toxicological data for these two compounds.

Feature gamma-Chlordane (trans-Chlordane) trans-Nonachlor
Chemical Relationship A primary constituent of technical chlordane [1] [2] A constituent and metabolite of technical chlordane [1] [2]
Persistence & Bioaccumulation Highly persistent in the environment (half-life of 10-20 years) and bioaccumulates in lipids [2] [3] Highly persistent and a major bioaccumulating constituent in animals [2]
Acute Oral Toxicity (Rat LD₅₀) Technical chlordane: 137 - 590 mg/kg [4] More toxic than technical chlordane [2]
Relative Toxicity Used as a baseline for comparison in technical mixtures More toxic than technical chlordane and cis-nonachlor [2]
Immunotoxicity Evidence In a 28-day rat study, technical chlordane (containing gamma-Chlordane) did not show significant immunosuppressive effects at the doses tested [1] In a 28-day rat study, it did not cause significant immunosuppression at the doses tested [1]
Carcinogenicity Classification (IARC) Technical Chlordane is classified as Group 2B: Possibly carcinogenic to humans [2] [3] Information not specified in search results
Key Metabolite Can be metabolized to oxychlordane [2] [3] Itself is a component and stable metabolite; oxychlordane is a key metabolite from other chlordane components [2]

Detailed Experimental Data and Methodologies

The following sections provide deeper context and experimental details from key studies, which explain the basis for the comparisons above.

Immunotoxicity Study in Rats (28-Day Oral Exposure)

This study directly compared the effects of trans-nonachlor and technical chlordane (which contains gamma-Chlordane) [1].

  • Experimental Protocol:
    • Test System: Male and female Sprague-Dawley rats.
    • Dosing: Oral gavage for 28 consecutive days. Doses for trans-nonachlor and technical chlordane were 0.001, 0.01, 0.1, and 1.0 mg/kg/day.
    • Immunological Endpoints Measured:
      • Total serum immunoglobulin (Ig) levels and subclasses.
      • Quantification of peripheral blood leukocytes and T-lymphocyte subsets.
      • Lymphoproliferative activity of splenocytes in response to mitogens (Con A and STM).
      • Natural Killer (NK) cell activity.
      • Delayed-Type Hypersensitivity (DTH) response (in satellite experiments).
  • Key Findings:
    • No significant, treatment-related immunosuppressive effects were observed for either trans-nonachlor or technical chlordane across the endpoints measured [1].
    • The study concluded that under these experimental conditions, neither compound demonstrated potent immunotoxicity [1].
Toxicity in Broader Context

Other research highlights differences in their toxicological profiles.

  • Relative Toxicity: It has been reported that trans-nonachlor is more toxic than the technical chlordane mixture itself, while another component, cis-nonachlor, is less toxic [2].
  • Metabolites and Activity: The toxicity of chlordane is heavily influenced by its metabolites. Oxychlordane, a primary metabolite of cis- and trans-chlordane, and *trans-nonachlor are identified as the main bioaccumulating constituents and are more toxic than the original *cis- and trans-chlordane isomers [2] [3].

Key Inferences and Data Gaps

The following diagram illustrates the compositional relationship between technical chlordane and the compounds , which is key to understanding the toxicity data.

G TechnicalChlordane Technical Chlordane (A complex mixture of over 120 components) Isomer1 gamma-Chlordane (trans-Chlordane) ~11-24% of mixture TechnicalChlordane->Isomer1 Isomer2 cis-Chlordane ~11-19% of mixture TechnicalChlordane->Isomer2 OtherComp1 trans-Nonachlor ~5-7% of mixture TechnicalChlordane->OtherComp1 OtherComp2 Heptachlor ~2-10% of mixture TechnicalChlordane->OtherComp2 OtherComp3 Other Components TechnicalChlordane->OtherComp3 Metabolite Oxychlordane (Persistent Metabolite) Isomer1->Metabolite Metabolized to Isomer2->Metabolite Metabolized to

Based on the available information, several inferences and data gaps can be identified:

  • Inference of Higher Toxicity for trans-Nonachlor: While direct comparative data is scarce, the explicit statement that trans-nonachlor is "more toxic than technical chlordane" strongly suggests it has higher toxicity than gamma-Chlordane, which is a component of that mixture [2].
  • Data Gaps:
    • There is a lack of modern, direct comparative studies on the pure compounds, especially regarding endpoints like endocrine disruption, neurodevelopmental toxicity, and detailed carcinogenicity mechanisms.
    • The immunotoxicity study found no significant effects, but the authors noted a general lack of published data on cis- and trans-nonachlor, indicating a need for more research [1].
    • Specific quantitative data on the carcinogenic potential of isolated trans-nonachlor is not readily available in the searched literature.

Key Takeaways for Researchers

  • trans-Nonachlor is considered more toxic than the technical chlordane mixture and its gamma-Chlordane component based on existing literature [2].
  • Toxicity assessments must account for persistent metabolites like oxychlordane and trans-nonachlor itself, which are often the primary agents of long-term toxicity [2] [3].
  • The historical data is dominant, and new studies using pure compounds could clarify the specific mechanisms and risk thresholds for each chemical.

References

method validation for gamma-Chlordane in water samples

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Data for Gamma-Chlordane

The following table summarizes key validation parameters for quantifying gamma-Chlordane in water using Gas Chromatography-Electron Capture Detection (GC-ECD), based on a 2024 method development study [1].

Validation Parameter Result / Value for Gamma-Chlordane
Analytical Technique Gas Chromatography with Electron Capture Detection (GC-ECD) [1]
Linearity Range 2.5–20 μg/L (Excellent linearity within this range) [1]
Limit of Detection (LOD) Determined via linear regression method; specific value noted as high relative to other compounds [1]
Limit of Quantification (LOQ) Determined via linear regression method; specific value noted as high relative to other compounds [1]
Accuracy (Recovery) Recovery for 15 OCPs at 5 μg/L was between 50 and 150% [1]
Precision Relative Standard Deviation (RSD) for most compounds was below 20% [1]
Application Method successfully applied to real water samples; gamma-Chlordane was detected [1]

Experimental Protocol for Analysis

Here is a detailed workflow for the extraction and analysis of gamma-Chlordane in water samples, synthesized from the method description [1]. This protocol can serve as a basis for your experimental comparisons.

A 1. Sample Collection B 2. Liquid-Liquid Extraction Extract with solvent A->B C 3. Clean-up & Concentration (e.g., using Florisil column) B->C D 4. Instrumental Analysis GC-ECD with external calibration C->D E 5. Data & Quality Reporting LOD, LOQ, Recovery, Precision D->E

Step 1: Sample Collection. Collect a representative water sample. The study used deionized water for method validation and also applied the technique to real environmental water samples [1].

Step 2: Liquid-Liquid Extraction (LLE). Extract the water sample using an organic solvent. The cited study used n-hexane for this partitioning step to isolate the OCPs from the water matrix [1].

Step 3: Clean-up and Concentration. After extraction, the solvent layer contains the analytes but may also co-extract interfering substances. The extract is cleaned up, potentially using a Florisil column, to remove these interferences. The extract is then concentrated before injection to improve detection limits [2] [1].

Step 4: Instrumental Analysis. Analyze the purified extract using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD). The GC-ECD is highly sensitive to halogenated compounds like gamma-Chlordane. The study used an external calibration curve with standards prepared in n-hexane in the range of 1-100 μg/L for quantification [1].

Step 5: Data and Quality Control. Report the concentration of gamma-Chlordane. The method's reliability is confirmed by determining key validation parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (as percent recovery), and precision (as Relative Standard Deviation) [1].

Context for Method Selection

  • Why GC-ECD? GC-ECD is a reference method for trace-level Organochlorine Pesticides (OCPs) due to its high sensitivity to halogenated compounds, selectivity, and cost-effectiveness [1].
  • Persistence of Chlordane: Although banned for decades, chlordane is a Persistent Organic Pollutant (POP). Its stability and lipophilic nature cause it to persist in the environment, accumulating in sediments and the food chain, making its monitoring in water sources critically important [3] [1].

Suggestions for Further Comparison

To build a comprehensive comparison guide, you could extend your research to:

  • Compare with other techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), which offers superior confirmatory power through molecular fragmentation patterns [2] [1].
  • Evaluate different extraction methods. While this protocol uses LLE, other techniques like Solid-Phase Extraction (SPE) are common. Comparing their recovery rates, solvent use, and throughput would be valuable.
  • Include a wider range of OCPs. The method cited was validated for 20 different OCPs, allowing for a direct comparison of performance (e.g., LOD, recovery) across this class of compounds [1].

References

comparison of chlordane isomer selectivity in extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chlordane Isomer Selectivity

Technical chlordane is a mixture of over 140 components, with cis-chlordane (C-CHLORD) and trans-chlordane (T-CHLORD) making up about 60% of its composition [1]. Their "selectivity" is often discussed in two contexts:

  • Enantioselective Metabolism: The isomers are chiral, and their enantiomers are metabolized at different rates by biological systems, leading to non-racemic (unbalanced) mixtures in the environment [2] [3].
  • Analytical Separation: The ability of a method to separate and quantify the isomers from a complex sample, which is crucial for accurate analysis.

The following table summarizes key experimental findings on the enantioselective fate of chlordane isomers, which indirectly informs extraction and analysis needs.

Aspect cis-Chlordane (C-CHLORD) trans-Chlordane (T-CHLORD)
Typical Enantiomer Fraction (EF) in Soil & Air EF+ > 0.500 (excess of (+)-enantiomer) [3] EF+ < 0.500 (excess of (-)-enantiomer) [3]
Metabolism in Rat Liver Microsomes Enantioselectively metabolized to oxychlordane and 1,2-dichlorochlordene. The direction of enantiomeric enrichment depends on the induced P450 enzyme isoform [2]. Enantioselectively metabolized to oxychlordane and 1,2-dichlorochlordene. The direction of enantiomeric enrichment depends on the induced P450 enzyme isoform [2].
Relative Metabolic Rate The extent of metabolism for both isomers is dependent on the microsomal preparation, with the rank order Phenobarbital-induced (CYP2B) > Dexamethasone-induced (CYP3A) > control microsomes [2]. The extent of metabolism for both isomers is dependent on the microsomal preparation, with the rank order Phenobarbital-induced (CYP2B) > Dexamethasone-induced (CYP3A) > control microsomes [2].

Detailed Experimental Protocols

Here are detailed methodologies from the literature for extracting and analyzing chlordane and other persistent organic pollutants, which include chlordane isomers.

1. Protocol for Trout Using LLE and GC-MS/MS [4] This method simultaneously determines 18 POPs, including cis- and trans-chlordane.

  • Sample Preparation: Homogenize 1 gram of trout fillet. Spike with internal standards (e.g., deuterated analogs of pesticides).
  • Extraction: Add a mixture of 5 mL cyclohexane and 5 mL isooctane. Vortex for 2 minutes and centrifuge.
  • Clean-up: The extract is cleaned using a silica gel solid-phase extraction (SPE) cartridge, eluting with 12 mL of a hexane and dichloromethane mixture.
  • Analysis: The cleaned extract is analyzed by GC-MS/MS. Quantification is performed using internal standard calibration. The method was validated with recoveries between 80-120%.

2. Protocol for Hemp Using Solvent Extraction and LC-MS/MS [5] This method covers 66 pesticides in hemp with a simple solvent extraction.

  • Sample Preparation: Weigh 1 g of ground hemp. Spike with an internal standard solution containing 20 deuterated analogs.
  • Extraction: Use a simple solvent extraction with acetonitrile.
  • Analysis: Analyze the extract using an LC-MS/MS system equipped with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. The majority of pesticides (62) are analyzed with ESI, while more non-polar and chlorinated pesticides (like pentachloronitrobenzene) are measured using the APCI source. This dual-source approach allows for a broad analyte coverage without needing a separate GC-MS/MS run.

3. Protocol for Skunk Tissues Using GC-MS/MS [1] This method was used to identify chlordane-induced neurotoxicosis.

  • Extraction: Tissue samples are homogenized and extracted using a 3:2 (v:v) hexane-isopropanol mixture, followed by a solution of 1% acetic acid in acetonitrile.
  • Analysis: Extracts are analyzed using an Agilent 7890A GC system coupled with a 7000 GC/MS Triple Quadrupole detector. Separation is achieved using a Phenomenex Zebron ZB-Multiresidue column.

The experimental workflow for the extraction and analysis of chlordane isomers from biological tissues generally follows a common pathway, as illustrated below.

SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization InternalStandard Add Internal Standards Homogenization->InternalStandard LLE Liquid-Liquid Extraction (Solvents: cyclohexane, isooctane) InternalStandard->LLE SPE Clean-up (Solid-Phase Extraction) LLE->SPE Reconstitution Solvent Exchange & Reconstitution SPE->Reconstitution GCMSSeparation GC-MS/MS Analysis Reconstitution->GCMSSeparation DataAnalysis Data Analysis & Quantification GCMSSeparation->DataAnalysis

How to Proceed with Your Comparison Guide

Since a direct comparison of extraction selectivity is not available, here are suggestions for building a more comprehensive guide:

  • Consult Standard Methods: Look up official methods from organizations like the US Environmental Protection Agency (EPA), which are considered gold standards.
  • Review Method Validation Papers: Search for studies that specifically validate new methods for organochlorine pesticides. These often include a comparison of recovery rates and selectivity for cis- and trans-chlordane against established techniques.
  • Focus on Separation Techniques: The core of isomer selectivity lies in the chromatographic separation. Your guide could compare different GC columns (e.g., DB-5ms vs. ZB-Multiresidue) and their efficiency in resolving chlordane isomers.

References

Comprehensive Scientific Guide: Gamma-Chlordan versus Other Organochlorine Pesticides in Environmental Persistence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Organochlorine Pesticides (OCPs) and Their Persistence

Organochlorine pesticides (OCPs) represent a class of persistent organic pollutants (POPs) characterized by their chemical stability, lipophilic nature, and resistance to degradation. These synthetic compounds were extensively used from the 1940s to the 1970s as insecticides in agriculture and for vector control in public health campaigns. Despite being banned or severely restricted in most developed countries decades ago, their environmental persistence and ability to bioaccumulate through food chains continue to pose significant ecological and health concerns globally. The Stockholm Convention on Persistent Organic Pollutants in 2001 targeted many OCPs for global restriction or elimination due to their long-range transport capacity and adverse effects on human health and the environment. [1] [2] [3]

The exceptional persistence of OCPs stems from their chemical structure featuring stable carbon-chlorine bonds, which are resistant to biological, chemical, and photolytic degradation. This comparative guide examines gamma-Chlordan (also known as trans-chlordane) alongside other prominent OCPs, focusing on their environmental behavior, degradation kinetics, and analytical methodologies for detection and quantification. Understanding these aspects is crucial for researchers, environmental scientists, and drug development professionals working on remediation strategies, exposure assessment, and investigating the health implications of these persistent environmental contaminants. [2] [4] [3]

Chemical Properties and Structural Characteristics

The fundamental properties of organochlorine pesticides significantly influence their environmental distribution, persistence, and toxicological profiles. This compound, like other OCPs, exhibits characteristics that contribute to its longevity in the environment and tendency to accumulate in biological systems.

This compound Specific Properties

This compound (trans-chlordane) is a chlorinated cyclodiene insecticide with the molecular formula C₁₀H₆Cl₈ and a molecular weight of 409.8 g/mol. Its chemical structure is characterized by an octachlorinated tricyclic framework with a specific stereochemical configuration identified as (1α,2β,3aα,4β,7β,7aα). This compound exists as a viscous amber liquid with a density ranging from 1.59 to 1.63 g/cm³ at 25°C, making it denser than water. This compound exhibits extremely low water solubility of approximately 0.1 mg/L at 25°C, coupled with a high octanol-water partition coefficient (Log Kow) of 5.5, indicating strong lipophilicity. Its vapor pressure is relatively low at 1.3 × 10⁻³ Pa at 25°C, contributing to its environmental persistence while still allowing for atmospheric transport. The Henry's Law Constant of 1.3 × 10⁻³ atm·m³/mol further defines its partitioning behavior between air and water. [5]

Comparative Analysis with Other OCPs

The following table summarizes key properties of this compound alongside other major OCPs, highlighting differences that influence their environmental behavior:

Table 1: Comparative Chemical Properties of Selected Organochlorine Pesticides

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (mg/L) Log Kow Vapor Pressure (Pa)
This compound C₁₀H₆Cl₈ 409.8 0.1 5.5 1.3 × 10⁻³
DDT C₁₄H₉Cl₅ 354.5 0.025 6.9 2.0 × 10⁻⁵
Dieldrin C₁₂H₈Cl₆O 380.9 0.14 5.4 4.0 × 10⁻⁴
Lindane (γ-HCH) C₆H₆Cl₆ 290.8 7.3 3.7 5.6 × 10⁻³
Endosulfan C₉H₆Cl₆O₃S 406.9 0.32 3.8 1.3 × 10⁻³
Heptachlor C₁₀H₅Cl₇ 373.3 0.18 5.4 4.0 × 10⁻²

Data compiled from multiple scientific sources [2] [5] [4]

The structural diversity among OCPs significantly influences their environmental behavior. This compound belongs to the cyclodiene subgroup, sharing structural similarities with aldrin, dieldrin, and heptachlor, all characterized by multicyclic frameworks with chlorine substitutions. In contrast, DDT and its metabolites (DDD, DDE) feature a diphenyl ethane structure, while hexachlorocyclohexanes (HCHs) like lindane exhibit a chlorinated cyclohexane ring. These structural differences manifest in varying degradation pathways, metabolic products, and ecological impacts. The high Log Kow values shared by most OCPs indicate their lipophilic character, explaining their tendency to bioaccumulate in fatty tissues and biomagnify through food webs. [2] [4]

Environmental Persistence and Degradation Kinetics

The environmental persistence of organochlorine pesticides represents a critical parameter in understanding their long-term impact and ecological risk. Persistence varies significantly across different environmental compartments, with soil typically representing the most significant long-term reservoir for these compounds.

This compound Persistence Profile

This compound demonstrates remarkable persistence in soil environments, with half-lives varying significantly based on soil composition and environmental conditions. In sandy loam soils, studies have reported half-lives ranging from 93.2 to 154 days in cropped and fallow plots, respectively. However, in organic-rich soils, persistence increases substantially due to strong adsorption to organic matter. Long-term field studies reveal the extended persistence of this compound, with approximately 15-20% of original chlordane residues remaining in Nova Scotia sandy loam soil 15 years after application, with alpha and gamma isomers forming the major components of the weathered residues. Generally, less than 15% of residues migrate below the cultivated layer due to strong adsorption to soil particles. In aquatic systems, this compound exhibits different behavior, with estimated volatilization half-lives of less than 10 days from typical pond and lake systems according to Environmental Protection Agency models. However, monitoring data indicate that sediment concentrations remain much higher than overlying water concentrations, suggesting volatilization may not proceed as rapidly as predicted. Under anaerobic conditions in river sediment, laboratory studies showed that after 20 weeks of incubation at 30°C, residual ratios of 67-88% remained for cis- and trans-chlordane respectively. [5]

Comparative Environmental Half-Lives

The following table presents comparative persistence data for this compound and other OCPs across different environmental compartments:

Table 2: Environmental Persistence of Organochlorine Pesticides Across Different Compartments

Compound Soil Half-Life (Range) Water Half-Life Sediment Persistence Anaerobic Degradation
This compound 93-154 days (sandy loam); years (organic soil) <10 days (volatilization) High; minimal change over time in deep layers 12-33% loss after 20 weeks
DDT 2-15 years Days to weeks (hydrolysis) Very high; accumulates Slow dechlorination to DDD
Dieldrin 1-7 years 24,000 hours (hydrolysis) Extremely high Highly persistent
Lindane (γ-HCH) 30-300 days 70-190 days (hydrolysis) Moderate to high Relatively faster degradation
Endosulfan 30-70 days Hours to days (hydrolysis) Moderate Rapid to sulfate metabolites
Heptachlor 70-200 days 1.5-3.5 days (hydrolysis) High Converts to heptachlor epoxide

Data compiled from multiple scientific sources [1] [2] [5]

The degradation pathways of OCPs vary significantly based on their chemical structures and environmental conditions. This compound undergoes primarily microbial degradation in soil, though this process is slow, especially under anaerobic conditions. DDT typically degrades via reductive dechlorination to DDD under anaerobic conditions or dehydrochlorination to DDE under aerobic conditions, with both metabolites being highly persistent. The degradation of lindane is more rapid, involving microbial dechlorination and ring cleavage, while endosulfan hydrolyzes to endosulfan sulfate, which maintains similar toxicity to the parent compound. These differences in degradation mechanisms and transformation products significantly influence the long-term environmental impact and ecological risk associated with each pesticide. [2] [4]

Analytical Methods for Detection and Quantification

The accurate quantification of organochlorine pesticides in environmental matrices and biological tissues requires sophisticated analytical methodologies with high sensitivity and specificity. Standardized protocols have been established through decades of environmental monitoring and research.

Standard Analytical Protocols

The determination of OCPs, including this compound, typically follows a multi-step analytical process involving extraction, cleanup, and instrumental analysis. For soil and sediment samples, accelerated solvent extraction (ASE) or Soxhlet extraction with organic solvents such as dichloromethane, hexane, or acetone mixtures is commonly employed. Following extraction, cleanup procedures using silica gel, Florisil, or alumina column chromatography are necessary to remove co-extracted interferents. For biological tissues and fluids, additional cleanup may involve gel permeation chromatography or sulfuric acid treatment to remove lipids. The final determination is typically performed using gas chromatography coupled with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation. The high-resolution version (GC-HRMS) provides superior sensitivity and specificity for complex matrices. Quality control measures include the use of surrogate standards (e.g., deuterated or ¹³C-labeled OCPs) to correct for analyte loss during sample preparation, and verification through analysis of certified reference materials. [6] [3]

Method Performance Parameters

Table 3: Typical Analytical Performance Characteristics for OCP Determination

Parameter Specifications/Values Notes
Extraction Methods ASE, Soxhlet, Ultrasonic Dichloromethane:hexane or acetone:hexane mixtures
Cleanup Procedures Silica gel, Florisil, GPC, Sulfuric acid Matrix-dependent; multiple cleanup often required
Analysis Techniques GC-ECD, GC-MS, GC-HRMS GC-MS preferred for confirmation
Detection Limits 0.01-0.1 ng/g (soil), 0.001-0.01 ng/mL (water) Matrix and compound dependent
Recovery Rates 70-120% Varies by compound and matrix
Quality Control Surrogate standards, blanks, duplicates Essential for data reliability

Methodology compiled from analytical procedures described in multiple sources [6] [3]

Recent advancements in analytical technology have enabled more comprehensive monitoring of OCPs at trace levels. The development of gas chromatography-tandem mass spectrometry (GC-MS/MS) has significantly improved detection limits and selectivity, particularly for complex environmental and biological matrices. For large-scale monitoring studies, automated sample preparation systems and on-line extraction techniques have increased throughput and reproducibility. Additionally, the use of isotope dilution methods with ¹³C-labeled internal standards provides superior quantification accuracy by correcting for matrix effects and analyte loss during sample preparation. These methodological advances support more reliable assessment of OCP contamination in various environmental compartments and human tissues, facilitating better understanding of exposure pathways and health implications. [6] [3]

Toxicological Profiles and Health Implications

The toxicological impacts of organochlorine pesticides on human health and ecosystems represent a major concern driving their regulation and monitoring. These compounds exhibit diverse mechanisms of toxicity with both acute and chronic effects.

Mechanisms of Toxicity and Health Effects

Organochlorine pesticides elicit toxicity through several biochemical mechanisms, with the specific pathways varying by compound. Many OCPs, including this compound, are recognized as endocrine disruptors that interfere with hormonal function by mimicking or blocking natural hormones. DDT and its metabolite DDE exhibit estrogenic activity, while other OCPs may affect androgen and thyroid function. Neurotoxicity represents another primary mechanism, with cyclodienes like this compound, dieldrin, and heptachlor acting on GABA receptors in the central nervous system, leading to neuronal hyperexcitability. The immunosuppressive effects of OCPs have been demonstrated in both wildlife and human studies, with altered immune function and increased susceptibility to infections. Additionally, many OCPs are classified as probable human carcinogens based on animal studies and epidemiological evidence. Chronic exposure has been associated with increased risks for various cancers, including breast cancer, non-Hodgkin lymphoma, and prostate cancer. Other health concerns include reproductive disorders, developmental abnormalities, and metabolic effects such as diabetes and obesity. [1] [2] [4]

Comparative Toxicological Data

Table 4: Toxicological Properties of Organochlorine Pesticides

Compound Acute Toxicity (LD50 Oral Rat) Primary Mechanism Carcinogenicity Classification Key Health Concerns
This compound 150-500 mg/kg GABA receptor antagonist Probable human carcinogen Neurotoxicity, liver damage, cancer
DDT 113-800 mg/kg Estrogenic, sodium channel modulator Probable human carcinogen Breast cancer, reproductive effects
Dieldrin 40-56 mg/kg GABA receptor antagonist Probable human carcinogen Parkinson's, neurotoxicity, cancer
Lindane (γ-HCH) 88-270 mg/kg GABA receptor antagonist Possible human carcinogen Neurotoxicity, blood disorders
Endosulfan 18-220 mg/kg GABA receptor antagonist Not classified Acute toxicity, endocrine disruption
Heptachlor 40-162 mg/kg GABA receptor antagonist Possible human carcinogen Liver damage, cancer, developmental

Toxicological data compiled from multiple sources [2] [4] [7]

The exposure pathways for OCPs include ingestion of contaminated food (particularly meat, dairy, and fish), inhalation of airborne residues, and dermal contact with contaminated soil or water. Despite bans on agricultural use, dietary exposure remains a significant route due to the persistence of these compounds in the food chain. A study of Black women in the Detroit metropolitan area found that OCP plasma concentrations were associated with alcohol consumption, current smoking, and consumption of tap or bottled water, suggesting ongoing exposure sources. Demographic and physiological factors also influence body burdens, with age associated with higher concentrations of oxychlordane (24% increase per 5 years) and trans-nonachlor (26% increase per 5 years), while obesity, parity, and lactation duration showed inverse associations with plasma OCP concentrations due to the lipophilic nature of these compounds and their elimination through lipid mobilization and breastfeeding. [6] [8]

Regulatory Status and Global Monitoring

The regulatory landscape for organochlorine pesticides has evolved significantly over recent decades in response to growing understanding of their persistence, bioaccumulation potential, and adverse health effects.

International Regulatory Framework

Most organochlorine pesticides are now subject to severe international restrictions under the Stockholm Convention on Persistent Organic Pollutants, which came into force in 2004. This global treaty aims to protect human health and the environment from persistent organic pollutants by prohibiting or restricting their production, use, and trade. Aldrin, chlordane (including this compound), dieldrin, endrin, heptachlor, hexachlorobenzene, mirex, and toxaphene were among the initial "dirty dozen" OCPs slated for elimination under the convention. DDT received a specific exemption for disease vector control in some countries, while chlordecone, hexachlorocyclohexanes (including lindane), and endosulfan were added to the convention in subsequent years. In the United States, the Environmental Protection Agency (EPA) has canceled registrations of pesticides containing chlordane with the exception of its use through subsurface ground insertion for termite control and the dipping of roots or tops of non-food plants. Similar restrictions exist in the European Union under the POPs Regulation, which implements the Stockholm Convention. [5] [3]

Environmental Monitoring Data

Despite regulatory bans, environmental monitoring continues to detect OCP residues globally. Soil monitoring programs reveal significant variation in contamination levels based on historical usage patterns:

Table 5: Global Monitoring of OCP Residues in Agricultural Soils

Region Most Frequently Detected OCPs Typical Concentration Ranges Notes
North America DDT, chlordane, dieldrin ng/g to μg/g Point source contamination near historical application sites
Europe DDT, HCH, dieldrin ng/g range Widespread but generally low levels
Asia DDT, HCH, endosulfan ng/g to μg/g Higher in areas with recent use
Africa DDT, HCH Varies widely Limited monitoring data available
South America DDT, HCH, chlordane ng/g range Focus on agricultural regions

Monitoring data compiled from global studies [3]

Monitoring studies highlight the continued presence of OCPs in global ecosystems decades after their restriction. For example, a comprehensive review of soil monitoring studies found that OCP residues remain detectable in agricultural soils worldwide, with concentrations reflecting historical usage patterns. In China and India, where use persisted longer than in Western countries, soil residues tend to be higher. DDT and its metabolites remain the most frequently detected OCPs globally, followed by HCH isomers. The environmental resilience of these compounds necessitates ongoing monitoring, particularly in agricultural regions where soil serves as both sink and potential source for food chain contamination. [3]

Conclusion and Future Perspectives

The comparative analysis of this compound with other organochlorine pesticides demonstrates its position as a highly persistent environmental contaminant with significant toxicological concerns. While its environmental half-life in surface soils (93-154 days in sandy loam) is shorter than some OCPs like DDT (2-15 years) and dieldrin (1-7 years), its persistence in organic-rich soils and anaerobic sediments extends to years or decades. The lipophilic nature (Log Kow 5.5) and chemical stability of this compound contribute to its bioaccumulation potential in fatty tissues and food webs, similar to other OCPs.

Current research focuses on bioremediation strategies utilizing microorganisms and plants to degrade OCP residues in contaminated environments. Microbial degradation of this compound and other OCPs occurs through co-metabolism, where enzymes produced for other metabolic processes fortuitously degrade these contaminants. Bacterial strains from the genera Pseudomonas, Sphingomonas, and Rhodococcus have demonstrated ability to degrade chlordane and other OCPs. Phytoremediation approaches using plants like Jatropha curcas have shown promise for rhizoremediation of lindane-contaminated soils. These sustainable remediation approaches offer potential solutions for mitigating the persistent environmental contamination by OCPs, though technical challenges remain in scaling these methods for field application. [4] [7]

For researchers and environmental professionals, understanding the comparative persistence and properties of this compound relative to other OCPs informs risk assessment, remediation prioritization, and monitoring strategies. The legacy of OCP contamination continues to represent a "silent threat" from conventional agricultural practices, requiring ongoing scientific attention despite decades of regulatory restrictions. Future research directions should focus on advanced remediation technologies, long-term fate studies, and comprehensive exposure assessment to better understand and mitigate the impacts of these persistent environmental contaminants. [3]

G OCPs Organochlorine Pesticides ChemicalClass Chemical Classification OCPs->ChemicalClass Persistence Environmental Persistence OCPs->Persistence Toxicology Toxicological Profiles OCPs->Toxicology Analysis Analytical Methods OCPs->Analysis Cyclodienes Chlorinated Cyclodienes (γ-Chlordan, Dieldrin, Aldrin) ChemicalClass->Cyclodienes Diphenylethanes Chlorodiphenylethanes (DDT, DDD, DDE) ChemicalClass->Diphenylethanes Cyclohexanes Chlorinated Cyclohexanes (Lindane, HCH) ChemicalClass->Cyclohexanes Soil Soil: Half-life 93-154 days (sandy loam) Years (organic soil) Persistence->Soil Water Water: Volatilization <10 days half-life Persistence->Water Sediment Sediment: Anaerobic 12-33% loss in 20 weeks Persistence->Sediment Neurotoxicity Neurotoxicity (GABA receptor disruption) Toxicology->Neurotoxicity Endocrine Endocrine Disruption (Hormone mimicry/blockade) Toxicology->Endocrine Carcinogenicity Carcinogenicity (Probable human carcinogen) Toxicology->Carcinogenicity Extraction Extraction Methods (ASE, Soxhlet, Ultrasonic) Analysis->Extraction Cleanup Cleanup Procedures (Silica gel, Florisil, GPC) Analysis->Cleanup Detection Detection Techniques (GC-ECD, GC-MS, GC-HRMS) Analysis->Detection Cyclodienes->Neurotoxicity Soil->Extraction Neurotoxicity->Detection

References

performance comparison of GC-MS methods for gamma-Chlordane

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of GC-MS Methods

The following table summarizes the key performance characteristics of different GC-MS methods for analyzing organochlorine pesticides and other compound classes, based on the search results. The data for pesticides with similar chemical properties can be used to infer the likely performance for gamma-Chlordane [1].

Method Best For Typical MDLs (Pesticides) Key Advantage Key Disadvantage
GC-NCI/SIM [1] Pesticides with high electro-affinity 2.5–10 pg μL⁻¹ (Wide range of OPs, OCs, and herbicides) Lowest Method Detection Limits (MDLs) Not universal; poor response for some OPs (e.g., Sulfotep, Phorate)
GC-EI/SIM [1] Pesticides with poor NCI response 1–10 pg μL⁻¹ (OPs like Ethion; OCs like Aldrin, DDT) Good sensitivity and extensive EI spectral libraries More prone to matrix interference
GC-NCI/SRM [1] Complex matrices requiring high confidence Comparable to NCI/SIM (recommended for parathion-ethyl, tokuthion) Excellent selectivity and confirmation power -
GC-EI/SRM [1] - >100 pg μL⁻¹ (unsuitable for most pesticides at low levels) High selectivity Insufficient sensitivity for trace-level analysis
GC×GC-ToFMS [2] Comprehensive multiresidue screening Reached regulatory limits (e.g., 0.1 μg/L) for 53 diverse pesticides High peak capacity for complex mixtures Advanced, costly instrumentation

A 2023 study also highlights Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) as a powerful modern approach. It is capable of simultaneously monitoring dozens of pesticides from different chemical classes at the stringent levels required by the European Union Water Framework Directive (0.1 μg/L for a single pesticide) [2]. This suggests it would be highly effective for gamma-Chlordane in complex samples.

Detailed Experimental Protocols

The performance data in the table above was generated using specific, rigorous methodologies. Here are the experimental protocols cited in the research.

Protocol for GC-NCI/SIM and GC-EI/SIM Comparison

This method was designed for analyzing pesticides in atmospheric samples [1].

  • Sample Preparation: Pesticides were collected from air using polyurethane foam (PUF) sorbents. The final extract was prepared in pesticide-grade hexane.
  • Internal Standards: Deuterated internal standards (diazinon-d10 or parathion-d10 at 10 pg/μL) were added to all standards and samples for quantification.
  • GC Conditions:
    • Injection: 1 μL, splitless.
    • Carrier Gas: Not specified in the provided excerpt.
    • Chromatographic Column: Not specified in the provided excerpt.
  • MS Conditions:
    • Ionization Modes: Electron Ionization (EI) and Negative-Ion Chemical Ionization (NCI), with methane or methanol as common reagent gases for NCI.
    • Acquisition Mode: Selected Ion Monitoring (SIM). For confirmation, the abundance ratio of two monitored ions had to be within 20-25% of a reference value.
Protocol for GC×GC-ToFMS Analysis

This method was developed for the multiresidue analysis of 53 pesticides in water [2].

  • Sample Preparation (Solid-Phase Extraction):
    • Sample: 500 mL of water, spiked with a procedural internal standard (atrazine-d5).
    • SPE Cartridge: OASIS HLB (6 cc, 200 mg).
    • Conditioning: 4 mL ethyl acetate, 4 mL methanol, and 5 mL water.
    • Elution: 2.5 mL of ethyl acetate. The eluent is dried under a nitrogen stream and reconstituted in 250 μL of ethyl acetate containing an instrumental internal standard (azobenzene).
  • GC×GC Conditions:
    • Columns: 1D: Rxi-5SilMS (30 m × 0.25 mm × 0.25 μm); 2D: Rxi-17SilMS (2 m × 0.25 mm × 0.25 μm).
    • Injection: 2 μL, split mode (1:10), inlet temperature 250°C.
    • Carrier Gas: Helium, constant flow (1.30 mL/min).
    • Oven Program: 140°C (held 1 min) → 6°C/min → 270°C → 20°C/min → 320°C (held 2 min).
    • Modulator: Quad-jet dual-stage cryogenic modulator, with a modulation period of 2.6 seconds.
  • ToFMS Conditions:
    • Acquisition: Mass range 40-500 m/z, acquisition rate 150 spectra/second (150 Hz).
    • Temperatures: Transfer line and ion source both at 250°C.

Workflow for GC-MS Pesticide Analysis

The diagram below outlines the general decision-making workflow for selecting and applying a GC-MS method to a pesticide analysis problem, based on the information from the search results.

Start Start: Pesticide Analysis Gamma-Chlordane Define Define Analysis Goal: • Target Compounds • Required Sensitivity • Matrix Complexity Start->Define Screen Initial Screening or Known Matrix? Define->Screen Method1 Method: GC-NCI/SIM • Lowest MDLs (pg/μL) • Best confirmation Screen->Method1 No, targeted high sensitivity Method2 Method: GC-EI/SIM • Good sensitivity • Uses standard libraries Screen->Method2 Yes, general screening Method3 Method: GC×GC-ToFMS • Highest selectivity/power • Multiresidue analysis Screen->Method3 Yes, most complex mixtures Trace Ultra-Trace Analysis in Complex Matrix? Sample Sample Preparation: • Solid-Phase Extraction (SPE) • Solvent concentration • Add internal standards Method1->Sample Method2->Sample Method3->Sample Analyze Instrumental Analysis: • GC separation • MS detection in SIM/SRM mode • Quality control checks Sample->Analyze Result Result: Confirmed and Quantified Pesticides Analyze->Result

Key Insights for Gamma-Chlordane Analysis

  • Prioritize GC-NCI/SIM: Given that gamma-Chlordane is an organochlorine pesticide with high electro-affinity, the GC-NCI/SIM method is strongly indicated for achieving the lowest possible detection limits, as was the case for similar OCs [1].
  • Consider Modern Techniques: For a comprehensive analysis where gamma-Chlordane is one of many targets, GC×GC-ToFMS offers unparalleled separation power and confirmation capability, effectively handling complex sample matrices [2].
  • Cross-Check with Regulations: The cited 2023 study validates its method according to the Eurachem Guide and applies it to meet the European Union's strict regulatory limit of 0.1 μg/L for individual pesticides in water [2]. Your method should be validated against the relevant regulatory standards for your intended application.

References

gamma-Chlordane bioaccumulation factor compared to other POPs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Bioaccumulation Factors

Bioaccumulation is the process by which chemicals concentrate in an organism's tissues. The Bioaccumulation Factor (BAF) quantifies this process, calculated as the concentration of a chemical in an organism divided by its concentration in the surrounding environment (e.g., water or diet) [1].

Key concepts related to BAF include:

  • Bioconcentration (BCF): Uptake of chemicals primarily from water alone [1].
  • Biomagnification: Increasing chemical concentration at higher levels of a food web [2] [1].
  • KOW (Octanol-Water Partition Coefficient): A common predictor for a chemical's potential to accumulate in aquatic organisms. However, for air-breathing organisms (like mammals and birds), the KOA (Octanol-Air Partition Coefficient) is often a better indicator for chemicals with a log KOW < 5.5 [2].

Measured Concentrations in an Arctic Food Web

The table below summarizes data from a study that measured concentrations of various POPs in two trophically matched Arctic species: the spotted seal (an air-breathing mammal) and the sheefish (a water-respiring fish) [2]. This data illustrates the differential bioaccumulation of these compounds.

Table: POP Concentrations in Matched Arctic Species

Chemical Compound log KOW [2] log KOA [2] Mean Concentration in Sheefish Muscle (ng/g lipid) [2] Mean Concentration in Spotted Seal Muscle (ng/g lipid) [2]
γ-HCH (Lindane) 3.7 8.6 1.41 4.33
PCB 153 6.9 8.7 15.8 287
PCB 138 6.7 8.6 9.48 164
p,p'-DDE 6.5 9.1 12.1 222
trans-Nonachlor 6.5 Not Provided 2.95 70.6
Hexachlorobenzene 5.7 7.1 0.85 1.69
Dieldrin 5.4 9.0 1.69 28.9
α-HCH 3.9 7.8 0.28 0.21

While gamma-Chlordane itself was not directly reported in this dataset, its close relative trans-Nonachlor (a major component of technical chlordane) shows significant biomagnification. Furthermore, the data confirms that compounds with a high KOA (like dieldrin and trans-Nonachlor) show a strong tendency to bioaccumulate in air-breathing mammals like the spotted seal [2].

Experimental Workflow for Bioaccumulation Assessment

The following diagram outlines the general workflow and key considerations for assessing the bioaccumulation potential of persistent organic pollutants like gamma-Chlordane, based on established scientific models [1].

References

gamma-Chlordane regulatory limits vs other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status of Gamma-Chlordane

Gamma-Chlordane is an organochlorine compound that was once used as a pesticide but is now subject to widespread international bans and restrictions due to its toxicity, environmental persistence, and ability to accumulate in living organisms [1].

The following timeline summarizes its key regulatory milestones:

G 1948-1983: Widespread Use 1948-1983: Widespread Use on crops and for termite control 1983: U.S. Bans Food Crops 1983: U.S. Bans Food Crops and lawn/garden uses 1948-1983: Widespread Use->1983: U.S. Bans Food Crops 1988: Full U.S. Ban 1988: Full U.S. Ban on all uses, including termite control 1983: U.S. Bans Food Crops->1988: Full U.S. Ban 2001: Stockholm Convention 2001: Stockholm Convention Listed among 'dirty dozen' POPs 1988: Full U.S. Ban->2001: Stockholm Convention Present: Global PIC Procedure Present: Global PIC Procedure Prior Informed Consent required for trade [2] 2001: Stockholm Convention->Present: Global PIC Procedure

Analytical Methods for Detection and Quantification

While gamma-Chlordane itself is banned, analyzing its persistent residues in the environment remains an active area of research. Here is a standardized protocol for detecting organochlorine pesticides (OCPs), including gamma-Chlordane, in water samples [3].

Experimental Protocol: Quantifying OCPs in Water via GC-ECD
  • 1. Sample Preparation and Extraction
    • Liquid-Liquid Extraction: Water samples are extracted using an organic solvent like n-hexane.
    • Drying: The extract is dried with anhydrous sodium sulfate to remove residual water.
  • 2. Instrumental Analysis
    • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD). GC-ECD is highly sensitive to halogenated compounds like OCPs [3].
    • Column: Fused-silica capillary column.
    • Carrier Gas: High-purity helium or nitrogen.
    • Make-up Gas: Nitrogen is often used as a make-up gas for optimal detector performance.
  • 3. Method Validation and Quality Control [3]
    • Linearity: Demonstrate linearity in the range of 2.5–20 μg/L for all OCPs.
    • Recovery: Conduct recovery studies. A recovery percentage between 50 and 150% at a spiked concentration of 5 μg/L is considered acceptable.
    • Precision: The relative standard deviation (RSD) should be below 20% for good precision.
    • Limits of Detection (LOD) and Quantification (LOQ): These are determined using methods like linear regression. LOD and LOQ values are compound-specific.

The workflow below visualizes the key steps in this analytical process:

G Water Sample Water Sample Liquid-Liquid Extraction\n(n-hexane) Liquid-Liquid Extraction (n-hexane) Water Sample->Liquid-Liquid Extraction\n(n-hexane) Concentrated Extract Concentrated Extract Liquid-Liquid Extraction\n(n-hexane)->Concentrated Extract GC-ECD Analysis GC-ECD Analysis Concentrated Extract->GC-ECD Analysis Data Analysis Data Analysis GC-ECD Analysis->Data Analysis Method Validation:\n- Linearity (2.5-20 μg/L)\n- Recovery (50-150%)\n- Precision (RSD <20%) Method Validation: - Linearity (2.5-20 μg/L) - Recovery (50-150%) - Precision (RSD <20%) Data Analysis->Method Validation:\n- Linearity (2.5-20 μg/L)\n- Recovery (50-150%)\n- Precision (RSD <20%) Standard Solutions Standard Solutions Standard Solutions->GC-ECD Analysis

Performance Data for OCP Analysis

This table summarizes key quality control parameters for selected OCPs, including gamma-Chlordane, as reported in the recent study [3].

Table: Analytical Method Performance Data for Selected Organochlorine Pesticides

Compound Name Retention Time (min) Linearity Range (μg/L) Acceptable Recovery (%)
γ-Chlordane 20.99 2.5 - 20 50 - 150
Heptachlor 17.69 2.5 - 20 50 - 150
Aldrin 18.81 2.5 - 20 50 - 150
4,4'-DDT 26.65 2.5 - 20 50 - 150

Research Trends and Alternatives

Current research is less focused on setting new limits for gamma-Chlordane and more on managing its legacy and finding safer alternatives.

  • Remediation Research: Computational studies are screening Ionic Liquids (ILs) as environmentally friendly solvents to efficiently extract organochlorine insecticides like gamma-Chlordane from contaminated water. Phosphonium-based ILs show enhanced selectivity and capacity for this purpose [4].
  • Regulatory Context: Ongoing legislative debates in 2025 concern whether a pesticide's federal (EPA) registration and labeling should provide a liability shield against "failure-to-warn" lawsuits in states like Florida and Missouri. This context is important for understanding the modern pesticide liability landscape [5].

References

extraction efficiency comparison ionic liquids vs traditional solvents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the core differences between ionic liquids and traditional organic solvents for extraction processes.

Aspect Ionic Liquids (ILs) Traditional Organic Solvents
Vapor Pressure Negligible, non-volatile [1] [2] High, volatile [3] [2]
Solvation Power Excellent and tunable for diverse compounds [4] [1] Varies with solvent polarity; less tunable [3]
Tunability High (can be designed as "task-specific solvents") [4] [5] Low (fixed properties for a given solvent)
Thermal Stability High [1] [6] Generally low to moderate (flammable) [2]
Extraction Efficiency Often higher yields; faster kinetics [1] [6] Can be efficient, but often slower with lower yields [3] [6]
Toxicity & Environmental Impact Ranges from toxic to biodegradable (depends on structure) [1] [2] Often toxic, flammable, and environmentally persistent [3] [2]
Cost Higher initial cost, but recyclable [1] Lower initial cost, but losses through evaporation occur [3]

Key Experimental Evidence and Protocols

The superior performance of ILs is not just theoretical but is consistently demonstrated in experimental studies. Here are some key examples and a common workflow.

  • Enhanced Yield in Essential Oil Extraction: A study on extracting essential oil from fennel (Foeniculi fructus) compared a method using Microwave-Assisted Ionic Liquid Treatment followed by Hydro-Distillation (MILT-HD) against traditional hydro-distillation (HD). The IL-based method achieved a significantly higher oil yield with a much shorter extraction time [6].
  • Improved Metal Ion Separation: Research into liquid-liquid extraction has shown that the unique nanostructure of ILs can reduce the energy penalty for extractant molecules to reorganize into their binding conformation. This makes the separation of metal ions like uranium and other actinides more efficient compared to traditional solvents like dodecane [7].
  • Preservation of Bioactive Compounds: Due to their ability to operate effectively at lower temperatures and their tunable solubility, ILs can reduce the thermal degradation of sensitive bioactive compounds (e.g., certain vitamins and polyphenols) during extraction, which is a common issue with methods like Soxhlet or reflux extraction [3] [1].
Typical Workflow: MILT-HD for Essential Oils

The following diagram outlines the general workflow for the Microwave-Assisted Ionic Liquid Treatment followed by Hydro-Distillation (MILT-HD) method, which has been shown to efficiently extract essential oils [6].

workflow Plant Material Plant Material Mix with Ionic Liquid Mix with Ionic Liquid Plant Material->Mix with Ionic Liquid Microwave Treatment (MILT) Microwave Treatment (MILT) Mix with Ionic Liquid->Microwave Treatment (MILT) Add Water Add Water Microwave Treatment (MILT)->Add Water Hydro-Distillation (HD) Hydro-Distillation (HD) Add Water->Hydro-Distillation (HD) Collect Essential Oil Collect Essential Oil Hydro-Distillation (HD)->Collect Essential Oil

Detailed Protocol Steps:

  • Sample Preparation: Weigh a specific amount of dried plant material (e.g., 10g of fennel fruit) [6].
  • MILT Process: Mix the plant material with a selected IL (e.g., 1-butyl-3-methylimidazolium bromide, [C₄mim]Br) in a flask. The ratio of IL, microwave irradiation power, and treatment time are critical parameters optimized through experimental design [6]. This step helps break down the plant cell wall structure.
  • HD Process: Add deionized water (e.g., 60 mL) to the flask after microwave treatment. Connect the flask to a Clevenger apparatus and heat it (e.g., at 100°C) [6].
  • Collection: The essential oil is co-distilled with water, separated, dehydrated using anhydrous sodium sulfate, and then stored at low temperatures for analysis [6].

Why Ionic Liquids Are More Efficient

The higher extraction efficiency of ILs stems from several fundamental mechanisms:

  • Disruption of Plant Cell Walls: ILs can form intense non-covalent interactions with cellulose and other structural polymers in plant cell walls. This disrupts the hydrogen-bonding network, making it easier for the solvents to access and release the target compounds trapped inside the cells [6].
  • Unique Solvent Nanostructure: ILs can form self-organized nanostructures with polar and non-polar domains. This unique environment can help stabilize specific conformations of extractant molecules, reducing the energy required for them to bind to target compounds like metal ions, thereby enhancing the extraction process [7].
  • High Microwave Absorbency: ILs are excellent absorbers of microwave energy. When used in microwave-assisted extraction, this leads to rapid and volumetric heating of the sample, which significantly shortens extraction times and improves yields [6].

Sustainability and Practical Considerations

While ILs offer clear performance benefits, their practical application requires a balanced view.

  • Green Credentials: ILs are often called "green solvents" primarily due to their negligible vapor pressure, which eliminates airborne pollution and reduces inhalation risks for workers [1] [2]. Their recyclability and reusability through methods like distillation, membrane separation, or centrifugation also contribute to their sustainability profile [1].
  • Caveats and Challenges: The "green" label is not automatic. The toxicity and biodegradability of an IL depend entirely on the structures of its cation and anion; some can be more toxic than traditional solvents [1] [2]. The main barrier to widespread adoption is their high cost compared to conventional solvents. Therefore, processes must be designed to allow for efficient recovery and reuse to be economically viable [1].

References

×

XLogP3

5.7

Other CAS

5566-34-7

Biological Half Life

169.82 Days

Dates

Last modified: 02-18-2024

Keystone taxa shared between earthworm gut and soil indigenous microbial communities collaboratively resist chlordane stress

Guofan Zhu, Ruijun Du, Daolin Du, Jiazhong Qian, Mao Ye
PMID: 33862342   DOI: 10.1016/j.envpol.2021.117095

Abstract

Chlordane is an organochlorine pesticide that is applied extensively. Residual concentrations that remain in soils after application are highly toxic to soil organisms, particularly affecting the earthworm gut and indigenous soil microorganisms. However, response mechanisms of the earthworm gut and indigenous soil microorganism communities to chlordane exposure are not well known. In this study, earthworms (Metaphire guillelmi) were exposed to chlordane-contaminated soils to investigate their response mechanisms over a gradient of chlordane toxicity. Results from high-throughput sequencing and network analysis showed that the bacterial composition in the earthworm gut varied more significantly than that in indigenous soil microbial communities under different concentrations of chlordane stress (2.3-60.8 mg kg
; p < 0.05). However, keystone species of Flavobacterium, Candidatus Nitrososphaera, and Acinetobacter remained stable in both the earthworm gut and bacterial communities despite varying degrees of chlordane exposure, and their relative abundance was slightly higher in the low-concentration treatment group (T1, T2) than in the high-concentration treatment group (T3, T4). Additionally, network analysis demonstrated that the average value of the mean degree of centrality, closeness centrality, and eigenvector centrality of all keystone species screened by four methods (MetagenomeSeq, LEfSe, OPLS-DA, Random Forest) were 161.3, 0.5, and 0.63, respectively, and that these were significantly higher (p < 0.05) than values for non-keystone species (84.9, 0.4, and 0.2, respectively). Keystone species had greater network connectivity and a stronger capacity to degrade pesticides and transform carbon and nitrogen than non-keystone species. The keystone species, which were closely related to the microbial community in soil indigenous flora and earthworm intestinal flora, could resist chlordane stress and undertake pesticide degradation. These results have increased understanding of the role of the earthworm gut and indigenous soil bacteria in resisting chlordane stress and sustaining microbial equilibrium in soil.


Is Technical-Grade Chlordane an Obesogen?

Juliana F Silva, Bruno P Moreira, Luís Rato, Maria de Lourdes Pereira, Pedro F Oliveira, Marco G Alves
PMID: 31965937   DOI: 10.2174/0929867327666200121122208

Abstract

The prevalence of obesity has tripled in recent decades and is now considered an alarming public health problem. In recent years, a group of endocrine disruptors, known as obesogens, have been directly linked to the obesity epidemic. Its etiology is generally associated with a sedentary lifestyle, a high-fat diet and genetic predisposition, but environmental factors, such as obesogens, have also been reported as contributors for this pathology. In brief, obesogens are exogenous chemical compounds that alter metabolic processes and/or energy balance and appetite, thus predisposing to weight gain. Although this theory is still recent, the number of compounds with suspected obesogenic activity has steadily increased over the years, though many of them remain a matter of debate. Technical-grade chlordane is an organochlorine pesticide widely present in the environment, albeit at low concentrations. Highly lipophilic compounds can be metabolized by humans and animals into more toxic and stable compounds that are stored in fat tissue and consequently pose a danger to the human body, including the physiology of adipose tissue, which plays an important role in weight regulation. In addition, technical-grade chlordane is classified as a persistent organic pollutant, a group of chemicals whose epidemiological studies are associated with metabolic disorders, including obesity. Herein, we discuss the emerging roles of obesogens as threats to public health. We particularly discuss the relevance of chlordane persistence in the environment and how its effects on human and animal health provide evidence for its role as an endocrine disruptor with possible obesogenic activity.


Exposure to organochlorine pesticides and the risk of type 2 diabetes in the population of East China

Xu Han, Feng Zhang, Lingling Meng, Yuedong Xu, Yingming Li, An Li, Mary E Turyk, Ruiqiang Yang, Pu Wang, Jianqing Zhang, Qinghua Zhang, Guibin Jiang
PMID: 31887706   DOI: 10.1016/j.ecoenv.2019.110125

Abstract

Organochlorine pesticides (OCPs) have been reported to be associated with an elevated risk of type 2 diabetes, although no study has focused on such associations in Chinese populations. In this case-control study, we aimed to explore the associations between OCPs and type 2 diabetes and their potential mechanisms in a population from East China. Participants diagnosed with type 2 diabetes and nondiabetic participants from Shandong Province, East China, were enrolled in this case-control study. Six OCPs (β-HCH, trans-chlordane, trans-nonachlor, p,p'-DDE, p,p'-DDT and mirex/kepone) were detected in more than 75% of serum samples. Logistic regression analysis and multiple linear regression analysis were used to assess the associations between OCP exposure and the outcomes. After adjusting for potential confounding factors such as age, sex and body mass index, all six OCPs showed positive associations with type 2 diabetes in a linear dose-response manner. Serum concentrations of β-HCH and p,p'-DDE were associated with higher levels of fasting plasma glucose in participants without diabetes, although no OCPs showed significant associations with hemoglobin A1c. In addition, certain OCPs showed significantly positive associations with triglycerides, total cholesterol, and low-density lipoprotein cholesterol and negative relationships with high-density lipoprotein cholesterol in nondiabetics, indicating that OCP exposure may disrupt lipid metabolism. Findings in the current study indicated that OCPs may be a diabetogenic factor in the population of this study. To our knowledge, this is the first study to investigate the associations between OCP exposure and type 2 diabetes in a Chinese population.


Technical-grade chlordane compromises rat Sertoli cells proliferation, viability and metabolic activity

Bruno P Moreira, Juliana F Silva, Ivana Jarak, Maria de Lourdes Pereira, Pedro F Oliveira, Marco G Alves
PMID: 31704469   DOI: 10.1016/j.tiv.2019.104673

Abstract

Environmental contaminants are a daily presence in human routine. Multiple studies highlight the obesogenic activity of some chemicals. Moreover, these compounds have been suggested as a cause of male subfertility and/or infertility. Technical-grade chlordane (TGC) is classified as an endocrine-disruptor chemical, while its classification as obesogen is controversial. Herein, we studied the influence of TGC on Sertoli cells (SCs) metabolism. Rat Sertoli cells (rSCs) were cultured without and in the presence of increasing concentrations (1, 10 and 1000 nM) of TGC. The viability, proliferation, metabolic activity and the metabolic profile of rSCs was assessed. Expression of key glycolysis-related enzymes, transporters and biomarkers of oxidative damage were also evaluated. Our results show that exposure to higher concentrations of TGC decreases SCs proliferation and viability, which was accompanied by increased glucose consumption associated with an upregulation of Glut3 levels. As a result, pyruvate/lactate production were enhanced thus increasing the glycolytic flux in cells exposed to 1000 nM TGC, although lactate dehydrogenase expression and activity did not increase. Notably, biomarkers associated with oxidative damage remained unchanged after exposure to TGC. This is the first report showing that TGC alters glucose rSCs metabolism and the nutritional support of spermatogenesis with consequences for male fertility.


Annual changes in concentrations and health risks of PCDD/Fs, DL-PCBs and organochlorine pesticides in ambient air based on the Global Monitoring Plan in São Paulo

Zhiyong Hu, Jiafu Li, Bingyan Li, Zengli Zhang
PMID: 31600699   DOI: 10.1016/j.envpol.2019.113310

Abstract

Ambient air contains a number of persistent organic pollutants (POPs), to which inhalation exposure has drawn worldwide concern. However, information regarding annual changes in the concentrations and health risks of POPs in the ambient air of São Paulo, Brazil, are limited. This study provides comprehensive information on annual changes in polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), dioxin-like polychlorinated biphenyls (DL-PCBs), and 10 groups of organochlorine pesticides (OCPs) in the ambient air of São Paulo between 2010 and 2015 based on the Global Monitoring Plan. The mass concentrations of the studied POPs (PCDD/Fs, DL-PCBs, and OCPs) showed declining trends from 2010 to 2015 (from 2.65 × 10
to 1.33 × 10
pg m
, from 9.89 × 10
to 3.12 × 10
pg m
, and from 0.313 to 0.100 ng m
, respectively), which might be due to the decrease of non-intentional emissions. The carcinogenic risk (CR) and non-carcinogenic risk (Non-CR) of the studied POPs were 1.48 × 10
to 6.08 × 10
and 3.44 × 10
to 3.34 × 10
, respectively, which are lower than the generally accepted threshold values (10
/10
and 1 for CR and Non-CR, respectively), suggesting that the health risks posed by the studied POPs were acceptable. PCDD/Fs had the highest CR (6.08 × 10
-4.81 × 10
), whereas the 95th percentile CR of DL-PCBs and nine of the OCPs were lower than 10
, suggesting that among the studied POPs, PCDD/Fs in the ambient air warrant special attention. The 95th percentile CRs of dichlorodiphenyltrichloroethane (2.30 × 10
), dieldrin (1.30 × 10
), hexachlorocyclohexanes (1.05 × 10
), heptachlor (8.97 × 10
), hexachlorobenzene (6.47 × 10
), chlordane (5.89 × 10
), heptachlor epoxide (1.42 × 10
), aldrin (1.33 × 10
), and mirex (2.71 × 10
) in ambient air were relatively low, suggesting that their threats to human health were negligible. In general, PCDD/Fs, DL-PCBs, and OCPs in the ambient air of São Paulo did not pose serious threats to human health during 2010-2015.


Persistent organic pollutants are still present in surface marine sediments from the Seto Inland Sea, Japan

Satoshi Asaoka, Akira Umehara, Yuki Haga, Chisato Matsumura, Ryosuke Yoshiki, Kazuhiko Takeda
PMID: 31543483   DOI: 10.1016/j.marpolbul.2019.110543

Abstract

Although persistent organic pollutants (POPs) are currently banned or strictly controlled under the Stockholm Convention on Persistent Organic Pollutants, POPs are still distributed worldwide due to their environmental persistence, atmospheric transport, and bioaccumulation. Herein we investigated the current concentrations of POPs in the sediments from Seto Inland Sea, Japan and sought to clarify the factors currently controlling the POPs concentration of the surface sediments from Seto Inland Sea. The concentrations of hexachlorocyclohexane isomers (HCHs), dichlorodiphenyltrichloroethane and its metabolites (DDTs), and chlordane isomers (CHLs) in sediments from Seto Inland Sea were <0.002-1.20 ng g
, 0.01-2.51 ng g
, and 0.01-0.48 ng g
, respectively. Resuspension increased the concentrations of HCHs, HCB, and DDTs in the surface sediment with the release of historically contaminated pollutants accumulated in a lower layer. We speculate that CHLs in air that were removed by atmospheric deposition affects the concentration of CHLs in surface sediments.


Alterations in macrophage phagocytosis and inflammatory tone following exposure to the organochlorine compounds oxychlordane and trans-nonachlor

Darian Young, Aren Worrell, Erin McDevitt, Lucie Henein, George E Howell 3rd
PMID: 32057836   DOI: 10.1016/j.tiv.2020.104791

Abstract

The role of macrophages in the innate immune response cannot be underscored however recent studies have demonstrated that both resident and recruited macrophages have critical roles in the pathogenesis of metabolic dysfunction. Given the recent data implicating exposure to persistent organic pollutants (POPs) in the pathogenesis of metabolic diseases, the current study was designed to examine the effects of the highly implicated organochlorine (OC) compounds oxychlordane and trans-nonachlor on overall macrophage function. Murine J774A.1 macrophages were exposed to trans-nonachlor or oxychlordane (0 - 20 µM) for 24 hours then phagocytosis, reactive oxygen species (ROS) generation, mitochondrial membrane potential, caspase activities, pro-inflammatory cytokine production, and macrophage plasticity were assessed. Overall, exposure to oxychlordane significantly decreased macrophage phagocytosis while both OC compounds significantly increased ROS generation. Exposure to trans-nonachlor significantly increased secretion of tumor necrosis factor alpha (TNFα) and interleukin-6 whereas oxychlordane had a biphasic effect on TNFα secretion. However, both oxychlordane and trans-nonachlor decreased basal expression of the M1 pro-inflammatory marker cyclooxygenase 2. Taken together, these data indicate that exposure to these two OC compounds have both compound and concentration dependent effects on macrophage function which may alter both the innate immune response and impact metabolic function of key organs involved in metabolic diseases.


Insecticide use and risk of non-Hodgkin lymphoma subtypes: A subset meta-analysis of the North American Pooled Project

Linda Kachuri, Laura E Beane Freeman, John J Spinelli, Aaron Blair, Manisha Pahwa, Stella Koutros, Shelia Hoar Zahm, Kenneth P Cantor, Dennis D Weisenburger, Punam Pahwa, James A Dosman, John R McLaughlin, Paul A Demers, Shelley A Harris
PMID: 32574374   DOI: 10.1002/ijc.33164

Abstract

Insecticide use has been linked to increased risk of non-Hodgkin lymphoma (NHL), however, findings of epidemiologic studies have been inconsistent, particularly for NHL subtypes. We analyzed 1690 NHL cases and 5131 controls in the North American Pooled Project (NAPP) to investigate self-reported insecticide use and risk of NHL overall and by subtypes: follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL) and small lymphocytic lymphoma (SLL). Odds ratios (OR) and 95% confidence intervals for each insecticide were estimated using logistic regression. Subtype-specific associations were evaluated using ASSET (Association analysis for SubSETs). Increased risks of multiple NHL subtypes were observed for lindane (OR = 1.60, 1.20-2.10: FL, DLCBL, SLL), chlordane (OR = 1.59, 1.17-2.16: FL, SLL) and DDT (OR = 1.36, 1.06-1.73: DLBCL, SLL). Positive trends were observed, within the subsets with identified associations, for increasing categories of exposure duration for lindane (P
= 1.7 × 10
), chlordane (P
= 1.0 × 10
) and DDT (P
= 4.2 × 10
), however, the exposure-response relationship was nonlinear. Ever use of pyrethrum was associated with an increased risk of FL (OR = 3.65, 1.45-9.15), and the relationship with duration of use appeared monotonic (OR for >10 years: OR = 5.38, 1.75-16.53; P
= 3.6 × 10
). Our analysis identified several novel associations between insecticide use and specific NHL subtypes, suggesting possible etiologic heterogeneity in the context of pesticide exposure.


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